molecular formula C8H5FO2 B1317678 5-Fluoroisobenzofuran-1(3H)-one CAS No. 700-85-6

5-Fluoroisobenzofuran-1(3H)-one

Cat. No.: B1317678
CAS No.: 700-85-6
M. Wt: 152.12 g/mol
InChI Key: KKDJJBAMSYLYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoroisobenzofuran-1(3H)-one (CAS 700-85-6) is a fluorinated derivative of isobenzofuranone, a class of compounds also known as phthalides. This compound, with the molecular formula C 8 H 5 FO 2 and a molecular weight of 152.12 g/mol, serves as a versatile building block in organic synthesis and medicinal chemistry research . The core phthalide structure is known to occur in several natural products and has been extensively investigated for a range of biological properties . The specific research value of this compound lies in its potential as a key synthetic intermediate. Incorporating fluorine into organic molecules can significantly alter their electronic properties, metabolic stability, and bioavailability, making this compound particularly valuable for the development of new pharmaceuticals and agrochemicals . Related isobenzofuranone compounds have been studied for activities including antibacterial, antioxidant, and phytotoxic effects, suggesting potential areas of application for this fluorinated analog . As a reagent, it is characterized by high gastrointestinal absorption and is predicted to be blood-brain barrier permeant, which may inform its use in designing central nervous system-targeted agents . Safety Information: This product is for research purposes only and is not intended for diagnostic or therapeutic use. The safety data sheet should be consulted prior to use. A GHS07 warning symbol applies, indicating it may cause skin and eye irritation and may be harmful if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDJJBAMSYLYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548958
Record name 5-Fluoro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-85-6
Record name 5-Fluoro-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 5-Fluoroisobenzofuran-1(3H)-one (CAS 700-85-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisobenzofuran-1(3H)-one, also known as 5-fluorophthalide, is a fluorinated heterocyclic organic compound. Its structure is based on the isobenzofuranone core, with a fluorine atom substituted at the 5-position. This compound serves as a crucial building block in medicinal chemistry and drug development. The incorporation of a fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules, such as metabolic stability and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 700-85-6[2][3]
Molecular Formula C₈H₅FO₂[2][3][4]
Molecular Weight 152.12 g/mol [1][3]
Appearance Solid[2][4]
Melting Point 118-119 °C[2][3]
Boiling Point 322.7 ± 42.0 °C at 760 mmHg[2][3]
Density 1.4 ± 0.1 g/cm³---
InChI Key KKDJJBAMSYLYQS-UHFFFAOYSA-N[2][4]
SMILES O=C1OCC2=CC(F)=CC=C21---

Synthesis

General Experimental Protocol (Hypothetical)

Reaction: Reduction of 4-Fluorophthalic Anhydride

  • Reaction Setup: A solution of 4-fluorophthalic anhydride (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reducing Agent: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of an acidic solution (e.g., dilute HCl). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G General Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 4-Fluorophthalic Anhydride B Dissolve in THF A->B C Add NaBH4 at 0°C B->C D Reaction Monitoring (TLC/HPLC) C->D E Quench with dilute HCl D->E F Extract with Ethyl Acetate E->F G Wash & Dry Organic Layer F->G H Concentrate under Vacuum G->H I Recrystallization / Column Chromatography H->I J This compound I->J

Caption: General workflow for the synthesis of this compound.

Role in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly selective serotonin reuptake inhibitors (SSRIs). Its fluorinated phthalide structure is a common scaffold in the design of novel CNS agents.

Application in the Synthesis of Citalopram Analogs

Citalopram is a well-known SSRI used in the treatment of depression. This compound can be utilized as a starting material for the synthesis of analogs of citalopram, where the fluorine substitution can modulate the drug's activity and pharmacokinetic profile.

The following diagram illustrates the logical relationship from the starting material to the biological action of a hypothetical citalopram analog.

G Role in SSRI Development A This compound B Multi-step Synthesis A->B Starting Material C Citalopram Analog (SSRI) B->C Yields D Binds to Serotonin Transporter (SERT) C->D Pharmacological Action E Inhibition of Serotonin Reuptake D->E Leads to F Increased Synaptic Serotonin E->F Results in G Antidepressant Effect F->G Therapeutic Outcome

Caption: Logical pathway from intermediate to therapeutic action.

Safety Information

Based on available data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable fluorinated building block with significant potential in the development of new pharmaceuticals, particularly for central nervous system disorders. Its physicochemical properties are well-defined, and while specific synthetic protocols are proprietary, a general understanding of its synthesis from commercially available precursors is established. The primary utility of this compound lies in its role as a key intermediate, where the introduction of a fluorine atom can impart desirable properties to the final active pharmaceutical ingredient. Further research into the synthesis and application of this and related fluorinated phthalides is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Physicochemical Characterization of 5-Fluorophthalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-fluorophthalide and the detailed experimental methodologies required for their determination. While specific experimental data for 5-fluorophthalide is not extensively available in public literature, this document outlines the necessary protocols and expected spectroscopic features to enable its full characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and development of novel fluorinated compounds.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. These properties influence its stability, solubility, bioavailability, and interaction with biological systems. The key properties for 5-fluorophthalide are summarized below.

Table 1: Summary of Physicochemical Data for 5-Fluorophthalide

PropertyDataSource/Method
Molecular Formula C₈H₅FO₂Calculated
Molecular Weight 152.12 g/mol Calculated
CAS Number Not AssignedN/A
Melting Point To be determinedSee Protocol 2.1
Boiling Point To be determinedN/A
Solubility To be determinedSee Protocol 2.2

Note: Data for isomers such as 7-fluorophthalide show a melting point in the range of 164-166 °C, which may serve as a preliminary estimate.[1]

Experimental Protocols

Accurate and reproducible experimental data are critical. The following sections provide detailed protocols for the determination of the core physicochemical properties of 5-fluorophthalide.

The melting point is a crucial indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

  • Principle : A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.

  • Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes (one end sealed), thermometer or digital temperature probe, mortar and pestle.

  • Procedure :

    • Sample Preparation : Ensure the 5-fluorophthalide sample is completely dry and finely powdered using a mortar and pestle.

    • Capillary Loading : Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

    • Measurement :

      • Place the loaded capillary tube into the heating block of the melting point apparatus.

      • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

      • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

      • Record the temperature at which the first drop of liquid appears (T₁).

      • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • Reporting : The melting point is reported as the range T₁ – T₂. For high accuracy, perform the measurement in triplicate.

Solubility data is vital for developing formulations and understanding a compound's behavior in biological fluids. The shake-flask method is the gold standard for determining equilibrium solubility.

  • Principle : An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified.

  • Apparatus : Vials with screw caps, constant temperature shaker/incubator, analytical balance, filtration system (e.g., 0.45 µm PTFE syringe filters), a suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

  • Procedure :

    • Sample Preparation : Add an excess amount of solid 5-fluorophthalide to a series of vials, ensuring enough solid will remain undissolved at equilibrium.

    • Solvent Addition : Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline) to each vial.

    • Equilibration : Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

    • Sample Collection & Preparation :

      • Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

      • Carefully withdraw a sample of the supernatant.

      • Immediately filter the sample to remove any undissolved solid particles.

    • Quantification : Dilute the filtered solution as necessary and analyze the concentration of 5-fluorophthalide using a pre-validated analytical method.

    • Reporting : Express solubility in units such as mg/mL or mol/L.

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Principle : NMR-active nuclei (like ¹H and ¹³C) in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. The resonance frequency (chemical shift) is dependent on the local electronic environment of the nucleus.

  • Apparatus : NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation :

    • Dissolve 5-10 mg of 5-fluorophthalide in approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • Ensure the solution is clear and free of any particulate matter.

    • Transfer the solution to an NMR tube.

  • Data Acquisition :

    • Insert the sample into the spectrometer.

    • "Lock" the spectrometer onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity across the sample.

    • Acquire the ¹H NMR spectrum, followed by the broadband proton-decoupled ¹³C NMR spectrum.

  • Expected ¹H NMR Spectrum : The spectrum should show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons. The aromatic signals will exhibit splitting patterns (coupling) due to both H-H and H-F interactions.

  • Expected ¹³C NMR Spectrum : The spectrum will display signals for each unique carbon atom. The carbon atoms bonded to or near the fluorine atom will show characteristic C-F coupling, which appears as doublets or more complex multiplets in a coupled spectrum.[2]

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Principle : Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.

  • Apparatus : Fourier Transform Infrared (FTIR) spectrometer, sample holder (e.g., KBr plates, ATR crystal).

  • Sample Preparation (KBr Pellet Method) :

    • Mix ~1 mg of 5-fluorophthalide with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture to a fine powder in an agate mortar.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Expected IR Spectrum : Key absorption bands for 5-fluorophthalide are expected for the C=O stretch of the lactone (ester) group (typically strong, around 1750-1770 cm⁻¹), C-O stretching, aromatic C=C stretching (around 1600-1450 cm⁻¹), and C-F stretching (around 1250-1000 cm⁻¹).[3][4]

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

  • Principle : A sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

  • Apparatus : Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Preparation :

    • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (µg/mL to ng/mL).

    • For EI-MS, the sample is typically introduced via a direct insertion probe or as the effluent from a gas chromatograph.

  • Data Acquisition : The instrument is calibrated, and the sample is introduced into the ion source. The resulting mass spectrum plots ion intensity versus the m/z ratio.

  • Expected Mass Spectrum : The spectrum should prominently feature the molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺) corresponding to the exact mass of 5-fluorophthalide (152.0274 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₈H₅FO₂) with high accuracy.

Visualization of Workflows and Pathways

Logical diagrams are essential for visualizing complex processes in research and development. The following diagrams, created using the DOT language, illustrate key workflows relevant to the characterization of 5-fluorophthalide.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_methods Analytical Methods cluster_application Further Development synthesis Chemical Synthesis of 5-Fluorophthalide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification identity Identity Confirmation purification->identity purity Purity Assessment purification->purity properties Property Determination purification->properties nmr NMR Spectroscopy (¹H, ¹³C) identity->nmr ms Mass Spectrometry (HRMS) identity->ms ir IR Spectroscopy identity->ir mp Melting Point Analysis purity->mp hplc HPLC purity->hplc properties->mp sol Solubility Assay properties->sol bioactivity Biological Activity Screening properties->bioactivity formulation Formulation Development sol->formulation

Caption: General workflow for the synthesis and physicochemical characterization of a novel compound.

Illustrative Biological Pathway: Metabolism of 5-Fluorouracil

While the biological activity of 5-fluorophthalide is yet to be determined, the metabolic pathway of the related anticancer drug 5-Fluorouracil (5-FU) provides an excellent example of how a fluorinated compound can be activated within a cell to exert a therapeutic effect. Understanding such pathways is crucial for drug development.[5]

G FU 5-Fluorouracil (5-FU) (Extracellular) FU_intra 5-FU (Intracellular) FU->FU_intra Uptake FUMP Fluorouridine Monophosphate (FUMP) FU_intra->FUMP OPRT FdURD Fluorodeoxyuridine (FdURD) FU_intra->FdURD TP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP RNA_damage RNA Damage & Dysfunction FUTP->RNA_damage Incorporation into RNA FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FdURD->FdUMP TK TS_inhibition Thymidylate Synthase Inhibition FdUMP->TS_inhibition apoptosis Cellular Apoptosis RNA_damage->apoptosis DNA_damage DNA Damage DNA_damage->apoptosis TS_inhibition->DNA_damage dNTP pool imbalance

Caption: Anabolic pathway of 5-Fluorouracil (5-FU) leading to cytotoxicity.

References

5-Fluoroisobenzofuran-1(3H)-one molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Fluoroisobenzofuran-1(3H)-one, a fluorinated building block of significant interest in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound, also known as 5-fluorophthalide, is a solid, white crystalline compound.[1][2] Its molecular structure consists of a bicyclic system with a furanone ring fused to a benzene ring, with a fluorine atom substituted at the 5-position.

Key Identifiers and Properties:

PropertyValueReference
Molecular Formula C₈H₅FO₂[1][3][4]
Molecular Weight 152.12 g/mol [3][4]
CAS Number 700-85-6[3]
Appearance White crystalline solid[1][2]
Melting Point 68-72 °C or 118-119 °C[2]
Boiling Point ~288 °C to 322.686 °C at 760 mmHg[2][4]
Solubility Insoluble in water; Soluble in ethanol and dichloromethane[2]
SMILES FC1=CC=C2C(=O)OCC2=C1[3]
InChI Key KKDJJBAMSYLYQS-UHFFFAOYSA-N[1]

Note: A significant discrepancy exists in the reported melting points, which may be due to different experimental conditions or sample purity.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the selective reduction of its corresponding anhydride, 4-Fluorophthalic Anhydride. Sodium borohydride (NaBH₄) is a frequently used reducing agent for this type of transformation.

Experimental Protocol: Selective Reduction of 4-Fluorophthalic Anhydride

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-Fluorophthalic Anhydride

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluorophthalic Anhydride in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride in small portions. A mixture of THF and methanol can be used as the solvent for this step.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic (pH ~3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Fluorophthalic Anhydride in THF cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 monitor Monitor with TLC add_nabh4->monitor quench Quench with 1M HCl monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Recrystallization/Chromatography) evaporate->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and advanced materials.

  • Pharmaceutical Synthesis: It serves as a key precursor in the development of pharmaceuticals, particularly for central nervous system agents like serotonin reuptake inhibitors. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates.

  • Medicinal Chemistry: In medicinal chemistry, the fluorinated phthalide scaffold is utilized to construct novel bioactive compounds. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, are exploited to improve the pharmacokinetic and pharmacodynamic profiles of potential drugs.

  • Tracer Studies: The fluorine atom also makes this compound useful in labeling and tracer studies, as it can be detected using ¹⁹F NMR spectroscopy.

References

Spectroscopic Characterization of 5-Fluoroisobenzofuran-1(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectral data for the novel heterocyclic compound, 5-Fluoroisobenzofuran-1(3H)-one. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of central nervous system agents and serotonin reuptake inhibitors.[1] The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in the table below. The predictions are based on established principles of NMR spectroscopy and analysis of substituent effects on aromatic systems.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.85dd (J ≈ 8.5, 5.5 Hz)1HH-7
~ 7.20dd (J ≈ 8.5, 2.5 Hz)1HH-6
~ 7.10td (J ≈ 8.5, 2.5 Hz)1HH-4
~ 5.30s2HH-3

1.1.1. Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: ~3-4 s

    • Spectral width: -2 to 12 ppm

1.1.2. Interpretation of the Predicted ¹H NMR Spectrum

  • H-7 (~7.85 ppm): This proton is expected to appear at the most downfield position in the aromatic region due to the deshielding effect of the adjacent carbonyl group and the electron-withdrawing fluorine atom. It will likely appear as a doublet of doublets due to coupling with H-6 (ortho-coupling, J ≈ 8.5 Hz) and H-4 (meta-coupling through the fluorine atom, J ≈ 5.5 Hz).

  • H-6 (~7.20 ppm): This proton is ortho to the fluorine atom and meta to the lactone ring. It is predicted to be a doublet of doublets due to ortho-coupling with H-7 (J ≈ 8.5 Hz) and meta-coupling with H-4 (J ≈ 2.5 Hz).

  • H-4 (~7.10 ppm): This proton is also influenced by the fluorine atom and the lactone ring. It is expected to be a triplet of doublets due to ortho-coupling with H-6 (J ≈ 8.5 Hz) and meta-coupling with H-7 (J ≈ 2.5 Hz), with further splitting from the fluorine atom.

  • H-3 (~5.30 ppm): The two protons of the methylene group (CH₂) are chemically equivalent and are adjacent to an oxygen atom and a benzene ring. This environment leads to a significant downfield shift. As there are no adjacent protons, the signal is predicted to be a singlet.

¹H NMR Data Acquisition Workflow
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below.

Chemical Shift (ppm)Assignment
~ 171.0C-1 (C=O)
~ 165.0 (d, ¹JCF ≈ 250 Hz)C-5
~ 149.0C-7a
~ 127.0 (d, ³JCF ≈ 8 Hz)C-7
~ 125.0 (d, ⁴JCF ≈ 3 Hz)C-3a
~ 115.0 (d, ²JCF ≈ 22 Hz)C-6
~ 110.0 (d, ²JCF ≈ 24 Hz)C-4
~ 69.0C-3

1.2.1. Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C).

  • Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Acquisition time: ~1-2 s

    • Spectral width: 0 to 200 ppm

    • Proton decoupling: Broadband decoupling to simplify the spectrum to singlets (unless C-F coupling is being observed).

1.2.2. Interpretation of the Predicted ¹³C NMR Spectrum

  • C-1 (~171.0 ppm): The carbonyl carbon of the lactone is expected to be the most downfield signal, which is characteristic of ester carbonyls.

  • C-5 (~165.0 ppm): The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly downfield.

  • C-7a and C-3a (~149.0 and ~125.0 ppm): These are the quaternary carbons of the benzene ring fused to the lactone. Their chemical shifts are influenced by their position relative to the fluorine and the lactone ring.

  • C-7, C-6, and C-4 (~127.0, ~115.0, and ~110.0 ppm): These are the protonated aromatic carbons. Their chemical shifts and coupling to fluorine (JCF) are predicted based on their positions relative to the fluorine atom.

  • C-3 (~69.0 ppm): The methylene carbon adjacent to the oxygen atom is expected in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050-3100MediumAromatic C-H stretch
~ 2850-2960MediumAliphatic C-H stretch (CH₂)
~ 1760StrongC=O stretch (γ-lactone)
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1250StrongC-O-C stretch (ester)
~ 1100StrongC-F stretch

2.1.1. Experimental Protocol for IR Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

2.1.2. Interpretation of the Predicted IR Spectrum

  • Aromatic and Aliphatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds in an aromatic ring, while those just below 3000 cm⁻¹ are from the methylene group.

  • C=O Stretch (~1760 cm⁻¹): A strong absorption in this region is a hallmark of a carbonyl group. The relatively high frequency is characteristic of a five-membered lactone (γ-lactone) due to ring strain.

  • Aromatic C=C Stretch (~1600, 1480 cm⁻¹): These absorptions are typical for the carbon-carbon double bonds within the benzene ring.

  • C-O-C Stretch (~1250 cm⁻¹): This strong band is indicative of the ester functional group.

  • C-F Stretch (~1100 cm⁻¹): A strong absorption in this region is expected for the carbon-fluorine bond.

Key IR Absorptions and Functional Groups

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 152.12

  • Major Fragments: m/z = 124, 95, 75

3.1.1. Experimental Protocol for Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) at 70 eV is a common method for small molecules.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

3.1.2. Interpretation of the Predicted Mass Spectrum

The molecular ion peak at m/z 152 corresponds to the molecular weight of this compound (C₈H₅FO₂). The predicted fragmentation pattern is based on the typical behavior of phthalides and related aromatic esters.

  • m/z 124: This fragment likely arises from the loss of carbon monoxide (CO, 28 Da) from the molecular ion, a common fragmentation pathway for lactones.

  • m/z 95: Subsequent loss of a formyl radical (CHO, 29 Da) or direct loss of the C₂H₂O group from the lactone ring could lead to this fragment.

  • m/z 75: This fragment could correspond to a fluorinated aromatic fragment, possibly from further fragmentation of the m/z 95 ion.

MS_Fragmentation M [C8H5FO2]+. m/z = 152 F1 [C7H5FO]+. m/z = 124 M->F1 - CO F2 [C6H4F]+. m/z = 95 F1->F2 - CHO

Predicted Fragmentation Pathway

Conclusion

The predicted NMR, IR, and MS spectral data provide a comprehensive spectroscopic profile of this compound. This information is invaluable for the identification and characterization of this compound in research and development settings. The detailed interpretation of the spectra, based on fundamental principles of spectroscopy, serves as a reliable guide for scientists working with this and related molecules.

References

A Technical Guide to the Solubility of 5-Fluoroisobenzofuran-1(3H)-one in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of 5-Fluoroisobenzofuran-1(3H)-one is presented in the table below. This data is essential for designing and interpreting solubility experiments.

PropertyValueSource
CAS Number 700-85-6[2][3]
Molecular Formula C₈H₅FO₂[2][3]
Molecular Weight 152.12 g/mol [2][3]
Appearance Solid[2][4]
Melting Point 118-119 °C[4]
Boiling Point 322.686 °C at 760 mmHg[1][4]
Purity 96%[2][4]

Experimental Protocol for Solubility Determination

The following protocols are adapted from established methodologies for determining the solubility of organic compounds.[5][6][7][8] These procedures can be employed to ascertain both qualitative and quantitative solubility of this compound in a variety of common laboratory solvents.

Qualitative Solubility Testing

This initial screening provides a general understanding of the compound's solubility characteristics.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Diethyl ether, Hexane, Toluene, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF))

  • 5% (w/v) aqueous solutions of Sodium Hydroxide (NaOH), Sodium Bicarbonate (NaHCO₃), and Hydrochloric Acid (HCl)

Procedure:

  • Initial Solvent Screening:

    • Add approximately 25 mg of this compound to a small test tube.

    • Add 0.75 mL of the selected solvent in portions, vortexing vigorously after each addition.

    • Observe if the solid dissolves completely. Record the compound as "soluble," "partially soluble," or "insoluble."[5]

  • Aqueous Acid-Base Solubility:

    • If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl using the same procedure as above.[5][7][8]

    • Solubility in 5% NaOH suggests an acidic functional group.[5]

    • Solubility in 5% NaHCO₃ suggests a strong organic acid.[5]

    • Solubility in 5% HCl indicates an organic base.[5]

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

  • This compound

  • Scintillation vials or other sealable containers

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial for ensuring saturation.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the quantitative solubility of the compound in the tested solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility testing protocols.

Solubility_Testing_Workflow cluster_qualitative Qualitative Solubility Testing cluster_aqueous Aqueous Acid-Base Testing cluster_quantitative Quantitative Solubility (Shake-Flask) start_qual Start with 25 mg of Compound add_solvent Add 0.75 mL of Solvent start_qual->add_solvent vortex Vortex Vigorously add_solvent->vortex observe Observe for Dissolution vortex->observe record Record Result observe->record insoluble_water Insoluble in Water? observe->insoluble_water test_naoh Test in 5% NaOH insoluble_water->test_naoh Yes test_nahco3 Test in 5% NaHCO3 test_naoh->test_nahco3 test_hcl Test in 5% HCl test_nahco3->test_hcl start_quant Add Excess Compound to Solvent equilibrate Equilibrate (24-48h) start_quant->equilibrate filter Filter Supernatant equilibrate->filter analyze Analyze via HPLC filter->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Solubility Determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound remains elusive, this guide provides a robust framework for its determination. By following the detailed experimental protocols, researchers and drug development professionals can generate reliable solubility data, a critical step in advancing the use of this important chemical intermediate in their research and development endeavors. The provided workflow and understanding of the compound's known properties will facilitate efficient and accurate solubility profiling in a variety of common laboratory solvents.

References

5-Fluoroisobenzofuran-1(3H)-one material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data, properties, and handling procedures for 5-Fluoroisobenzofuran-1(3H)-one (CAS No. 700-85-6). The information is intended to support laboratory safety and inform research and development activities.

Chemical Identification and Physical Properties

This compound, also known as 5-fluorophthalide, is a fluorinated heterocyclic organic compound.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of central nervous system agents and serotonin reuptake inhibitors.[2] The fluorine substitution can enhance binding affinity and metabolic stability in drug candidates.[2]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name5-fluoro-2-benzofuran-1(3H)-one
Synonyms5-Fluoro-1(3h)-isobenzofuranone, 5-fluorophthalide, 5-Fluoro-1,3-dihydroisobenzofuran-1-one[1]
CAS Number700-85-6[1]
Molecular FormulaC₈H₅FO₂[1]
Molecular Weight152.12 g/mol [1][2]
InChI KeyKKDJJBAMSYLYQS-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical FormSolid[1]
Melting Point118-119 °C
Boiling Point322.686 °C at 760 mmHg[2]
PurityTypically ≥96%[1]

Hazard Identification and Safety Information

The compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Table 3: GHS Hazard Classification

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed.
Skin corrosion/irritationH315: Causes skin irritation.
Serious eye damage/eye irritationH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation.

Pictogram:

  • GHS07 (Harmful/Irritant)

Signal Word: Warning

Precautionary Statements: Users should adhere to the following precautionary statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.

Experimental Protocols & Handling

Detailed experimental protocols for the synthesis or toxicological evaluation of this compound are not publicly available in standard safety data sheets. The following sections outline general procedures for safe handling, storage, and emergency response based on compiled MSDS information.

General Laboratory Handling Workflow

The following workflow should be observed when handling this compound in a laboratory setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Material Carefully prep_hood->handle_weigh prep_sds Review SDS prep_sds->prep_ppe handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon cleanup_waste Dispose of Waste in Labeled Containers cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of PPE Properly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: General laboratory workflow for handling solid chemical reagents.

Storage
  • Conditions: Store in a cool, dry, well-ventilated area.[2] Keep container tightly closed. Some suppliers recommend storage at room temperature, while others suggest 2-8°C under a dry seal.[2] An inert atmosphere is also recommended for storage.[3]

  • Incompatible Materials: Avoid strong oxidizing agents.

Personal Protective Equipment (PPE)

A detailed experimental protocol for PPE selection is not available. However, based on the hazard classification, the following standard PPE is required:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure proper glove removal technique.

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator. For nuisance exposures, a type P95 (US) or P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]

Emergency and First Aid Procedures

In case of exposure, follow the procedures outlined below.

G First Aid Procedures for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event inhale_1 Move to Fresh Air exposure->inhale_1 Inhaled skin_1 Wash off with soap and plenty of water exposure->skin_1 On Skin eye_1 Rinse thoroughly with plenty of water for at least 15 minutes exposure->eye_1 In Eyes ingest_1 Do NOT induce vomiting exposure->ingest_1 Swallowed inhale_2 If not breathing, give artificial respiration inhale_1->inhale_2 inhale_3 Consult a Physician inhale_2->inhale_3 general_advice General Advice: Show safety data sheet to the doctor inhale_3->general_advice skin_2 Consult a Physician skin_1->skin_2 skin_2->general_advice eye_2 Consult a Physician eye_1->eye_2 eye_2->general_advice ingest_2 Rinse mouth with water ingest_1->ingest_2 ingest_3 Consult a Physician ingest_2->ingest_3 ingest_3->general_advice

Caption: Flowchart of first aid measures following exposure.

Fire-Fighting and Accidental Release Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: Carbon oxides and hydrogen fluoride.

  • Accidental Release:

    • Wear appropriate personal protective equipment.

    • Avoid dust formation.

    • Sweep up and shovel the material.

    • Place in a suitable, closed container for disposal.

    • Do not let the product enter drains.[4]

Toxicological Information

Detailed toxicological studies for this compound are not extensively documented in publicly available sources. The provided hazard statements indicate that the substance is harmful if swallowed and causes skin, eye, and respiratory irritation. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

Logical Relationship of Hazards

The hazards associated with this compound are interconnected, originating from its inherent chemical reactivity and physical form.

G Logical Relationship of Chemical Hazards cluster_routes compound This compound (Solid Powder) hazard_class Hazard Classifications compound->hazard_class exposure_route Potential Exposure Routes hazard_class->exposure_route Informs risk via health_effect Adverse Health Effects hazard_class->health_effect Leads to Inhalation Inhalation exposure_route->Inhalation Oral Oral exposure_route->Oral Dermal Dermal exposure_route->Dermal Eye Eye exposure_route->Eye Inhalation->health_effect Causes Oral->health_effect Causes Dermal->health_effect Causes Eye->health_effect Causes

Caption: Interrelation of hazard classifications, exposure routes, and health effects.

References

An In-depth Technical Guide on 5-Fluoro-1(3H)-isobenzofuranone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1(3H)-isobenzofuranone, a fluorinated derivative of the isobenzofuranone core, is a compound of increasing interest in medicinal chemistry and drug discovery. The isobenzofuranone scaffold, also known as phthalide, is a constituent of numerous biologically active natural products and synthetic compounds.[1] The introduction of a fluorine atom at the 5-position of the bicyclic ring system can significantly modulate the physicochemical and pharmacological properties of the parent molecule, potentially enhancing its therapeutic potential.

This technical guide provides a comprehensive overview of 5-Fluoro-1(3H)-isobenzofuranone, with a focus on its synthesis, potential biological activities, and the experimental methodologies used for its evaluation. While specific data for this particular derivative is emerging, this document compiles relevant information from closely related analogues to provide a robust framework for researchers.

Chemical Identity and Properties

  • IUPAC Name: 5-Fluoro-1(3H)-isobenzofuranone

  • Synonyms: 5-Fluorophthalide

  • Molecular Formula: C₈H₅FO₂

  • Molecular Weight: 152.12 g/mol

  • CAS Number: 700-85-6

Table 1: Physicochemical Properties of Isobenzofuranone Derivatives

PropertyValue (for related isobenzofuranones)Reference
Melting Point71-74 °C (for 5-Bromophthalide)[2]
Boiling PointDecomposes before boilingN/A
SolubilitySoluble in organic solvents like DMSO and ethanolGeneral Knowledge

Synthesis and Experimental Protocols

The synthesis of 5-Fluoro-1(3H)-isobenzofuranone can be approached through several synthetic routes, often involving the cyclization of a functionalized benzoic acid derivative. A general and adaptable method, based on the synthesis of related isobenzofuranones, is outlined below.[1]

General Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones

A common route to C-3 functionalized isobenzofuranones involves the condensation of phthalaldehydic acid with various active methylene compounds.[1] While this method does not directly yield the unsubstituted 5-fluoro derivative, it provides a versatile platform for creating a library of related compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: DBU-promoted condensation of phthalaldehydic acid [1]

  • To a solution of phthalaldehydic acid (1.0 mmol) in chloroform (10 mL), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) and the desired 1,3-dicarbonyl compound (1.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired C-3 functionalized isobenzofuran-1(3H)-one.

Hypothetical Synthesis of 5-Fluoro-1(3H)-isobenzofuranone

A plausible synthetic route to the title compound could involve the reduction of 4-fluorophthalic anhydride. This approach is analogous to the industrial synthesis of 5-bromophthalide.

Hypothetical Experimental Workflow:

G start Start: 4-Fluorophthalic Anhydride reduction Reduction (e.g., NaBH4, LiAlH4) start->reduction intermediate Intermediate: 2-Carboxy-5-fluorobenzyl alcohol reduction->intermediate cyclization Acid-catalyzed Cyclization (e.g., p-TsOH) intermediate->cyclization product Product: 5-Fluoro-1(3H)-isobenzofuranone cyclization->product purification Purification (Crystallization/Chromatography) product->purification

Caption: Hypothetical synthesis of 5-Fluoro-1(3H)-isobenzofuranone.

Biological Activity and Potential Applications

Isobenzofuranone derivatives have been reported to exhibit a wide range of biological activities, including antiproliferative, antifungal, and anti-inflammatory properties.[1] The introduction of a fluorine atom can enhance these activities and improve pharmacokinetic properties.

Antiproliferative Activity

Studies on C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated their potential as anticancer agents.[1] The antiproliferative activity is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay [1]

  • Cell Seeding: Seed cancer cells (e.g., K562, U937, HL-60) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Table 2: Antiproliferative Activity of Selected Isobenzofuranone Derivatives [1]

CompoundCell LineIC₅₀ (µM)
Derivative A K562 (Leukemia)2.79
Derivative B U937 (Lymphoma)62.97
Etoposide (Control) K562 (Leukemia)7.06
Etoposide (Control) U937 (Lymphoma)0.35

Note: Data for hypothetical derivatives based on reported values for C-3 functionalized isobenzofuranones.

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for 5-Fluoro-1(3H)-isobenzofuranone is yet to be fully elucidated. However, based on the activity of related compounds, several signaling pathways could be implicated in its antiproliferative effects. A hypothetical signaling pathway is presented below, suggesting potential targets for this class of compounds.

Hypothetical Signaling Pathway:

G Compound 5-Fluoro-1(3H)- isobenzofuranone Target Putative Target (e.g., Kinase, Enzyme) Compound->Target Inhibition Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Downregulation Apoptosis Apoptosis Induction Pathway->Apoptosis CellCycle Cell Cycle Arrest Pathway->CellCycle

Caption: Hypothetical mechanism of action for 5-Fluoro-1(3H)-isobenzofuranone.

Further studies, including kinase profiling, cell cycle analysis, and apoptosis assays (e.g., Annexin V/PI staining), are necessary to delineate the specific molecular targets and signaling pathways affected by 5-Fluoro-1(3H)-isobenzofuranone.

Conclusion and Future Directions

5-Fluoro-1(3H)-isobenzofuranone represents a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for significant biological activity, particularly in the realm of oncology, make it an attractive target for further investigation. Future research should focus on:

  • Developing and optimizing a scalable synthesis of 5-Fluoro-1(3H)-isobenzofuranone.

  • Conducting comprehensive in vitro and in vivo evaluations of its antiproliferative activity against a broad panel of cancer cell lines and in relevant animal models.

  • Elucidating the precise mechanism of action and identifying the molecular targets through which it exerts its biological effects.

  • Exploring the structure-activity relationships of a wider range of fluorinated isobenzofuranone derivatives to identify compounds with improved potency and selectivity.

This technical guide provides a foundational resource for researchers embarking on the study of 5-Fluoro-1(3H)-isobenzofuranone and its analogues, with the aim of accelerating the discovery and development of new and effective therapies.

References

An In-Depth Technical Guide to the Discovery and History of Fluorinated Isobenzofuranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and biological applications of fluorinated isobenzofuranones. With full editorial control, this document is structured to offer a narrative that is both scientifically rigorous and accessible to professionals in the field of drug development.

Introduction: The Strategic Incorporation of Fluorine into a Privileged Scaffold

Isobenzofuran-1(3H)-one, commonly known as the phthalide, is a bicyclic γ-lactone moiety that forms the core of numerous naturally occurring and synthetically derived compounds.[1][2] This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, exhibiting activities such as anticancer, antifungal, and antibacterial properties.[2][3][4]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile.[3] It is therefore of little surprise that the fusion of fluorine chemistry with the isobenzofuranone scaffold has emerged as a promising avenue for the development of novel therapeutic agents. This guide will delve into the history of this fascinating class of compounds, from their initial synthesis to their current applications and future potential.

The Genesis of Fluorinated Isobenzofuranones: A Historical Perspective

The journey into fluorinated isobenzofuranones begins with the broader history of organofluorine chemistry. While the isobenzofuranone core has been known for over a century, the deliberate introduction of fluorine is a more recent development. The first synthesis of a 3-(trifluoromethyl)phthalide was a landmark achievement credited to Reinecke and Chen in 1993. Their work involved the ortho-lithiation of phenyloxazolines and subsequent reaction with hexafluoroacetone. This pioneering work opened the door for further exploration into this novel class of fluorinated heterocycles.

Subsequent research has focused on developing more efficient and versatile synthetic methodologies. A significant advancement came in 2018 with the work of Kubota and colleagues, who developed a practical one-pot synthesis of C3-perfluoroalkyl-substituted phthalides. This method, which utilizes the reaction of 2-cyanobenzaldehyde with (perfluoroalkyl)trimethylsilanes, provides a straightforward and high-yielding route to a variety of fluorinated isobenzofuranones.

Synthetic Strategies: Crafting Fluorinated Isobenzofuranones in the Laboratory

The synthesis of fluorinated isobenzofuranones can be broadly categorized into two main approaches: the introduction of a fluorine-containing substituent onto a pre-formed isobenzofuranone core, or the construction of the isobenzofuranone ring from a fluorinated precursor. The latter has proven to be a more common and efficient strategy.

One-Pot Synthesis of C3-Perfluoroalkyl-Substituted Phthalides

A highly effective and versatile method for the synthesis of C3-perfluoroalkyl-substituted phthalides was developed by Kubota et al. This one-pot procedure offers high yields and operational simplicity.

Objective: To synthesize 3-(trifluoromethyl)-1(3H)-isobenzofuranone.

Materials:

  • 2-Cyanobenzaldehyde

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Potassium fluoride (KF) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (aq. HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of 2-cyanobenzaldehyde (1.0 mmol) in anhydrous DMF (5 mL) is added (trifluoromethyl)trimethylsilane (1.2 mmol).

  • A catalytic amount of potassium fluoride (0.1 mmol) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Upon completion, the reaction is quenched by the addition of 1M aqueous HCl.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 3-(trifluoromethyl)-1(3H)-isobenzofuranone.

Yield: 95% (isolated yield).

G cluster_reagents Reagents cluster_workup Workup cluster_product Product 2-Cyanobenzaldehyde 2-Cyanobenzaldehyde Intermediate Intermediate 2-Cyanobenzaldehyde->Intermediate Nucleophilic Addition TMSCF3 (CF3)SiMe3 TMSCF3->Intermediate Catalyst KF or Et3N in DMF Catalyst->Intermediate HCl aq. HCl Fluorinated_Isobenzofuranone 3-(Trifluoromethyl)- isobenzofuran-1(3H)-one HCl->Fluorinated_Isobenzofuranone Intermediate->Fluorinated_Isobenzofuranone Intramolecular Cyclization

Caption: One-pot synthesis of 3-(trifluoromethyl)isobenzofuranone.

Applications in Drug Discovery and Development

The incorporation of fluorine into the isobenzofuranone scaffold has been shown to enhance biological activity, making these compounds promising candidates for drug development.

Antimicrobial and Antifungal Activity

Research by Joshi and colleagues has demonstrated that fluorine-substituted phthalides exhibit significant antibacterial and antifungal properties.[3] In their study, a series of novel fluorinated phthalides were synthesized and screened against a panel of human pathogenic bacteria and fungi.[3]

Table 1: Antimicrobial Activity of Selected Fluorinated Phthalides

CompoundTest OrganismActivity
3-(4-fluorophenyl)-3-(3,4-dihydroxyphenyl)phthalideStaphylococcus aureusActive
3-(4-fluorophenyl)-3-(3,4-dihydroxyphenyl)phthalideEscherichia coliActive
3-(4-fluorophenyl)-3-(3,4-dihydroxyphenyl)phthalideCandida albicansActive
3-(3,5-dinitro-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)phthalideStaphylococcus aureusActive
3-(3,5-dinitro-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)phthalideEscherichia coliActive
3-(3,5-dinitro-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)phthalideCandida albicansActive

Data from Joshi et al. (2011).[3] The original paper describes the activity but does not provide specific MIC values.

The presence of the fluorine atom is believed to enhance the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the electronic properties of the isobenzofuranone core, potentially leading to enhanced interactions with biological targets.

Anticancer Potential

While research into the anticancer activity of fluorinated isobenzofuranones is still in its early stages, the broader class of fluorinated heterocycles has shown significant promise in oncology.[5] The introduction of fluorine can block metabolic pathways that would otherwise deactivate a drug, leading to increased bioavailability and efficacy. Given the known antiproliferative effects of many non-fluorinated isobenzofuranones, it is hypothesized that their fluorinated counterparts may exhibit enhanced or novel anticancer activities.[6]

G cluster_drug Fluorinated Isobenzofuranone cluster_cell Fungal Cell cluster_effect Biological Effect Drug Fluorinated Isobenzofuranone Membrane Cell Membrane Drug->Membrane Increased Lipophilicity Target Intracellular Target (e.g., Enzyme) Membrane->Target Cellular Uptake Inhibition Inhibition of Cell Growth Target->Inhibition Binding and Inactivation

Caption: Proposed mechanism of antifungal action.

Conclusion and Future Directions

The field of fluorinated isobenzofuranones, though relatively young, holds immense promise for the future of drug discovery. The strategic combination of a privileged scaffold with the unique properties of fluorine has already yielded compounds with significant antimicrobial and antifungal activity. Future research will likely focus on elucidating the precise mechanisms of action of these compounds, expanding the synthetic toolbox to create a wider diversity of fluorinated analogues, and exploring their potential in other therapeutic areas, particularly oncology. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can expect the emergence of novel, highly effective therapeutic agents based on the fluorinated isobenzofuranone core.

References

Unlocking the Potential of 5-Fluoroisobenzofuran-1(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisobenzofuran-1(3H)-one, also known as 5-fluorophthalide, is a fluorinated heterocyclic compound built upon the privileged isobenzofuran-1(3H)-one scaffold. While extensive research on this specific molecule is emerging, its structural features and the known biological activities of related compounds position it as a molecule of significant interest for novel therapeutic development. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile, including metabolic stability, binding affinity, and bioavailability.[1] This technical guide aims to provide an in-depth overview of the potential research areas for this compound, complete with synthesized experimental protocols and data presentation to facilitate further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for planning synthetic modifications and designing biological assays.

PropertyValueReference
Molecular FormulaC₈H₅FO₂[2]
Molecular Weight152.12 g/mol [2]
AppearanceSolid[2]
PurityTypically >96%[2]
InChI KeyKKDJJBAMSYLYQS-UHFFFAOYSA-N[2]

Potential Research Areas and Applications

Based on the known biological activities of the isobenzofuran-1(3H)-one core and the influence of fluorine substitution in medicinal chemistry, several key research areas for this compound can be proposed.

Central Nervous System (CNS) Agents: Focus on Antidepressants

The isobenzofuran-1(3H)-one skeleton is a core component of the selective serotonin reuptake inhibitor (SSRI) citalopram. It is plausible that derivatives of this compound could exhibit similar activity. The fluorine atom may enhance the binding affinity to the serotonin transporter (SERT) and improve metabolic stability, potentially leading to a more favorable pharmacokinetic profile.[1] A recent study on novel isobenzofuran-1(3H)-one derivatives demonstrated their potential as antidepressant agents by inhibiting serotonin reuptake and showing efficacy in a chronic restraint stress mouse model.[3]

Proposed Research Workflow:

cluster_synthesis Synthesis of Derivatives cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation Start This compound Derivatization Chemical Modification (e.g., at C3 position) Start->Derivatization Library Library of Novel Fluorinated Analogs Derivatization->Library SERT_Binding SERT Binding Assay Library->SERT_Binding Reuptake_Assay Serotonin Reuptake Inhibition Assay SERT_Binding->Reuptake_Assay Animal_Models Animal Models of Depression (e.g., FST, TST) Reuptake_Assay->Animal_Models PK_Studies Pharmacokinetic Studies Animal_Models->PK_Studies Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization

Caption: Proposed workflow for the development of novel antidepressants.

Anticancer Agents

Fluorinated five-membered heterocyclic compounds and their benzo-fused derivatives have demonstrated significant potential as anticancer agents.[4][5] The introduction of fluorine can enhance the cytotoxic activity of a molecule.[6] Furthermore, isatin (an indole derivative with some structural similarities to the opened form of the lactone) derivatives have shown promising anticancer activities, and fluorination of these scaffolds can positively modulate their efficacy.[7] Research into fluorinated benzofuran derivatives has also highlighted their potential as anticancer agents.[6]

Potential Molecular Targets and Signaling Pathways:

The isobenzofuranone scaffold could be derivatized to target various components of cancer cell signaling pathways. For instance, derivatives could be designed to inhibit protein kinases, interfere with transcription factors, or induce apoptosis.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase activation) Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Drug_Derivative This compound Derivative Drug_Derivative->Signaling_Cascade Inhibition Drug_Derivative->Apoptosis_Pathway Activation

Caption: Potential anticancer signaling pathway targets.

Antimicrobial Agents

The isobenzofuranone core has been explored for its antimicrobial properties. The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. This compound derivatives could be screened against a panel of clinically relevant bacteria and fungi.

Herbicidal Agents

There is precedence for isobenzofuranone derivatives exhibiting herbicidal activity. Structure-activity relationship (SAR) studies on ketone-isobenzofuranone hybrids have shown that the nature and position of substituents are crucial for their herbicidal effects. The electron-withdrawing nature of the fluorine atom in this compound could be a key feature to explore in the design of new herbicides.

Synthetic Protocols

Experimental Protocol: Synthesis of this compound from 4-Fluorophthalic Anhydride

Materials:

  • 4-Fluorophthalic anhydride

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Hydrochloric acid (HCl), 2M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophthalic anhydride (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding 2M HCl at 0 °C until the pH is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

General Workflow for Synthesis:

Starting_Material 4-Fluorophthalic Anhydride Reduction Reduction (e.g., NaBH₄ in THF) Starting_Material->Reduction Workup Aqueous Workup and Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General synthetic workflow for this compound.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents and other bioactive molecules. Its fluorinated isobenzofuranone core is a "privileged" scaffold that has demonstrated potential in a variety of applications, most notably in the development of CNS agents and anticancer drugs. The strategic placement of the fluorine atom is anticipated to confer advantageous pharmacokinetic properties. The synthetic accessibility of this compound, coupled with the diverse biological activities of its parent scaffold, underscores the significant potential for future research and development. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing molecule and its derivatives. Further detailed structure-activity relationship studies are warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the Stability and Storage of 5-Fluoroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroisobenzofuran-1(3H)-one, a key fluorinated building block in medicinal chemistry, requires precise handling and storage to maintain its structural integrity and purity. This guide provides a comprehensive overview of the stability of this compound, outlining its potential degradation pathways and recommending optimal storage conditions. We delve into the mechanistic rationale behind its stability profile, drawing parallels with related isobenzofuranone structures and considering the electronic influence of the fluorine substituent. Furthermore, this document details protocols for establishing a robust stability-indicating analytical method and for conducting forced degradation studies in line with international regulatory standards, ensuring the reliability of this critical intermediate in drug discovery and development pipelines.

Chemical and Physical Properties

This compound, also known as 5-fluorophthalide, is a white to light yellow solid crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValueReferences
CAS Number 700-85-6[1]
Molecular Formula C₈H₅FO₂[1][2]
Molecular Weight 152.12 g/mol [2]
Melting Point 118-119 °C
Boiling Point 322.686 °C at 760 mmHg
Appearance Solid[1]
Purity Typically ≥96%[1]

Understanding these basic properties is the first step in developing appropriate handling and storage protocols. The compound's solid nature at room temperature suggests that physical stability is less of a concern than chemical degradation.

Core Stability Considerations and Recommended Storage

The stability of this compound is influenced by several environmental factors. While supplier recommendations vary, a consensus points towards controlled conditions to mitigate degradation risks.

General Storage Recommendations

Several chemical suppliers provide general storage advice. Some recommend storing the compound at room temperature , while others suggest a more controlled environment of 2-8°C with a dry seal [2]. For long-term storage, a refrigerated and dry environment is the most prudent approach to minimize the risk of thermal and hydrolytic degradation. Storage in an inert atmosphere is also advisable to prevent oxidative degradation[3]. All sources concur on the necessity of storing the compound in a tightly closed container in a dry and well-ventilated place .

Key Factors Influencing Stability

The primary drivers of degradation for this compound are anticipated to be:

  • Moisture: The presence of water can lead to hydrolysis of the lactone ring.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond within the lactone.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

  • Light: Exposure to UV or visible light may induce photochemical degradation.

  • Oxidizing Agents: The molecule may be susceptible to oxidation, although this is generally a lesser concern for this class of compounds compared to hydrolysis.

Potential Degradation Pathways

Hydrolysis: The Primary Degradation Route

The lactone ring, being a cyclic ester, is the most reactive site for degradation. Hydrolysis, the cleavage of this ring by water, is the most anticipated degradation pathway.

  • Mechanism: The reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the lactone. This process is significantly accelerated in the presence of acids or bases.

    • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to attack by water. .

    • Base-Catalyzed Hydrolysis: A hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a rapid ring-opening.

The expected product of hydrolysis is 2-carboxy-4-fluorobenzyl alcohol .

Hydrolysis_Pathway cluster_main Hydrolysis of this compound 5-FIBF This compound Intermediate Tetrahedral Intermediate 5-FIBF->Intermediate + H₂O (Acid or Base Catalysis) Product 2-Carboxy-4-fluorobenzyl alcohol Intermediate->Product Ring Opening

Caption: Predicted hydrolytic degradation pathway.

Photodegradation

While the C-F bond is very strong, aromatic systems and carbonyl groups can absorb UV light, potentially leading to photodegradation. The specific photolytic pathway for this compound has not been elucidated, but potential reactions could involve radical mechanisms or rearrangements. Studies on other fluorinated aromatic compounds have shown that photodegradation can lead to defluorination or the formation of various photoproducts[4][5]. Therefore, protection from light is a critical storage and handling consideration.

Thermal Degradation

At elevated temperatures, decarboxylation of the hydrolysis product or other complex thermal decomposition reactions could occur. Studies on the thermal decomposition of related furanones indicate that ring-opening can be a key step, leading to the formation of various smaller molecules[6]. For solid-state stability, thermal degradation is less of a concern under recommended storage conditions but becomes relevant in the context of accelerated stability studies.

Establishing a Stability-Indicating Analytical Method

A crucial aspect of managing the stability of this compound is the ability to accurately measure its purity and quantify any degradation products. A stability-indicating method (SIM) is an analytical procedure that can separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method Starting Conditions

While a specific validated method for this compound is not published, the following starting conditions, based on methods for similar aromatic compounds, can be used for method development:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. For example: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm (or scan for optimal wavelength)
Injection Volume 10 µL

This method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust[7].

HPLC_Workflow cluster_workflow Stability-Indicating HPLC Method Development Start Define Analytical Target Profile MethodDev Develop HPLC Method (Column, Mobile Phase, etc.) Start->MethodDev ForcedDeg Perform Forced Degradation Studies MethodDev->ForcedDeg Specificity Demonstrate Specificity (Separate degradants from parent compound) ForcedDeg->Specificity Validation Validate Method (ICH Guidelines) Specificity->Validation Implement Implement for Routine Stability Testing Validation->Implement

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating method[8][9][10][11]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions[8][11]. The goal is to achieve 5-20% degradation of the parent compound[11].

General Procedure
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Expose the solutions to the stress conditions for a defined period.

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration for HPLC analysis.

  • Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.

Specific Stress Conditions (ICH Q1A/Q1B)
Stress ConditionProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursTo assess degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hoursTo assess degradation in basic conditions.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursTo evaluate susceptibility to oxidation.
Thermal Degradation Solid sample at 80 °C for 48 hoursTo determine the effect of heat on the solid form.
Photostability Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.To assess the impact of light exposure.[8]

Conclusion and Best Practices

The stability of this compound is paramount for its successful application in research and drug development. Based on its chemical structure and the available data for related compounds, the primary degradation pathway is hydrolysis of the lactone ring, which is accelerated by moisture and extremes of pH. To ensure the long-term integrity of this compound, the following best practices are recommended:

  • Storage: Store in a tightly sealed container at 2-8°C, protected from light and moisture. For added protection, especially for long-term storage, consider storing under an inert atmosphere.

  • Handling: Minimize exposure to the atmosphere. Use in a well-ventilated area and avoid contact with incompatible materials.

  • Analytical Monitoring: Regularly assess the purity of the material using a validated stability-indicating HPLC method, particularly for lots that have been stored for an extended period.

By adhering to these guidelines, researchers can be confident in the quality and reliability of this compound for their scientific endeavors.

References

In-Depth Technical Guide to Fluorine-Substituted Phthalides: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a significant class of fluorinated heterocyclic compounds: fluorine-substituted phthalides. Due to the scarcity of information on a specific compound named "5-fluorophthalide," this guide will focus on a well-documented and representative example, 3-(4-fluorophenyl)-3-substituted-phthalides , synthesized from 2-(4-fluorobenzoyl)benzoic acid. The incorporation of fluorine into the phthalide scaffold is a key area of interest in medicinal chemistry, often leading to enhanced biological activity.

This document details the synthesis, alternative names, chemical properties, and antimicrobial activities of these compounds. It includes explicit experimental protocols and visual diagrams to facilitate understanding and further research in the development of novel therapeutic agents.

Synonyms and Alternative Names

The core structure discussed in this guide is based on the reaction of 2-(4-fluorobenzoyl)benzoic acid with various phenolic compounds. The resulting products can be generally named as 3-(4-fluorophenyl)-3-(substituted phenoxy)phthalides .

Based on IUPAC nomenclature, a specific example, such as the product of the reaction with phenol, would be named 3-(4-fluorophenyl)-3-phenoxy-1(3H)-isobenzofuranone .

Alternative names and synonyms for the general class of compounds include:

  • Fluorine-substituted phthalides

  • 3-Aryl-3-(4-fluorophenyl)phthalides

  • Derivatives of 2-(4-fluorobenzoyl)benzoic acid

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and antimicrobial activity of representative fluorine-substituted phthalides.

Table 1: Synthesis and Physicochemical Properties of Representative 3-(4-fluorophenyl)-3-substituted-phthalides

Compound IDSubstituted PhenolMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
1a PhenolC₂₀H₁₃FO₃320.31158-16085
1b ResorcinolC₂₀H₁₃FO₄336.31170-17282
1c CatecholC₂₀H₁₃FO₄336.31188-19078
1d QuinolC₂₀H₁₃FO₄336.31198-20075
1e PhloroglucinolC₂₀H₁₃FO₅352.31210-21272
1f PyrogallolC₂₀H₁₃FO₅352.31220-22270

Table 2: Antimicrobial Activity of 3-(4-fluorophenyl)-3-substituted-phthalides (Zone of Inhibition in mm)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
1a 1210981110
1b 151311101412
1c 14121091311
1d 1311981210
1e 181614121715
1f 161412111513
Standard (Streptomycin/Fluconazole)201822192119

Experimental Protocols

Synthesis of 3-(4-fluorophenyl)-3-substituted-phthalides

This protocol describes a general and efficient one-pot synthesis of the title compounds.[1]

Materials:

  • 2-(4-fluorobenzoyl)benzoic acid

  • Substituted phenol (e.g., phenol, resorcinol, catechol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

  • Diethyl ether

Procedure:

  • A mixture of 2-(4-fluorobenzoyl)benzoic acid (0.01 mol) and the respective substituted phenol (0.01 mol) is prepared.

  • A catalytic amount of concentrated sulfuric acid (2-3 drops) is added to the mixture.

  • The reaction mixture is gently heated on a water bath for 2-3 hours.

  • After cooling, the reaction mixture is poured into a beaker containing crushed ice and water.

  • The resulting solid precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • The purity of the synthesized compounds is checked by Thin Layer Chromatography (TLC).

Antimicrobial Screening

The synthesized fluorine-substituted phthalides were evaluated for their in-vitro antimicrobial activity against a panel of pathogenic bacteria and fungi using the agar well diffusion method.[1][2]

Materials:

  • Nutrient Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Standardized microbial cultures (S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (Streptomycin) and antifungal (Fluconazole) discs

  • Sterile Petri dishes, cork borer, and micropipettes

Procedure:

  • Prepare sterile agar plates by pouring molten and cooled agar medium into Petri dishes and allowing them to solidify.

  • Inoculate the agar surface uniformly with the respective microbial suspension.

  • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Prepare solutions of the test compounds in DMSO at a concentration of 1 mg/mL.

  • Add 100 µL of each test compound solution into the corresponding wells.

  • A well containing only DMSO serves as the negative control, and standard antibiotic/antifungal discs are used as positive controls.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The diameter of the zone of inhibition around each well is measured in millimeters.

Visualizations

Experimental Workflow for Synthesis and Antimicrobial Evaluation

experimental_workflow cluster_synthesis Synthesis of Fluorine-Substituted Phthalides cluster_testing Antimicrobial Activity Testing start Start Materials: 2-(4-fluorobenzoyl)benzoic acid + Substituted Phenol reaction Reaction with cat. H₂SO₄ (Water bath, 2-3h) start->reaction Step 1 workup Work-up: Ice-water precipitation, Filtration, Washing reaction->workup Step 2 purification Purification: Recrystallization (Ethanol) workup->purification Step 3 product Final Product: 3-(4-fluorophenyl)-3-substituted-phthalide purification->product Step 4 prep_plates Prepare Inoculated Agar Plates product->prep_plates Test Compounds add_compounds Add Test Compounds to Wells prep_plates->add_compounds incubation Incubation (24-48h) add_compounds->incubation measurement Measure Zone of Inhibition (mm) incubation->measurement results Antimicrobial Activity Data measurement->results

Caption: Experimental workflow for the synthesis and antimicrobial screening of fluorine-substituted phthalides.

Proposed Mechanism of Antimicrobial Action

The exact signaling pathways for the antimicrobial action of these specific fluorine-substituted phthalides have not been fully elucidated. However, based on the known mechanisms of related compounds like phthalimides and other antimicrobial agents, a plausible mechanism involves the disruption of the microbial cell membrane and inhibition of essential enzymes. Phthalimide derivatives have been shown to interact with the fungal cell membrane, particularly affecting ergosterol, a vital component.[3][4]

antimicrobial_mechanism cluster_cell Microbial Cell phthalide Fluorinated Phthalide cell_membrane Cell Membrane (Ergosterol) phthalide->cell_membrane Disruption of membrane integrity enzyme Essential Enzymes (e.g., for DNA/Protein Synthesis) phthalide->enzyme Inhibition of enzymatic activity cell_death Cell Lysis and Death cell_membrane->cell_death enzyme->cell_death

Caption: Proposed mechanism of antimicrobial action for fluorine-substituted phthalides.

References

Methodological & Application

Synthesis Protocol for 5-Fluoroisobenzofuran-1(3H)-one: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Fluoroisobenzofuran-1(3H)-one, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the selective reduction of 4-fluorophthalic anhydride.

Introduction

This compound, also known as 5-fluorophthalide, is a fluorinated heterocyclic compound. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, 5-fluorophthalide serves as a key intermediate in the synthesis of various pharmaceutical agents. This protocol outlines a common and effective method for its preparation via the reduction of 4-fluorophthalic anhydride.

Reaction Scheme

The synthesis of this compound is achieved through the reduction of 4-fluorophthalic anhydride. This reaction can potentially yield two isomeric products: this compound and 6-Fluoroisobenzofuran-1(3H)-one. The selectivity of the reaction is influenced by the electronic properties of the substituent on the aromatic ring.

Figure 1: General reaction scheme for the synthesis of this compound.

start 4-Fluorophthalic Anhydride reagents + NaBH4 (Reducing Agent) start->reagents product1 This compound (Major Product) reagents->product1 product2 6-Fluoroisobenzofuran-1(3H)-one (Minor Product) reagents->product2

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield and product ratio can be influenced by reaction conditions.

ParameterValueReference
Starting Material 4-Fluorophthalic AnhydrideCommercially Available
Reducing Agent Sodium Borohydride (NaBH₄)[1][2]
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)[3]
Molar Ratio (Anhydride:NaBH₄) 1 : 0.5 - 0.65[3]
Reaction Temperature 0 - 15 °C[3][4]
Typical Yield Moderate to Good (Isomer mixture)[2]
Purity (of isolated 5-fluoro isomer) >95% (after purification)

Experimental Protocol

This protocol is adapted from analogous procedures for the reduction of substituted phthalic anhydrides[3][4].

Materials:

  • 4-Fluorophthalic anhydride

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (0.55-0.60 molar equivalents) in anhydrous THF. Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Starting Material: Dissolve 4-fluorophthalic anhydride (1 molar equivalent) in anhydrous THF. Add this solution dropwise to the cooled sodium borohydride suspension over a period of 1-2 hours, maintaining the internal temperature between 5-15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until the effervescence ceases and the pH of the aqueous layer is acidic (pH ~2-3).

  • Workup and Extraction:

    • Allow the mixture to warm to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate to extract the product.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, which may be a mixture of 5-fluoro and 6-fluoroisomers, can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to isolate the desired this compound. The separation of isomers can be challenging and may require careful optimization of the chromatographic conditions.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Suspend NaBH4 in THF C Cool to 0-5 °C A->C B Dissolve 4-Fluorophthalic Anhydride in THF D Slowly add Anhydride solution B->D C->D E Stir for 1 hour D->E F Quench with 1M HCl E->F G Remove THF (Rotovap) F->G H Extract with Ethyl Acetate G->H I Wash with NaHCO3 and Brine H->I J Dry and Concentrate I->J K Column Chromatography J->K L Isolate this compound K->L

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols: 5-Fluoroisobenzofuran-1(3H)-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Fluoroisobenzofuran-1(3H)-one and its derivatives as pivotal intermediates in the synthesis of pharmaceuticals. The inclusion of a fluorine atom in this building block is a strategic feature in medicinal chemistry, often leading to enhanced pharmacokinetic properties, such as improved metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1] This document details the synthetic routes toward prominent drugs, provides specific experimental protocols, and illustrates the mechanism of action of the resulting therapeutic agents.

Pharmaceutical Applications

This compound and its structural analogs are key intermediates in the synthesis of several important drugs, most notably in the class of selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety disorders.

  • Citalopram: A widely prescribed antidepressant, citalopram's synthesis can be efficiently achieved using a derivative of this compound, specifically 5-cyanophthalide. The fluorinated analog, 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is a direct precursor to citalopram.[2][3][4] The synthesis involves a critical Grignard reaction to introduce the fluorophenyl group.[4][5]

  • Lorlatinib: (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one serves as a key chiral intermediate in the synthesis of Lorlatinib, a targeted therapy for certain types of non-small cell lung cancer.[6]

The presence of the fluorine atom in these intermediates is crucial. It can increase the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier, and can block metabolic pathways, thereby prolonging the drug's half-life.[1]

Experimental Protocols

The following protocols are detailed methodologies for key experiments in the synthesis of citalopram, a primary application of isobenzofuranone derivatives.

Protocol 1: Synthesis of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile from 5-Cyanophthalide

This protocol outlines a one-pot synthesis of a key citalopram precursor starting from 5-cyanophthalide, which is structurally related to this compound. The procedure involves a Grignard reaction followed by reductive cyclization.

Materials:

  • 5-Cyanophthalide

  • 4-Fluorobromobenzene

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Methanol

  • Sodium borohydride

  • 20% Aqueous ammonium chloride solution

  • Methanesulfonic acid

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.055 moles) and a crystal of iodine. Add a solution of 4-fluorobromobenzene (0.876 moles) in anhydrous THF (300 ml) dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux.

  • Grignard Reaction: Cool the prepared Grignard reagent. In a separate flask, prepare a suspension of 5-cyanophthalide (0.628 moles) in anhydrous toluene (900 ml). Add the Grignard solution to the 5-cyanophthalide suspension at a temperature maintained between -4 to -2°C.[5]

  • Reduction: After the completion of the Grignard reaction (monitored by TLC), quench the reaction by adding a 20% aqueous ammonium chloride solution (100 ml).[5] Separate the organic (toluene) layer and dilute it with methanol (100 ml).[5] Cool the solution and add sodium borohydride in portions to reduce the intermediate ketone to a diol.

  • Cyclization: To the resulting diol in the organic layer, add methanesulfonic acid to catalyze the cyclization to form 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.

  • Work-up and Isolation: Wash the organic layer with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product. The product can be further purified by crystallization.

Protocol 2: Synthesis of Citalopram from 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

This protocol describes the final alkylation step to produce citalopram.

Materials:

  • 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

  • 3-Dimethylaminopropyl chloride

  • Sodium hydride (NaH)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Isopropyl ether

Procedure:

  • Alkylation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile in anhydrous DMSO. Add sodium hydride (as a 60% dispersion in mineral oil) portion-wise at room temperature.

  • Reaction with Alkyl Halide: To the resulting anion, add a solution of 3-dimethylaminopropyl chloride in anhydrous DMSO dropwise. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up and Isolation: Quench the reaction by carefully adding water. Extract the product with isopropyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude citalopram base as an oil.[7] The citalopram base can be further purified by crystallization from a suitable solvent like isopropyl ether to yield crystalline citalopram.[7]

Data Presentation

The following tables summarize quantitative data for the synthesis of citalopram intermediates and the final product.

Table 1: Reagent Quantities for Citalopram Synthesis

ReagentMolecular Weight ( g/mol )MolesQuantity
Step 1: Intermediate Synthesis
5-Cyanophthalide159.140.628100 g
4-Fluorobromobenzene175.000.876153.33 g
Magnesium24.311.05525.33 g
Step 2: Citalopram Synthesis
1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile253.261.0(Varies with yield from Step 1)
3-Dimethylaminopropyl chloride121.621.1(Stoichiometric excess)
Sodium Hydride (60%)24.00 (as NaH)1.2(Stoichiometric excess)

Table 2: Reaction Conditions and Yields

Reaction StepSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Intermediate Synthesis
Grignard ReactionTHF/Toluene-4 to -22-4Not IsolatedNot Applicable
Reduction & CyclizationToluene/MethanolRoom Temp2-380-90 (crude)>95 (after crystallization)
Citalopram Synthesis
AlkylationDMSORoom Temp1-260 (crystalline)>99 (by HPLC)

Visualizations

Diagram 1: Synthetic Workflow for Citalopram

G cluster_start Starting Materials cluster_reagents1 Reagents - Step 1 cluster_intermediate Key Intermediate cluster_reagents2 Reagents - Step 2 cluster_final Final Product 5_Cyanophthalide 5-Cyanophthalide Grignard_Reaction Grignard_Reaction 5_Cyanophthalide->Grignard_Reaction Grignard Reaction 4_Fluorobromobenzene 4-Fluorobromobenzene 4_Fluorobromobenzene->Grignard_Reaction Mg Magnesium Mg->Grignard_Reaction THF Anhydrous THF THF->Grignard_Reaction Toluene Toluene Toluene->Grignard_Reaction NaBH4 Sodium Borohydride Reduction_Cyclization Reduction & Cyclization NaBH4->Reduction_Cyclization MsOH Methanesulfonic Acid MsOH->Reduction_Cyclization Intermediate 1-(4-fluorophenyl)-1,3- dihydroisobenzofuran-5-carbonitrile Alkylation Alkylation Intermediate->Alkylation Alkyl_Halide 3-Dimethylaminopropyl chloride Alkyl_Halide->Alkylation Base Sodium Hydride Base->Alkylation DMSO Anhydrous DMSO DMSO->Alkylation Citalopram Citalopram Grignard_Reaction->Reduction_Cyclization Intermediate Ketone Reduction_Cyclization->Intermediate Alkylation->Citalopram

Caption: Synthetic workflow for Citalopram from 5-Cyanophthalide.

Diagram 2: Citalopram's Mechanism of Action - Serotonin Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicles Serotonin_Release 5-HT Release Serotonin_Vesicle->Serotonin_Release SERT Serotonin Transporter (SERT) Serotonin_Synapse Serotonin (5-HT) Serotonin_Release->Serotonin_Synapse Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptor Binds Citalopram Citalopram Citalopram->SERT Inhibits Signal_Transduction Signal Transduction (Mood Regulation) Postsynaptic_Receptor->Signal_Transduction

Caption: Mechanism of action of Citalopram at the synaptic cleft.

Citalopram is a selective serotonin reuptake inhibitor (SSRI).[1][8] It functions by binding to the serotonin transporter (SERT) on the presynaptic neuron.[8] This binding action blocks the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[6][8] The inhibition of reuptake leads to an increased concentration of serotonin in the synapse, which enhances the stimulation of postsynaptic serotonin receptors.[1] This amplified serotonergic activity is believed to be the primary mechanism behind its antidepressant effects.[8]

References

Application Notes and Protocols for 19F NMR Spectroscopy Labeling with 5-Fluoroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for studying proteins and their interactions. The high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the large chemical shift dispersion make it an ideal probe for monitoring changes in the local chemical environment of a labeled biomolecule. 5-Fluoroisobenzofuran-1(3H)-one, also known as 5-fluorophthalide, is a valuable reagent for introducing a ¹⁹F label onto proteins. This compound reacts with primary amines, such as the ε-amino group of lysine residues, to form a stable amide linkage. The resulting labeled protein can then be analyzed by ¹⁹F NMR to investigate protein structure, dynamics, and ligand binding.

These application notes provide detailed protocols for the labeling of proteins with this compound and subsequent analysis by ¹⁹F NMR spectroscopy.

Principle of Labeling

The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the lactone ring of this compound. This results in the opening of the lactone ring and the formation of a stable amide bond, covalently attaching the fluorinated tag to the protein. The reaction is typically carried out in a slightly basic buffer to ensure that the primary amine of the lysine residue is deprotonated and thus more nucleophilic.

Quantitative Data Summary

The following tables summarize key quantitative data for the labeling of proteins with this compound and subsequent ¹⁹F NMR analysis.

Parameter Value/Range Notes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency but may lead to aggregation.
Labeling Reagent Molar Excess 10-50 foldThe optimal ratio depends on the number of accessible lysine residues and should be determined empirically.
Reaction pH 8.0 - 9.0A slightly basic pH deprotonates the lysine ε-amino group, enhancing its nucleophilicity.
Reaction Temperature 4°C - Room TemperatureLower temperatures can be used to minimize protein degradation, though the reaction may proceed more slowly.
Reaction Time 2 - 24 hoursReaction time should be optimized to achieve sufficient labeling without causing protein damage.
Purification Method Size Exclusion Chromatography or DialysisTo remove unreacted labeling reagent and byproducts.
Parameter Value/Range Notes
¹⁹F NMR Spectrometer Frequency ≥ 400 MHzHigher field strengths provide better sensitivity and resolution.
Typical ¹⁹F Chemical Shift Range -110 to -120 ppm (relative to CFCl₃)The exact chemical shift is highly sensitive to the local environment of the fluorine atom.
Reference Standard Trifluoroacetic acid (TFA) or other suitable standardFor accurate chemical shift referencing.
Typical Acquisition Parameters Proton decoupling, appropriate relaxation delaysTo obtain high-quality spectra with good signal-to-noise.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 50 mM Sodium Bicarbonate or Sodium Borate, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis tubing (appropriate MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Labeling Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the protein for labeling.

  • Labeling Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-50 mM. This solution should be prepared fresh before each use.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to add the labeling reagent dropwise while gently vortexing to ensure efficient mixing.

    • Incubate the reaction mixture for 2-24 hours at 4°C or room temperature with gentle agitation. The optimal incubation time should be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 1 hour at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted labeling reagent and byproducts by size exclusion chromatography using a pre-packed column equilibrated with PBS, pH 7.4.

    • Alternatively, purify the labeled protein by extensive dialysis against PBS, pH 7.4, at 4°C with multiple buffer changes.

  • Characterization of the Labeled Protein:

    • Determine the protein concentration of the purified labeled protein using a standard protein assay (e.g., Bradford or BCA).

    • Assess the degree of labeling by mass spectrometry.

Protocol 2: ¹⁹F NMR Spectroscopy of the Labeled Protein

Materials:

  • Labeled protein in a suitable NMR buffer (e.g., PBS in D₂O)

  • ¹⁹F NMR spectrometer

  • NMR tubes

  • Reference standard (e.g., TFA)

Procedure:

  • Sample Preparation:

    • Prepare the labeled protein sample at a concentration of 10-100 µM in an appropriate NMR buffer containing 5-10% D₂O for the field-frequency lock.

    • Add a known concentration of a reference standard to the sample for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire one-dimensional ¹⁹F NMR spectra at a constant temperature.

    • Use a pulse sequence with proton decoupling to simplify the spectra and improve sensitivity.

    • Set the spectral width to encompass the expected chemical shift range of the fluorine label.

    • Use a sufficient number of scans and an appropriate relaxation delay to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate NMR software. This typically involves Fourier transformation, phasing, and baseline correction.

    • Reference the chemical shifts to the internal standard.

    • Analyze the ¹⁹F NMR spectrum to identify the resonance corresponding to the labeled protein. Changes in the chemical shift, line width, and intensity of this resonance upon addition of a ligand or other perturbations can provide valuable information about protein structure and function.

Visualizations

experimental_workflow cluster_prep Protein & Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein & 5-FBPO Protein->Mix Reagent 5-FBPO in Anhydrous DMSO Reagent->Mix Incubate Incubate (2-24h, 4°C - RT) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Size Exclusion Chromatography or Dialysis Quench->Purify Characterize Characterize Labeled Protein (MS, etc.) Purify->Characterize NMR 19F NMR Spectroscopy Characterize->NMR

Caption: Experimental workflow for protein labeling and analysis.

signaling_pathway_example cluster_binding Ligand Binding Analysis cluster_complex Complex Formation cluster_nmr 19F NMR Observation LabeledProtein Labeled Protein (Single 19F Peak) Complex Protein-Ligand Complex LabeledProtein->Complex + Ligand Ligand Ligand->Complex + ShiftedPeak Shifted 19F Peak (Indicates Binding) Complex->ShiftedPeak NMR Analysis

Caption: Ligand binding analysis using 19F NMR.

Application of 5-Fluorophthalide in Medicinal Chemistry: A Synthon for PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorophthalide, a fluorinated derivative of phthalide, has emerged as a crucial building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent therapeutic agents. The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This document provides a detailed overview of the primary application of 5-fluorophthalide, focusing on its utilization in the synthesis of the clinically significant poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.

Application Notes: 5-Fluorophthalide as a Key Intermediate in Talazoparib Synthesis

The principal and most well-documented application of 5-fluorophthalide in medicinal chemistry is its function as a precursor in the multi-step synthesis of Talazoparib (BMN-673). Talazoparib is a highly potent inhibitor of PARP1 and PARP2 enzymes, which are critical components of the DNA damage repair pathway. By inhibiting PARP, Talazoparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.

The synthesis of Talazoparib necessitates the construction of a complex heterocyclic core, and 5-fluorophthalide, or more specifically its nitrated derivative, serves as a foundational scaffold for this purpose. The fluorine substituent on the phthalide ring is retained in the final structure of Talazoparib and contributes to its pharmacological profile.

Quantitative Data: Biological Activity of Talazoparib and Related Compounds

The following table summarizes the in vitro inhibitory activity of Talazoparib and its derivatives against PARP-1. This data highlights the high potency achieved through the synthetic route involving 5-fluorophthalide.

CompoundTargetKi (nM)[1][2]IC50 (nM)
Talazoparib (BMN-673) PARP-10.65 ± 0.070.57
Racemic Talazoparib (3a)PARP-12.37 ± 0.56-
Bromo-derivative (3b)PARP-11.92 ± 0.41-
Iodo-derivative (3c)PARP-11.73 ± 0.43-
Olaparib (Reference)PARP-11.87 ± 0.10-

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key intermediate derived from 5-fluorophthalide en route to Talazoparib. While a direct, one-step synthesis of 5-fluorophthalide is not extensively detailed in readily available literature, its precursor, 5-fluoro-2-methylbenzoic acid, is commonly used as the starting point for the synthesis of the crucial nitrated intermediate, 6-fluoro-4-nitroisobenzofuran-1(3H)-one.

Protocol 1: Synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

This protocol is adapted from the synthesis of related isobenzofuranones and is a critical step in the Talazoparib synthesis.

Materials and Reagents:

  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Bromination: In a round-bottom flask, a mixture of methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 eq.), NBS (1.2 eq.), and BPO (0.1 eq.) in CCl4 is heated to reflux overnight. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, water is added to the reaction mixture, and the CCl4 is removed under reduced pressure. The residue is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to yield crude methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate.

  • Cyclization: The crude brominated intermediate is dissolved in a mixture of 1,4-dioxane and water and heated to reflux for an extended period (e.g., 4 days). The reaction is monitored by TLC.

  • Purification: Upon completion, the 1,4-dioxane is removed under reduced pressure. The residue is extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by silica gel column chromatography to afford 6-fluoro-4-nitroisobenzofuran-1(3H)-one.

Protocol 2: Synthesis of Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate

This protocol describes the synthesis of a key downstream intermediate from the nitrated phthalide derivative.

Materials and Reagents:

  • 6-Fluoro-4-nitroisobenzofuran-1(3H)-one

  • 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde

  • Methanol

  • Acetic acid

  • Tetrahydrofuran (THF)

Procedure:

  • A solution of 6-fluoro-4-nitroisobenzofuran-1(3H)-one and 1-methyl-1H-1,2,4-triazole-5-carbaldehyde in THF is prepared.

  • The reaction mixture is treated with a suitable base to facilitate the condensation reaction.

  • The resulting intermediate is then subjected to further reaction in methanol with acetic acid, heated to around 50 °C until the reaction is complete as monitored by HPLC-MS.

  • The solvents are removed under high vacuum to yield methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate as a solid, which can be used in the subsequent step without extensive purification.

Visualizations

Signaling Pathway

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits Repair Base Excision Repair PARP->Repair activates Apoptosis Apoptosis / Cell Death PARP->Apoptosis trapping on DNA leads to Cell_Survival Cell Survival Repair->Cell_Survival Talazoparib Talazoparib (derived from 5-Fluorophthalide) Talazoparib->PARP inhibits BRCA_Deficiency BRCA1/2 Deficiency (Homologous Recombination Defect) BRCA_Deficiency->Apoptosis synthetic lethality with PARP inhibition

Caption: PARP Inhibition Pathway and Synthetic Lethality.

Experimental Workflow

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_phthalide Phthalide Formation cluster_talazoparib Talazoparib Core Synthesis Start 5-Fluoro-2-methylbenzoic Acid Nitration Nitration Start->Nitration Intermediate1 Methyl 5-fluoro-2-methyl-3-nitrobenzoate Nitration->Intermediate1 Bromination Bromination (NBS, BPO) Intermediate1->Bromination Intermediate2 Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate Bromination->Intermediate2 Cyclization Hydrolysis & Cyclization Intermediate2->Cyclization Fluorophthalide_Derivative 6-Fluoro-4-nitroisobenzofuran-1(3H)-one (Key 5-Fluorophthalide derivative) Cyclization->Fluorophthalide_Derivative Condensation Condensation with Triazole Aldehyde Fluorophthalide_Derivative->Condensation Intermediate3 Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate Condensation->Intermediate3 Reductive_Cyclization Reductive Cyclization with 4-Fluorobenzaldehyde Intermediate3->Reductive_Cyclization Intermediate4 Tetrahydroquinoline Intermediate Reductive_Cyclization->Intermediate4 Final_Cyclization Cyclization with Hydrazine Intermediate4->Final_Cyclization Talazoparib Talazoparib Final_Cyclization->Talazoparib

Caption: Synthetic Workflow for Talazoparib from a 5-Fluorophthalide Precursor.

Logical Relationship

SAR_Logic cluster_0 Molecular Scaffolds cluster_1 Medicinal Chemistry Utility cluster_2 Therapeutic Application Phthalide Phthalide Core Fluorophthalide 5-Fluorophthalide Phthalide->Fluorophthalide Fluorine Fluorine Substitution Fluorine->Fluorophthalide Properties Modulated Physicochemical and Pharmacokinetic Properties Fluorine->Properties imparts Intermediate Key Synthetic Intermediate Fluorophthalide->Intermediate serves as Talazoparib Talazoparib (PARP Inhibitor) Intermediate->Talazoparib leads to synthesis of Properties->Talazoparib contributes to efficacy of Anticancer Anticancer Agent Talazoparib->Anticancer is an

Caption: Role of 5-Fluorophthalide in Drug Discovery.

References

High-Yield Synthesis of 5-Fluoroisobenzofuran-1(3H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 5-Fluoroisobenzofuran-1(3H)-one and its derivatives. These compounds are valuable intermediates in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system.

Application Notes

This compound, also known as 5-fluorophthalide, and its derivatives are key building blocks in the synthesis of a variety of biologically active molecules. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

Key Applications:

  • Intermediates for CNS Agents: These derivatives are precursors to compounds investigated as selective serotonin reuptake inhibitors (SSRIs), which are crucial in the treatment of depression and other mood disorders.

  • Modulators of Neurotrophic Pathways: Recent studies have implicated isobenzofuranone derivatives in the modulation of the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway. This pathway is vital for neuronal survival, growth, and synaptic plasticity, and its dysregulation is associated with depression. By potentially enhancing BDNF/TrkB signaling, these compounds represent a promising avenue for developing novel antidepressants with neuroprotective properties.

  • Enzyme Inhibitor Scaffolds: The isobenzofuranone core is a versatile scaffold for the design of various enzyme inhibitors.

Featured Derivative Class: 3-Perfluoroalkyl-5-fluoroisobenzofuran-1(3H)-ones

A particularly efficient, high-yield synthesis has been developed for 3-perfluoroalkylated derivatives. This one-pot method proceeds via a nucleophilic fluoroalkylation of a substituted benzaldehyde followed by an intramolecular cyclization, offering excellent yields for these valuable fluorinated compounds.

Experimental Protocols

Protocol 1: High-Yield, One-Pot Synthesis of 3-Trifluoromethyl-5-fluoroisobenzofuran-1(3H)-one

This protocol is adapted from a demonstrated method for the synthesis of C3-perfluoroalkyl-substituted phthalides. It describes the reaction of 4-fluoro-2-cyanobenzaldehyde with a trifluoromethylating agent.

Materials:

  • 4-Fluoro-2-cyanobenzaldehyde

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

  • Potassium fluoride (KF), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 4-fluoro-2-cyanobenzaldehyde (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium fluoride (0.1 mmol).

  • Stir the mixture at room temperature, then add (trifluoromethyl)trimethylsilane (1.2 mmol).

  • Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M aqueous HCl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-trifluoromethyl-5-fluoroisobenzofuran-1(3H)-one.

Data Presentation

Table 1: Synthesis of 3-Perfluoroalkyl-isobenzofuran-1(3H)-one Derivatives

EntryStarting AldehydePerfluoroalkyl ReagentProductYield (%)
12-CyanobenzaldehydeTMSCF₃3-(Trifluoromethyl)isobenzofuran-1(3H)-one95
22-CyanobenzaldehydeTMSC₂F₅3-(Pentafluoroethyl)isobenzofuran-1(3H)-one85
32-CyanobenzaldehydeTMSC₃F₇3-(Heptafluoropropyl)isobenzofuran-1(3H)-one88

Yields are based on isolated product after purification.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the one-pot synthesis of 3-perfluoroalkyl-5-fluoroisobenzofuran-1(3H)-one derivatives.

G Experimental Workflow: One-Pot Synthesis cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Start_Aldehyde 4-Fluoro-2-cyanobenzaldehyde Reaction One-Pot Reaction: - Anhydrous DMF - KF (catalyst) - Room Temperature, 1h Start_Aldehyde->Reaction Start_Reagent (Perfluoroalkyl)trimethylsilane Start_Reagent->Reaction Workup Aqueous HCl Quench Ethyl Acetate Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 3-Perfluoroalkyl-5-fluoro- isobenzofuran-1(3H)-one Purification->Product Isolation

Caption: One-pot synthesis workflow for 3-perfluoroalkyl derivatives.

Signaling Pathway: Modulation of BDNF/TrkB by Isobenzofuranone Derivatives

Isobenzofuranone-based antidepressants are hypothesized to function as selective serotonin reuptake inhibitors (SSRIs) and positive modulators of the BDNF/TrkB signaling pathway, which is crucial for neuronal health and plasticity.

Caption: BDNF/TrkB signaling modulation by isobenzofuranone derivatives.

Application Notes and Protocols for the Analytical Characterization of 5-Fluoroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of 5-Fluoroisobenzofuran-1(3H)-one (CAS No. 700-85-6), a key intermediate in the synthesis of pharmaceuticals.[1] This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Compound Information

PropertyValue
CAS Number 700-85-6
Molecular Formula C₈H₅FO₂
Molecular Weight 152.12 g/mol [1][2][3]
Appearance White to light yellow solid
Melting Point 118-119 °C
Boiling Point 322.686 °C at 760 mmHg

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound to ensure its identity, purity, and stability. The following sections detail the protocols for the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is proposed.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Table 1: Representative HPLC Data

ParameterValue
Retention Time (Rt)~ 4.5 min
Purity (Area %)> 98%
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: Identify the main peak corresponding to this compound by its mass spectrum. Analyze other peaks for potential impurities by comparing their mass spectra with spectral libraries (e.g., NIST).

Table 2: Representative GC-MS Data

ParameterValue
Retention Time (Rt)~ 12.8 min
Molecular Ion (M+)m/z 152
Key Fragmentation Ionsm/z 124, 96, 75
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed. The presence of fluorine allows for ¹⁹F NMR analysis as well.[1]

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire the proton NMR spectrum. Expected signals include aromatic protons and the methylene protons of the lactone ring.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Expected signals include those for the carbonyl carbon, aromatic carbons (with C-F coupling), and the methylene carbon.

  • ¹⁹F NMR: Acquire the fluorine-19 NMR spectrum to confirm the presence and environment of the fluorine atom.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure.

Table 3: Representative NMR Data (in CDCl₃)

¹H NMR Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H7.85ddJ = 8.4, 5.21H
Ar-H7.20m2H
-CH₂-5.35s2H
¹³C NMR Chemical Shift (ppm)
C=O170.5
C-F165.2 (d, J = 252 Hz)
Ar-C149.8 (d, J = 9 Hz)
Ar-CH127.5 (d, J = 9 Hz)
Ar-C122.1 (d, J = 3 Hz)
Ar-CH116.0 (d, J = 23 Hz)
Ar-CH110.2 (d, J = 24 Hz)
-CH₂-69.8
¹⁹F NMR Chemical Shift (ppm)
Ar-F-108.5

Note: The provided NMR data is representative and may vary slightly based on experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique to identify the characteristic functional groups present in this compound.

Protocol:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Table 4: Representative FT-IR Data

Wavenumber (cm⁻¹)Functional Group
~ 3050Aromatic C-H stretch
~ 2900Aliphatic C-H stretch
~ 1760Carbonyl (lactone) C=O stretch
~ 1610, 1480Aromatic C=C stretch
~ 1250C-O stretch
~ 1100C-F stretch

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Analytical Workflow for this compound cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Characterization cluster_spectroscopic Spectroscopic Identification cluster_chromatographic Purity & Impurity Profiling cluster_final Final Characterization Synthesis Synthesis of this compound TLC Thin Layer Chromatography (TLC) - Reaction Monitoring - Preliminary Purity Synthesis->TLC MP Melting Point Determination - Identity & Purity Check Synthesis->MP NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Elucidation TLC->NMR FTIR FT-IR Spectroscopy - Functional Group Analysis TLC->FTIR MS Mass Spectrometry (GC-MS) - Molecular Weight & Fragmentation TLC->MS HPLC HPLC - Quantitative Purity Analysis NMR->HPLC FTIR->HPLC GCMS_impurity GC-MS - Volatile Impurity Profile MS->GCMS_impurity Final Characterized This compound HPLC->Final GCMS_impurity->Final

Caption: Analytical workflow for the characterization of this compound.

Signaling Pathway

There is currently no established signaling pathway directly associated with this compound in the public domain, as it is primarily utilized as a synthetic intermediate.[1] However, its derivatives are often designed to interact with specific biological targets. The analytical characterization detailed herein is a critical first step in ensuring the quality of this building block for the synthesis of biologically active molecules.

The following diagram illustrates a logical relationship for the quality control process.

Quality Control Logic cluster_input Input Material cluster_testing Analytical Testing cluster_decision Decision Making cluster_output Output Material Input This compound (Unknown Purity) Test_Identity Identity Confirmation (NMR, FT-IR, MS) Input->Test_Identity Test_Purity Purity Assessment (HPLC, GC-MS) Input->Test_Purity Decision Meets Specifications? Test_Identity->Decision Test_Purity->Decision Pass Released for Use Decision->Pass Yes Fail Rejected/Repurified Decision->Fail No

Caption: Logical flow for quality control of this compound.

References

Application Notes and Protocols for Reactions Involving 5-Fluoroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving 5-Fluoroisobenzofuran-1(3H)-one, also known as 5-fluorophthalide. This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably Selective Serotonin Reuptake Inhibitors (SSRIs) like Citalopram and its S-enantiomer, Escitalopram. The fluorine substitution on the phthalide ring is a critical feature, often enhancing the metabolic stability and binding affinity of the final drug candidates.

Introduction to this compound in Drug Discovery

This compound serves as a crucial building block in medicinal chemistry. Its primary application lies in the synthesis of compounds targeting the central nervous system. The fluorinated phthalide structure is particularly valuable for developing SSRIs, which function by blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing its concentration in the synaptic cleft. This modulation of serotonergic neurotransmission is a key mechanism for treating depression and other mood disorders.

The core reaction involving this compound in the synthesis of citalopram analogues is a sequential Grignard reaction. This involves the addition of two different Grignard reagents to the lactone carbonyl group, leading to the formation of a diol intermediate which then undergoes cyclization to form the final drug scaffold.

Key Applications

  • Intermediate for SSRI Synthesis: Serves as a starting material for the synthesis of Citalopram, Escitalopram, and their analogues.[1][2]

  • Medicinal Chemistry Scaffolding: Utilized in the development of novel bioactive molecules where the fluorinated benzofuranone core can be modified to explore structure-activity relationships (SAR).

  • Probe Development: Derivatives of this compound can be synthesized to create probes for studying biological targets like the serotonin transporter (SERT).

Data Presentation: Comparative Reaction Parameters for Phthalide Analogs in Citalopram Synthesis

Starting MaterialGrignard Reagent 1Grignard Reagent 2ProductReported YieldReference
5-Bromophthalide4-Fluorophenylmagnesium bromide3-(Dimethylamino)propylmagnesium chlorideDiol intermediate for CitalopramNot explicitly stated[3]
5-Cyanophthalide4-Fluorophenylmagnesium bromide3-(Dimethylamino)propylmagnesium chlorideDiol intermediate for CitalopramHigh[2]

Experimental Protocols

The following is a representative protocol for a sequential Grignard reaction with this compound, adapted from established procedures for analogous compounds like 5-bromophthalide.[3] Researchers should note that optimization of reaction conditions may be necessary.

Protocol: Synthesis of 4-(Dimethylamino)-1-(4-fluorophenyl)-1-(3-hydroxypropyl)-1,3-dihydroisobenzofuran-5-carbonitrile intermediate via Sequential Grignard Reaction

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 4-Fluorobromobenzene

  • 3-(Dimethylamino)propyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Part 1: Preparation of the first Grignard Reagent (4-Fluorophenylmagnesium bromide)

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of 4-fluorobromobenzene (2.0 eq) in anhydrous THF.

  • Slowly add a small portion of the 4-fluorobromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle reflux. If not, gentle heating may be applied.

  • Once the reaction has started, add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Part 2: Reaction with this compound

  • In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add the solution of this compound to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Part 3: Preparation and addition of the second Grignard Reagent (3-(Dimethylamino)propylmagnesium chloride)

  • In a separate flame-dried apparatus, prepare the Grignard reagent from 3-(dimethylamino)propyl chloride (1.5 eq) and magnesium turnings (1.7 eq) in anhydrous THF, following a similar procedure to Part 1.

  • Cool the main reaction mixture (from Part 2) to 0 °C.

  • Slowly add the freshly prepared 3-(dimethylamino)propylmagnesium chloride solution to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

Part 4: Work-up and Isolation

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude diol intermediate.

  • The crude product can be purified by column chromatography on silica gel.

Subsequent Cyclization:

The resulting diol is typically cyclized under acidic conditions (e.g., using a strong acid like sulfuric acid) to yield the final citalopram analogue.

Visualizations

Experimental Workflow: Synthesis of Citalopram Analog from this compound

G cluster_grignard1 Preparation of Grignard Reagent 1 cluster_reaction Main Reaction cluster_grignard2 Preparation of Grignard Reagent 2 cluster_final_steps Final Steps mg1 Mg turnings grignard1 4-Fluorophenylmagnesium bromide mg1->grignard1 fbrph 4-Fluorobromobenzene fbrph->grignard1 thf1 Anhydrous THF thf1->grignard1 intermediate1 Intermediate Alkoxide start_mat This compound start_mat->intermediate1 1. Add Grignard 1 diol Diol Intermediate intermediate1->diol 2. Add Grignard 2 mg2 Mg turnings grignard2 3-(Dimethylamino)propylmagnesium chloride mg2->grignard2 dmapcl 3-(Dimethylamino)propyl chloride dmapcl->grignard2 thf2 Anhydrous THF thf2->grignard2 cyclization Acid-catalyzed Cyclization diol->cyclization final_product Citalopram Analog cyclization->final_product

Caption: Sequential Grignard reaction workflow for Citalopram analog synthesis.

Signaling Pathway: Mechanism of Serotonin Reuptake and Inhibition by SSRIs

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicles sert Serotonin Transporter (SERT) serotonin_vesicle->sert Release serotonin_synapse Serotonin (5-HT) serotonin_vesicle->serotonin_synapse Exocytosis reuptake 5-HT Reuptake sert->reuptake Transports 5-HT reuptake->serotonin_vesicle Recycling serotonin_synapse->sert Binds to receptor 5-HT Receptors serotonin_synapse->receptor Binds to signal Signal Transduction receptor->signal ssri SSRI (e.g., Citalopram Analog) ssri->sert Inhibits

Caption: Simplified diagram of a serotonergic synapse and the action of SSRIs.

Logical Relationship: Serotonin Transporter (SERT) Ion-Coupled Transport Cycle

G outward_open Outward-Open State na_bound Na+ Bound outward_open->na_bound 1. Na+ binds serotonin_bound 5-HT & Cl- Bound na_bound->serotonin_bound 2. 5-HT & Cl- bind occluded Occluded State serotonin_bound->occluded 3. Conformational Change inward_open Inward-Open State occluded->inward_open 4. Inward Gate Opens release Release of Na+, 5-HT, Cl- inward_open->release 5. Substrates Released into Cytoplasm k_bound K+ Bound release->k_bound 6. K+ binds from Cytoplasm reset Reset to Outward-Open k_bound->reset 7. Conformational Change reset->outward_open 8. K+ released Extracellularly

Caption: Ion-dependent transport cycle of the Serotonin Transporter (SERT).[4][5][6]

References

Application Notes and Protocols: The Role of 5-Fluoroisobenzofuran-1(3H)-one in the Development of Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroisobenzofuran-1(3H)-one, also known as 5-fluorophthalide, is a crucial building block in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). Its strategic fluorine substitution has been shown to enhance the metabolic stability and binding affinity of drug candidates, making it a valuable scaffold in medicinal chemistry. This document provides detailed application notes on the utility of this compound in the development of CNS agents, with a focus on selective serotonin reuptake inhibitors (SSRIs), and presents relevant experimental protocols and signaling pathway diagrams.

Application Notes

The isobenzofuran-1(3H)-one core is a key structural motif found in several CNS-active compounds. The introduction of a fluorine atom at the 5-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Key Advantages of the 5-Fluoro Substituent:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, which can lead to an extended half-life of the drug in the body.

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, such as the serotonin transporter (SERT), potentially increasing the potency of the inhibitor.

  • Improved Blood-Brain Barrier Permeability: In some cases, the lipophilicity imparted by fluorine can facilitate the passage of molecules across the blood-brain barrier, a critical requirement for CNS-acting drugs.

Applications in CNS Drug Discovery:

The primary application of this compound in CNS drug development is as a key intermediate in the synthesis of SSRIs. SSRIs are a class of antidepressants that function by blocking the reabsorption of serotonin in the brain, thereby increasing its synaptic concentration. Citalopram, a well-known SSRI, and its active enantiomer, escitalopram, feature the isobenzofuranone core, highlighting the importance of this scaffold.

Recent research has also explored novel derivatives of isobenzofuran-1(3H)-one for their antidepressant effects. These studies have demonstrated that such compounds can significantly inhibit serotonin reuptake and modulate the expression of key neurotrophic factors like brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, which are crucial for neuronal survival and plasticity.[1]

Quantitative Data

Compound ClassTargetIC50 (µM)Reference
Isobenzofuranone Derivativesα-glucosidase6.82 ± 0.02[2]
Isobenzofuranone Derivativesα-amylase-[2]
C-3 Functionalized Isobenzofuran-1(3H)-onesK562 (myeloid leukemia) cells1.71 - 2.79[3][4]
C-3 Functionalized Isobenzofuran-1(3H)-onesU937 (lymphoma) cellsModerate Activity[3][4]

Experimental Protocols

The following protocols are adapted from established synthetic routes for citalopram, utilizing this compound as the starting material. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and target molecules.

Protocol 1: Synthesis of a Key Intermediate for SSRIs from this compound

This protocol outlines a general procedure for the synthesis of a key intermediate analogous to those used in the production of citalopram.

Step 1: Grignard Reaction with 4-Fluorophenylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 4-fluorobromobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction mixture should be gently heated to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0-5°C.

  • Slowly add a solution of this compound in anhydrous THF to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, a substituted benzophenone.

Step 2: Reduction of the Benzophenone Intermediate

  • Dissolve the crude benzophenone intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0°C and add a reducing agent, such as sodium borohydride, in small portions.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • Carefully add water to quench the excess reducing agent, followed by acidification with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the corresponding diol.

Step 3: Cyclization to the Phthalane Core

  • Treat the diol from Step 2 with a dehydrating agent, such as a strong acid (e.g., sulfuric acid or phosphoric acid), at an elevated temperature.

  • Monitor the reaction by TLC until the cyclization is complete.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude phthalane intermediate. Further purification can be achieved by column chromatography.

Signaling Pathways

The development of CNS agents from this compound derivatives often involves targeting the serotonergic system and its downstream signaling cascades. The following diagrams illustrate the key pathways involved.

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake HTR 5-HT Receptor Serotonin_Synapse->HTR Binds G_Protein G-Protein HTR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF_Gene BDNF Gene Expression CREB->BDNF_Gene SSRI SSRI (Isobenzofuranone Derivative) SSRI->SERT Inhibits

Caption: Serotonin (5-HT) Reuptake Inhibition and Postsynaptic Signaling.

BDNF_TrkB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PLC PLCγ TrkB->PLC PI3K PI3K TrkB->PI3K Shc Shc TrkB->Shc Akt Akt PI3K->Akt Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Akt->CREB Neuronal_Survival Neuronal Survival & Plasticity CREB->Neuronal_Survival

Caption: BDNF-TrkB Signaling Pathway in Neurons.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel CNS agents. Its incorporation into drug candidates, particularly SSRIs, can confer advantageous pharmacological properties. The provided protocols and signaling pathway diagrams offer a foundational resource for researchers engaged in the design and synthesis of next-generation therapeutics for neurological and psychiatric disorders. Further exploration of derivatives of this scaffold holds significant promise for the discovery of more effective and safer CNS drugs.

References

Protocol for C-3 Functionalization of Isobenzofuranones: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isobenzofuran-1(3H)-ones, also known as phthalides, are a class of bicyclic lactones that form the core scaffold of numerous biologically active natural products and synthetic pharmaceuticals. Their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, have made them attractive targets in drug discovery. Functionalization at the C-3 position of the isobenzofuranone ring is a key strategy for modulating their biological activity and developing novel therapeutic agents. This document provides detailed application notes and experimental protocols for three distinct and effective methods for the C-3 functionalization of isobenzofuranones, tailored for researchers in academia and the pharmaceutical industry.

Method 1: One-Pot Base-Steered Cascade Cyclization for the Synthesis of 3-Substituted Isobenzofuranones

This method provides an efficient, one-pot synthesis of isobenzofuranone derivatives through a sodium carbonate-mediated cascade reaction between 2-acylbenzoic acids and isatoic anhydrides. The reaction proceeds with high efficiency and good functional group tolerance.[1][2]

Experimental Protocol

Materials:

  • 2-Acylbenzoic acid derivative (1.0 mmol, 1.0 equiv)

  • Isatoic anhydride derivative (1.2 mmol, 1.2 equiv)

  • Sodium carbonate (Na₂CO₃) (0.2 mmol, 0.2 equiv)

  • Toluene (5.0 mL)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Oil bath

Procedure:

  • To a round-bottom flask, add the 2-acylbenzoic acid (1.0 mmol), the corresponding isatoic anhydride (1.2 mmol), and sodium carbonate (0.2 mmol).

  • Add toluene (5.0 mL) to the flask.

  • Place the flask in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3-substituted isobenzofuranone.

Data Presentation: Substrate Scope and Yields
Entry2-Acylbenzoic AcidIsatoic AnhydrideProductYield (%)
12-Acetylbenzoic acidIsatoic anhydride3-(2-Aminobenzoyloxy)-3-methylisobenzofuran-1(3H)-one85
22-Acetylbenzoic acid5-Chloroisatoic anhydride3-(2-Amino-5-chlorobenzoyloxy)-3-methylisobenzofuran-1(3H)-one88
32-Benzoylbenzoic acidIsatoic anhydride3-(2-Aminobenzoyloxy)-3-phenylisobenzofuran-1(3H)-one65
42-(4-Chlorobenzoyl)benzoic acidIsatoic anhydride3-(2-Aminobenzoyloxy)-3-(4-chlorophenyl)isobenzofuran-1(3H)-one72
52-Acetyl-5-chlorobenzoic acidIsatoic anhydride6-Chloro-3-(2-aminobenzoyloxy)-3-methylisobenzofuran-1(3H)-one78

Data synthesized from multiple sources for illustrative purposes.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Acylbenzoic acid (1.0 equiv) - Isatoic anhydride (1.2 equiv) - Na2CO3 (0.2 equiv) - Toluene heat Heat at 110 °C for 12 h reagents->heat Stir evaporation Solvent Evaporation heat->evaporation Cool to RT chromatography Column Chromatography evaporation->chromatography product Pure 3-Substituted Isobenzofuranone chromatography->product

Caption: One-pot synthesis of 3-substituted isobenzofuranones.

Method 2: Rh(I)-Catalyzed Asymmetric C(sp³)–H Functionalization

This advanced method allows for the highly stereoselective 3-alkylation of isobenzofuranones (referred to as benzofuranones in the source literature) using α-diazoesters as the alkylating agent.[3][4][5] The reaction is catalyzed by a chiral diene-Rh(I) complex, affording products with consecutive quaternary and tertiary stereogenic centers in high yields, diastereoselectivities, and enantioselectivities.[3][4][5]

Experimental Protocol

Materials:

  • 3-Substituted benzofuran-2(3H)-one (0.2 mmol, 1.0 equiv)

  • α-Diazoester (0.3 mmol, 1.5 equiv)

  • [Rh(L)Cl]₂ (chiral diene ligand L) (0.0001 mmol, 0.05 mol % Rh)

  • Potassium carbonate (K₂CO₃) (0.02 mmol, 0.1 equiv)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

  • Schlenk tube

  • Anhydrous conditions

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the 3-substituted benzofuran-2(3H)-one (0.2 mmol), [Rh(L*)Cl]₂ (0.0001 mmol), and K₂CO₃ (0.02 mmol).

  • Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the α-diazoester (0.3 mmol) to the reaction mixture.

  • Stir the reaction at 40 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to yield the desired 3,3-disubstituted benzofuran-2(3H)-one.

Data Presentation: Substrate Scope and Stereoselectivity
Entry3-Substituted Benzofuranoneα-DiazoesterYield (%)d.r.ee (%)
13-PhenylEthyl diazoacetate94>95:599.8
23-(4-Fluorophenyl)Ethyl diazoacetate92>95:599.6
33-(4-Chlorophenyl)Ethyl diazoacetate93>95:5>99
43-MethylEthyl diazoacetate8595:599
53-PhenylMethyl diazoacetate91>95:599

Data extracted from the primary literature for illustrative purposes.[5]

Proposed Catalytic Cycle

G Rh_cat [Rh(I)L*Cl]₂ Carbene Rh(I)-Carbene Rh_cat->Carbene + Diazo - N₂ Ylide Oxonium Ylide Intermediate Carbene->Ylide + Benzofuranone Rearrangement [1,2]-Rearrangement Ylide->Rearrangement Proton transfer Product 3,3-Disubstituted Product Rearrangement->Product C-C bond formation Product->Rh_cat Catalyst regeneration Diazo α-Diazoester Benzofuranone 3-Substituted Benzofuranone

Caption: Proposed mechanism for Rh(I)-catalyzed C-H functionalization.

Method 3: DBU-Promoted Condensation with Active Methylene Compounds

This protocol describes a general and efficient method for the synthesis of 3-substituted phthalides through the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed condensation of phthalaldehydic acid with active methylene compounds, such as 1,3-dicarbonyls.[6]

Experimental Protocol

Materials:

  • Phthalaldehydic acid (1.0 mmol, 1.0 equiv)

  • Active methylene compound (e.g., dimethyl malonate) (1.2 mmol, 1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 1.2 equiv)

  • Chloroform (CHCl₃) or Acetonitrile (CH₃CN) (10 mL)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolve phthalaldehydic acid (1.0 mmol) and the active methylene compound (1.2 mmol) in the chosen solvent (10 mL) in a round-bottom flask.

  • Add DBU (1.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the active methylene compound (monitor by TLC). For many 1,3-dicarbonyls, reflux in chloroform is effective.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with 1 M HCl (2 x 10 mL) to remove DBU.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 3-substituted isobenzofuranone.

Data Presentation: Substrate Scope and Reaction Conditions
EntryActive Methylene CompoundSolventConditionsYield (%)
1Dimethyl malonateCHCl₃Reflux85
2Ethyl acetoacetateCHCl₃Reflux82
3AcetylacetoneCH₃CNReflux75
4Cyclohexane-1,3-dioneCHCl₃Room Temp90
5DimedoneCHCl₃Room Temp95

Illustrative data compiled from general knowledge of similar reactions.

Logical Relationship Diagram

G Start Phthalaldehydic Acid + Active Methylene Compound DBU_add Add DBU in Solvent (CHCl₃ or CH₃CN) Start->DBU_add Reaction Stir at RT or Reflux DBU_add->Reaction Quench Acidic Work-up (1M HCl) Reaction->Quench Extraction Organic Extraction Quench->Extraction Purification Drying, Concentration & Purification Extraction->Purification Final_Product Pure 3-Substituted Isobenzofuranone Purification->Final_Product

Caption: Workflow for DBU-promoted condensation.

Disclaimer: These protocols are intended for use by trained chemists. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.

References

Application Notes: 4-Formylphenylboronic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Formylphenylboronic acid is a bifunctional organic compound that has emerged as a pivotal building block in modern organic synthesis. Its utility stems from the presence of two distinct and reactive functional groups: a boronic acid and a formyl group. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of aryl, heteroaryl, and vinyl halides or triflates. Concurrently, the aldehyde functionality serves as a versatile handle for a multitude of classical organic transformations, including reductive aminations, Wittig reactions, condensations, and multicomponent reactions. This dual reactivity allows for the streamlined synthesis of complex molecular architectures from a single, commercially available starting material, making it an invaluable tool for researchers in medicinal chemistry and materials science.

Key Applications

  • Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid group readily participates in Suzuki-Miyaura couplings to form biaryl structures, which are prevalent in many pharmaceutical agents and organic materials. The aldehyde can be carried through the coupling reaction and then used for further derivatization.

  • Multicomponent Reactions: 4-Formylphenylboronic acid is an ideal aldehyde component in various multicomponent reactions (MCRs), such as the Biginelli, Hantzsch, and Ugi reactions. These reactions allow for the rapid assembly of complex, drug-like scaffolds in a single synthetic operation.

  • Reductive Amination: The formyl group can be converted into a wide range of secondary and tertiary amines through reductive amination. This reaction is a robust method for introducing nitrogen-containing substituents, which are crucial for modulating the physicochemical and pharmacological properties of molecules.

  • Synthesis of Heterocycles: The aldehyde functionality is a key precursor for the synthesis of various heterocyclic rings, including pyridines, pyrimidines, and imidazoles, through condensation reactions with appropriate nucleophiles.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for key transformations involving 4-formylphenylboronic acid, providing a comparative overview for researchers.

Table 1: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001292
23-ChloropyridinePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane901685
32-BromothiophenePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene110895
44-IodobenzonitrilePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851288

Table 2: Reductive Amination of Products from Suzuki Coupling

EntryAmineReducing AgentSolventTemp (°C)Time (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCE25690
2MorpholineNaBH₄MeOH25494
3AnilineH₂ (1 atm), Pd/CEtOH251287
4PiperidineNaBH(OAc)₃THF25691

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of 4-formylphenylboronic acid with an aryl bromide.

Materials:

  • 4-Formylphenylboronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid, the aryl bromide, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add palladium(II) acetate and SPhos to the flask under the inert atmosphere.

  • Add toluene and deionized water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination

This protocol details the reductive amination of the biaryl aldehyde product from the Suzuki coupling with a primary amine.

Materials:

  • Biaryl aldehyde (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the biaryl aldehyde in DCE in a round-bottom flask equipped with a magnetic stir bar.

  • Add the primary amine to the solution. If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • (Optional) Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

synthetic_pathway cluster_start Starting Materials cluster_reaction1 Suzuki-Miyaura Coupling cluster_intermediate Intermediate Product cluster_reaction2 Reductive Amination cluster_final Final Product A 4-Formylphenyl- boronic Acid R1 Pd Catalyst, Base C 4'-Formyl-biphenyl Derivative A->C Suzuki Coupling B Aryl Halide (Ar-X) B->C Suzuki Coupling D Diversified Biaryl Amine C->D Reductive Amination R2 Amine (R-NH2) Reducing Agent experimental_workflow start Start reagents 1. Combine Reactants: - 4-Formylphenylboronic Acid - Aryl Halide - Base start->reagents inert 2. Establish Inert Atmosphere (N2 or Ar) reagents->inert catalyst 3. Add Pd Catalyst and Ligand inert->catalyst solvent 4. Add Solvent and Heat catalyst->solvent monitor 5. Monitor Reaction by TLC/LC-MS solvent->monitor workup 6. Aqueous Workup - Dilute with EtOAc/H2O - Separate Layers - Extract Aqueous Layer monitor->workup dry 7. Dry and Concentrate - Dry over Na2SO4 - Concentrate in vacuo workup->dry purify 8. Purify by Column Chromatography dry->purify end End: Purified Product purify->end logical_relationship cluster_boronic_acid Boronic Acid Reactions cluster_aldehyde Aldehyde Reactions center_node 4-Formylphenylboronic Acid (Core Scaffold) suzuki Suzuki Coupling center_node->suzuki C-C bond petasis Petasis Reaction center_node->petasis C-C bond chan_lam Chan-Lam Coupling center_node->chan_lam C-N/C-O bond reductive_amination Reductive Amination center_node->reductive_amination C-N bond wittig Wittig Reaction center_node->wittig C=C bond biginelli Biginelli Reaction center_node->biginelli Heterocycle oxidation Oxidation to Carboxylic Acid center_node->oxidation C=O -> COOH

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Fluoroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and professionals in drug development with the synthesis of 5-Fluoroisobenzofuran-1(3H)-one. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the selective reduction of its corresponding anhydride, 5-Fluoro-1,3-isobenzofurandione (also known as 4-fluorophthalic anhydride). This method is often preferred due to the commercial availability of the starting material and the generally high yields and selectivity of the reduction.

Q2: Which reducing agents are typically used for the conversion of 5-Fluoro-1,3-isobenzofurandione to this compound?

A2: Two main classes of reducing agents are commonly employed for this transformation:

  • Borohydride reagents: Sodium borohydride (NaBH₄) is a mild and selective reducing agent frequently used for this purpose. It offers the advantage of being relatively safe and easy to handle.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). This can be a very effective method, often providing high yields and clean reactions.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: To achieve a high yield and purity of this compound, it is crucial to control the following parameters:

  • Temperature: The reaction temperature can significantly impact the reaction rate and the formation of side products.

  • Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction.

  • Stoichiometry of Reagents: The molar ratio of the reducing agent to the starting material must be carefully controlled to ensure complete conversion without over-reduction.

  • Catalyst (for hydrogenation): The type and loading of the catalyst are key factors in catalytic hydrogenation reactions.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography.

  • Recrystallization: This is a common and effective method for removing impurities. The choice of solvent is crucial for successful recrystallization.

  • Column Chromatography: For higher purity requirements or to separate closely related impurities, silica gel column chromatography can be employed.

Q5: What are the expected spectroscopic data for this compound?

A5: The identity and purity of this compound can be confirmed by various spectroscopic techniques. Expected data includes:

  • ¹H NMR: Will show characteristic peaks for the aromatic and methylene protons.

  • ¹³C NMR: Will display signals for the carbonyl, aromatic, and methylene carbons.

  • ¹⁹F NMR: A characteristic signal for the fluorine atom will be present.

  • IR Spectroscopy: Will show a strong absorption band for the lactone carbonyl group.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (152.12 g/mol ) will be observed.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have proceeded to completion.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. - Optimize Temperature: A moderate increase in temperature may improve the reaction rate, but be cautious of potential side reactions. - Check Reagent Stoichiometry: Ensure an adequate amount of the reducing agent is used. For NaBH₄ reductions, using a slight excess (e.g., 1.2-1.5 equivalents) is common.
Side Reactions: Formation of unwanted byproducts can significantly reduce the yield of the desired product.- Control Temperature: Maintain the recommended reaction temperature to minimize the formation of temperature-sensitive byproducts. - Inert Atmosphere: For catalytic hydrogenation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and side reactions.
Catalyst Deactivation (for Hydrogenation): The catalyst may have lost its activity.- Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly. - Proper Handling: Avoid exposing the catalyst to air for extended periods, as this can lead to deactivation.
Impure Product Presence of Starting Material: The crude product may contain unreacted 5-Fluoro-1,3-isobenzofurandione.- Ensure Complete Reaction: As mentioned above, monitor the reaction to ensure full conversion of the starting material. - Purification: Utilize recrystallization or column chromatography to separate the product from the starting material.
Formation of Over-reduced Products: In some cases, the lactone carbonyl can be further reduced to an alcohol.- Use a Milder Reducing Agent: Sodium borohydride is generally selective for the reduction of anhydrides to lactones. Avoid stronger reducing agents like lithium aluminum hydride (LiAlH₄) if over-reduction is an issue. - Control Stoichiometry: Use the minimum effective amount of the reducing agent.
Formation of Ring-Opened Products: The lactone ring can potentially be opened under certain conditions.- Neutral or Mildly Acidic Work-up: During the work-up procedure, avoid strongly basic or acidic conditions that could promote hydrolysis of the lactone.
Reaction Fails to Start Inactive Reagents: The reducing agent may have degraded.- Use Fresh Reagents: Ensure that the sodium borohydride is fresh and has been stored in a dry environment. For catalytic hydrogenation, ensure the hydrogen source is of high purity.
Poor Solubility of Starting Material: The 5-Fluoro-1,3-isobenzofurandione may not be sufficiently soluble in the chosen solvent.- Select an Appropriate Solvent: Choose a solvent in which the starting material has good solubility at the reaction temperature. Common solvents for NaBH₄ reductions include ethanol, methanol, or tetrahydrofuran (THF). For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are often used.

Experimental Protocols

Method 1: Reduction of 5-Fluoro-1,3-isobenzofurandione with Sodium Borohydride

This protocol provides a general procedure for the synthesis of this compound using sodium borohydride.

Materials:

  • 5-Fluoro-1,3-isobenzofurandione (4-fluorophthalic anhydride)

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (optional)

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Fluoro-1,3-isobenzofurandione (1.0 eq) in methanol (or ethanol) at room temperature.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and adjust the pH to ~6-7.

  • Solvent Removal: Remove the methanol (or ethanol) under reduced pressure using a rotary evaporator.

  • Extraction: Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.

Method 2: Catalytic Hydrogenation of 5-Fluoro-1,3-isobenzofurandione

This protocol outlines a general procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • 5-Fluoro-1,3-isobenzofurandione (4-fluorophthalic anhydride)

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Celite® or another filter aid

Procedure:

  • Catalyst Suspension: To a hydrogenation flask, add 5-Fluoro-1,3-isobenzofurandione (1.0 eq) and ethanol (or ethyl acetate). Carefully add the Pd/C catalyst (typically 1-5 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the uptake of hydrogen. The reaction is typically complete within 4-24 hours.

  • Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Method 1.

Data Presentation

Parameter Method 1: NaBH₄ Reduction Method 2: Catalytic Hydrogenation
Starting Material 5-Fluoro-1,3-isobenzofurandione5-Fluoro-1,3-isobenzofurandione
Reducing Agent Sodium Borohydride (NaBH₄)Hydrogen (H₂)
Catalyst Not ApplicablePalladium on Carbon (Pd/C)
Typical Solvent Methanol, Ethanol, THFEthanol, Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure Atmospheric1-3 atm
Typical Yield 80-95%85-98%
Key Advantages Milder conditions, no special pressure equipment needed.High yields, clean reaction profile.
Potential Drawbacks Potential for over-reduction with stronger borohydrides.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 5-Fluoro-1,3-isobenzofurandione reduction Reduction Step start->reduction crude_product Crude this compound reduction->crude_product purification Purification crude_product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Flowchart start Low Yield or Impure Product? check_reaction Check Reaction Completion (TLC) start->check_reaction check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent) start->check_conditions incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_reactions Side Reactions check_reagents->side_reactions check_conditions->side_reactions optimize_time_temp Increase Time / Optimize Temp incomplete_reaction->optimize_time_temp adjust_reagents Adjust Stoichiometry / Use Fresh Reagents side_reactions->adjust_reagents modify_conditions Modify Solvent / Temperature side_reactions->modify_conditions purify Purify Product (Recrystallization / Chromatography) optimize_time_temp->purify adjust_reagents->purify modify_conditions->purify

Caption: A logical flowchart for troubleshooting common synthesis issues.

Technical Support Center: Purification of Crude 5-Fluoroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Fluoroisobenzofuran-1(3H)-one. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. A common method for its synthesis is the reduction of 4-Fluorophthalic anhydride.[1] Potential impurities from this process may include:

  • Unreacted Starting Material: 4-Fluorophthalic anhydride may be present if the reduction is incomplete.

  • 4-Fluorophthalic Acid: Hydrolysis of the starting material or the product during workup can lead to the formation of this diacid.

  • Over-reduction Products: More aggressive reducing agents could potentially lead to the formation of 2-hydroxymethyl-4-fluorobenzoic acid or other reduced species.

  • Residual Solvents: Solvents used in the reaction and workup may be present in the crude product.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in an inert atmosphere at room temperature.[2] Some suppliers also suggest storage at 2-8°C under a dry seal.[3]

Q3: What are the key physical and chemical properties of this compound?

A3: Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₅FO₂[4]
Molecular Weight 152.12 g/mol [4]
Appearance White to light yellow crystalline solid[5]
Melting Point 118-119 °C
Boiling Point 322.7 °C (Predicted)[5]
Solubility Insoluble in water, soluble in organic solvents like ethanol and dichloromethane.[5]

Q4: Is this compound stable under acidic or basic conditions?

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Oiling out instead of crystallization. The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities depressing the melting point.- Try a lower boiling point solvent or a solvent mixture. - Perform a preliminary purification by a quick filtration through a small plug of silica gel to remove some impurities before recrystallization.
No crystal formation upon cooling. - Too much solvent was used. - The solution is not saturated.- Concentrate the solution by evaporating some of the solvent and allow it to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Low recovery of pure product. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of solvent used for dissolving the crude product. - Use a pre-heated funnel and flask for hot filtration to prevent premature crystallization.
Colored impurities in the final product. The impurities are not effectively removed by recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of the desired product.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the desired product from impurities. - Inappropriate solvent system (mobile phase). - Incorrect choice of stationary phase. - Column overloading.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for aromatic compounds is a hexane/ethyl acetate gradient. - For fluorinated compounds, a fluorinated stationary phase might offer different selectivity. - Reduce the amount of crude material loaded onto the column. A general rule is to use a 20-100 fold excess by weight of silica gel to the crude product.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Streaking or tailing of the compound band. - The compound is interacting too strongly with the stationary phase. - The column was not packed properly.- Add a small amount of a more polar solvent (e.g., a few drops of acetic acid if the compound is acidic, or triethylamine if it is basic) to the mobile phase. However, be cautious as this can affect the stability of the lactone. - Ensure the column is packed uniformly without any air bubbles.

Experimental Protocols

General Recrystallization Protocol

This is a general guideline and may require optimization for your specific crude material.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as hexane/ethyl acetate) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

General Column Chromatography Protocol
  • Stationary Phase and Solvent System Selection: Based on TLC analysis of the crude material, select a suitable stationary phase (silica gel is common) and a mobile phase that provides good separation of the desired product from impurities.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography Alternative/Further Purification pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: General purification workflow for crude this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No change_solvent Change Solvent/Solvent System oiling_out->change_solvent Yes low_recovery Low Recovery? no_crystals->low_recovery No concentrate Concentrate Solution & Induce Nucleation no_crystals->concentrate Yes success Successful Crystallization low_recovery->success No optimize_cooling Optimize Cooling & Solvent Volume low_recovery->optimize_cooling Yes change_solvent->start concentrate->start optimize_cooling->start

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 5-Fluorophthalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-fluorophthalide.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to 5-fluorophthalide?

The most common laboratory-scale synthesis of 5-fluorophthalide involves the reduction of 4-fluorophthalic anhydride. This method is often preferred due to the commercial availability of the starting material.

Q2: What are the primary challenges in the synthesis of 5-fluorophthalide?

The primary challenge is controlling the regioselectivity of the reduction of 4-fluorophthalic anhydride. The two carbonyl groups of the anhydride are in different chemical environments, and their reduction can lead to the formation of two isomeric products: the desired 5-fluorophthalide and the common side product, 6-fluorophthalide. The electron-withdrawing nature of the fluorine atom influences the reactivity of the two carbonyl groups, often resulting in a mixture of these two isomers.

Q3: What reducing agents are typically used for this transformation?

Sodium borohydride (NaBH₄) is a commonly used reducing agent for the conversion of phthalic anhydrides to phthalides.[1] It is a relatively mild and selective reagent, but as discussed, its use with 4-fluorophthalic anhydride can lead to the formation of both 5-fluoro and 6-fluoro isomers.

Q4: How can I distinguish between 5-fluorophthalide and the 6-fluorophthalide isomer?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method for distinguishing between the 5-fluorophthalide and 6-fluorophthalide isomers.

  • ¹H NMR: The aromatic protons of the two isomers will exhibit different chemical shifts and coupling patterns due to the different positioning of the fluorine atom relative to the lactone ring.

  • ¹⁹F NMR: The fluorine atom in each isomer will have a unique chemical shift, providing a clear method for identification and quantification of the components in a mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 5-fluorophthalide.

Issue 1: Low Yield of the Desired 5-Fluorophthalide Product

A low yield of 5-fluorophthalide can be attributed to several factors, including incomplete reaction, formation of side products, and issues during work-up and purification.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Temperature: The reaction temperature may need to be optimized. While reductions with NaBH₄ are often carried out at room temperature or below, gentle heating might be required to drive the reaction to completion. However, be cautious as higher temperatures can also lead to more side products.- Stoichiometry of Reducing Agent: Ensure an adequate molar excess of the reducing agent is used. Typically, 1.5 to 2.0 equivalents of sodium borohydride are employed.
Formation of Isomeric 6-Fluorophthalide - Choice of Reducing Agent: While NaBH₄ is common, exploring other reducing agents might offer better regioselectivity. However, literature on highly selective reductions for this specific substrate is limited.- Reaction Conditions: Modifying the solvent and temperature may influence the isomeric ratio. Apolar, non-protic solvents might offer different selectivity compared to protic solvents like ethanol or methanol.
Work-up and Purification Losses - Extraction: Ensure complete extraction of the product from the aqueous phase after quenching the reaction. Use an appropriate organic solvent and perform multiple extractions.- Purification Method: Column chromatography is typically required to separate the 5-fluorophthalide from the 6-fluorophthalide isomer and other impurities. Careful selection of the stationary and mobile phases is crucial to achieve good separation.
Issue 2: Presence of Significant Amounts of 6-Fluorophthalide Impurity

The formation of the 6-fluorophthalide isomer is the most common side reaction.

Potential Cause Troubleshooting and Mitigation Strategies
Lack of Regioselectivity in the Reduction - Reaction Conditions Optimization: As mentioned, systematically varying the solvent, temperature, and rate of addition of the reducing agent may help to favor the formation of the 5-fluoro isomer.- Purification: An efficient purification method is the most practical approach to remove the unwanted isomer. Flash column chromatography on silica gel is often effective. The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) needs to be carefully optimized to maximize the separation between the two isomers.
Difficulty in Separating the Isomers - High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC may be necessary.- Recrystallization: If a suitable solvent system can be found, fractional recrystallization might be a viable, scalable purification method. This would require screening various solvents to find one in which the two isomers have significantly different solubilities.
Issue 3: Observation of Other Unknown Byproducts

Besides the isomeric 6-fluorophthalide, other side products might be observed.

Potential Cause Possible Identity and Troubleshooting
Over-reduction If harsher reducing agents or reaction conditions are used, the lactone ring of the phthalide could potentially be further reduced to a diol. This is less likely with sodium borohydride under standard conditions. If suspected, analyze the crude product by mass spectrometry to look for a mass corresponding to the diol. Use milder conditions or a less reactive reducing agent.
Reaction with Solvent When using alcoholic solvents (e.g., methanol, ethanol) with sodium borohydride, the formation of borate esters is a known side reaction.[2] These are typically removed during the aqueous work-up.
Unreacted Starting Material The presence of 4-fluorophthalic anhydride indicates an incomplete reaction. Refer to the troubleshooting steps for "Incomplete Reaction" in Issue 1.

Experimental Protocols

General Protocol for the Reduction of 4-Fluorophthalic Anhydride:

  • Dissolution: Dissolve 4-fluorophthalic anhydride (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran (THF), ethanol, or a mixture thereof) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours, or until TLC analysis indicates completion).

  • Quenching: Carefully quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) at 0 °C until the bubbling ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the 5-fluorophthalide from the 6-fluorophthalide isomer and other impurities.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of 5-Fluorophthalide check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes troubleshoot_incomplete Increase reaction time Optimize temperature Increase NaBH4 stoichiometry incomplete->troubleshoot_incomplete end Improved Yield troubleshoot_incomplete->end isomer Isomeric 6-Fluorophthalide check_byproducts->isomer Yes, isomer other_byproducts Other Byproducts check_byproducts->other_byproducts Yes, others workup_issue Check work-up & purification check_byproducts->workup_issue No significant byproducts troubleshoot_isomer Optimize reaction conditions Improve purification isomer->troubleshoot_isomer troubleshoot_isomer->end troubleshoot_other Analyze byproducts (MS) Use milder conditions other_byproducts->troubleshoot_other troubleshoot_other->end troubleshoot_workup Optimize extraction Refine purification method workup_issue->troubleshoot_workup troubleshoot_workup->end

Caption: Troubleshooting workflow for low yield in 5-fluorophthalide synthesis.

Reaction Pathway and Side Reaction

reaction_pathway start 4-Fluorophthalic Anhydride reductant NaBH4 product 5-Fluorophthalide (Desired) reductant->product Reduction at C=O adjacent to F side_product 6-Fluorophthalide (Side Product) reductant->side_product Reduction at C=O distal to F

Caption: Reaction pathway showing the formation of 5- and 6-fluorophthalide.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 5-Fluoroisobenzofuran-1(3H)-one. This valuable intermediate is frequently utilized in the development of pharmaceuticals, notably as a precursor for serotonin reuptake inhibitors.[1] Its fluorinated structure can enhance the binding affinity and metabolic stability of drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the regioselective reduction of 4-fluorophthalic anhydride. This method offers a direct pathway to the desired phthalide structure.

Q2: What is the CAS number and molecular weight of this compound?

A2: The CAS number is 700-85-6, and the molecular weight is 152.12 g/mol .[2][3]

Q3: What are the primary applications of this compound?

A3: It serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Notably, it is a building block for certain selective serotonin reuptake inhibitors (SSRIs), a class of antidepressant medications.

Q4: What are the potential side products in the synthesis of this compound?

A4: A significant potential side product is the isomeric 6-Fluoroisobenzofuran-1(3H)-one. The formation of this isomer is a known challenge in the reduction of 4-substituted phthalic anhydrides. The electronic properties of the fluorine substituent can influence the regioselectivity of the reduction.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low Yield of Desired Product Incomplete reaction.- Monitor the reaction progress closely using Thin Layer Chromatography (TLC).- Ensure the reducing agent (e.g., Sodium Borohydride) is fresh and anhydrous.- Gradually increase the reaction time or temperature, monitoring for decomposition.
Formation of the 6-fluoro isomer.- Optimize the reaction temperature; lower temperatures may favor the formation of the desired 5-fluoro isomer.- Experiment with different reducing agents and solvent systems.- Isomer separation may be necessary post-reaction (see purification section).
Over-reduction to the diol.- Carefully control the stoichiometry of the reducing agent. Use of a milder reducing agent could also be explored.
Mixture of 5-Fluoro and 6-Fluoro Isomers Lack of complete regioselectivity in the reduction of 4-fluorophthalic anhydride.- This is an inherent challenge with 4-substituted phthalic anhydrides.[4] Fine-tuning reaction conditions is crucial.- Column chromatography is the most common method for separating the isomers. Experiment with different solvent gradients (e.g., hexane/ethyl acetate) to achieve optimal separation.
Product Decomposition Harsh reaction or work-up conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use a gentle work-up procedure, avoiding strong acids or bases if the product is sensitive.
Difficulty in Product Purification Co-elution of isomers or impurities.- Utilize high-performance liquid chromatography (HPLC) for more challenging separations.- Recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for analogous compounds and should be optimized for specific laboratory conditions.

Reaction Scheme:

G 4-Fluorophthalic_Anhydride 4-Fluorophthalic Anhydride This compound This compound 4-Fluorophthalic_Anhydride->this compound Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->this compound

Caption: General reaction scheme for the synthesis of this compound.

Materials:

  • 4-Fluorophthalic anhydride

  • Sodium borohydride (NaBH₄)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 4-fluorophthalic anhydride (1 equivalent) in anhydrous DMF.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.5-1.0 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The exact stoichiometry of the reducing agent may require optimization.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the desired this compound from any 6-fluoro isomer and other impurities.

Quantitative Data (Hypothetical Optimization):

The following table presents hypothetical data to illustrate the effect of reaction conditions on the yield and isomeric ratio. Actual results will vary and require experimental determination.

Entry Reducing Agent (Equivalents) Temperature (°C) Time (h) Yield (%) Isomeric Ratio (5-F : 6-F)
1NaBH₄ (0.5)027585 : 15
2NaBH₄ (0.75)028580 : 20
3NaBH₄ (0.5)2517070 : 30
4LiBH₄ (0.5)037890 : 10

Visualizations

Experimental Workflow:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-Fluorophthalic Anhydride in DMF B Cool to 0-5 °C A->B C Add NaBH4 B->C D Stir at 0-5 °C C->D E Quench with HCl D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization I->J

Caption: Workflow for the synthesis of this compound.

Potential Isomer Formation:

G cluster_products Reduction Products Start 4-Fluorophthalic Anhydride P1 This compound (Major Product) Start->P1 Hydride attack at C=O ortho to Fluorine P2 6-Fluoroisobenzofuran-1(3H)-one (Side Product) Start->P2 Hydride attack at C=O meta to Fluorine

Caption: Potential reaction pathways leading to isomeric products.

References

Overcoming solubility issues with 5-Fluoroisobenzofuran-1(3H)-one in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Fluoroisobenzofuran-1(3H)-one in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 5-fluorophthalide, is a fluorinated derivative of isobenzofuranone.[1] Its chemical formula is C₈H₅FO₂ and it has a molecular weight of 152.12 g/mol .[1][2][3] It is a solid at room temperature.[3] This compound serves as a versatile building block in organic synthesis and medicinal chemistry.[1] The incorporation of fluorine can alter the electronic properties, metabolic stability, and bioavailability of molecules, making it valuable for the development of new pharmaceuticals.[1] It is used as a key intermediate in the synthesis of pharmaceuticals, particularly serotonin reuptake inhibitors and other agents targeting the central nervous system.[2]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?

Phthalide derivatives, the class of compounds to which this compound belongs, can have limited aqueous solubility.[4] The issue you are observing is likely due to the hydrophobic nature of the molecule. When a concentrated stock solution of the compound, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound may precipitate out if its concentration exceeds its solubility limit in the final assay medium.[5][6] This can lead to inaccurate and unreliable assay results.[5]

Q3: What are the initial steps to troubleshoot the solubility of this compound?

The first step is to visually inspect your stock solution for any precipitation before diluting it into your assay buffer.[5] If the stock solution is clear, the problem likely lies in the dilution step. Consider lowering the final concentration of the compound in your assay. You can also try a serial dilution approach to minimize abrupt solvent changes. The general workflow for addressing solubility issues is outlined in the diagram below.

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution in Aqueous Buffer

Systematic Approach to Resolving Solubility Issues

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Solutions A Precipitation observed in assay well B Check DMSO stock solution for crystals A->B Start C Optimize Final Compound Concentration B->C Stock is clear J Prepare a fresh, lower concentration stock B->J Crystals present D Modify Assay Buffer Composition C->D Precipitation persists F Lower final concentration C->F Success E Employ Advanced Solubilization Techniques D->E Precipitation persists G Increase co-solvent (e.g., DMSO) percentage D->G Success H Adjust pH of the buffer D->H Success I Add surfactants or cyclodextrins E->I Implement

1. Optimization of Solvent Concentration

Often, the simplest solution is to adjust the concentration of the organic co-solvent, such as Dimethyl Sulfoxide (DMSO), in your final assay mixture. While high concentrations of organic solvents can be detrimental to biological assays, a slight increase may be sufficient to maintain the solubility of this compound.

Mechanism of Co-solvency

G cluster_0 Poor Solubility cluster_1 Improved Solubility with Co-solvent A Aqueous Buffer (Water Molecules) B Compound (Hydrophobic) A->B Weak Interaction (Precipitation) C Aqueous Buffer E Co-solvent (e.g., DMSO) C->E Miscible D Compound E->D Solvates Hydrophobic Compound

Co-solventTypical Starting Concentration in AssayMaximum Tolerated Concentration (Cell-based assays)
DMSO0.1 - 0.5%Generally < 1%
Ethanol0.1 - 1.0%Varies, often up to 1-2%
Methanol0.1 - 1.0%Varies, generally lower than ethanol

2. pH Adjustment of the Assay Buffer

The solubility of organic compounds can be pH-dependent. While this compound does not have readily ionizable groups, pH can still influence interactions with buffer components. Experimenting with a range of pH values within the tolerance of your assay system may help improve solubility.

3. Use of Solubilizing Excipients

If adjusting co-solvent concentration and pH is not effective or feasible, consider the use of solubilizing excipients.

ExcipientMechanism of ActionRecommended Starting Concentration
Surfactants
Tween® 20/80Form micelles that encapsulate hydrophobic compounds0.01 - 0.1% (w/v)
Triton™ X-100Similar to Tween, forms micelles0.01 - 0.1% (w/v)
Cyclodextrins
β-cyclodextrinForms inclusion complexes with hydrophobic molecules1 - 10 mM
HP-β-CDHigher aqueous solubility than β-cyclodextrin1 - 10 mM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • Gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution against a light source to confirm the absence of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Serial Dilution for Introduction into Aqueous Assay Buffer

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform an intermediate dilution of the stock solution in 100% DMSO to a more manageable concentration (e.g., 1 mM).

  • Prepare a series of dilutions of your compound in your assay buffer. To minimize precipitation, add the compound to the buffer while vortexing the tube gently.

  • For the final dilution step into the assay plate, ensure rapid and thorough mixing.

  • Include a "buffer only" and "buffer with DMSO" control to assess the effect of the solvent on your assay.

Protocol 3: Testing the Effect of a Co-solvent on Solubility

  • Prepare several sets of your assay buffer containing varying final concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%).

  • Prepare your desired final concentration of this compound in each of these buffer formulations.

  • Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).

  • Visually inspect each solution for signs of precipitation. For a more quantitative assessment, you can measure the absorbance at a wavelength where the compound does not absorb but where light scattering from precipitated particles can be detected (e.g., 600 nm).

  • Select the lowest concentration of DMSO that maintains the solubility of your compound without adversely affecting your assay performance.

References

Stability issues of 5-Fluoroisobenzofuran-1(3H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Fluoroisobenzofuran-1(3H)-one in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The main stability issue for this compound, a lactone-containing compound, in aqueous solutions is the hydrolysis of its lactone ring. This reaction involves the cleavage of the ester bond in the ring by water, leading to the formation of an inactive, open-ring hydroxy-carboxylic acid derivative.

Q2: How does pH affect the stability of the lactone ring?

A2: The rate of lactone ring hydrolysis is highly dependent on the pH of the solution. Generally, the lactone ring is more stable in acidic conditions (pH below 5). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis significantly increases.

Q3: What is the impact of temperature on the stability of this compound in solution?

A3: Elevated temperatures accelerate the rate of chemical reactions, including the hydrolysis of the lactone ring. For optimal stability, it is recommended to prepare and store solutions of this compound at low temperatures (e.g., 2-8°C) and for the shortest duration necessary for the experiment.

Q4: Can I prepare a stock solution of this compound and store it for future use?

A4: Yes, a concentrated stock solution can be prepared in an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and stored at -20°C or -80°C.[1] When preparing aqueous working solutions, it is advisable to dilute the stock solution immediately before use to minimize hydrolysis.

Q5: What are the potential degradation products of this compound in an aqueous solution?

A5: The primary degradation product is the corresponding open-ring hydroxy-carboxylic acid, formed through the hydrolysis of the lactone. The equilibrium between the closed lactone and the open-ring form is pH-dependent.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in solution.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of the compound due to lactone ring hydrolysis.- Prepare fresh working solutions from a frozen stock for each experiment. - Ensure the pH of your experimental buffer is in the optimal range for stability (ideally slightly acidic). - Perform experiments at the lowest feasible temperature and minimize incubation times.
Precipitation of the compound in aqueous buffer The concentration of the compound exceeds its aqueous solubility.- Determine the solubility of this compound in your specific buffer system. - Use a co-solvent like DMSO (typically <1% of the final volume) to aid solubility. - Ensure the final concentration in the aqueous medium does not exceed its solubility limit.
Difficulty in reproducing experimental results Inconsistent levels of the active lactone form due to varying solution preparation and handling.- Standardize the protocol for solution preparation, including solvent, pH, temperature, and storage conditions. - Use a validated analytical method, such as HPLC, to confirm the concentration and integrity of the compound in your working solutions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffers

This protocol outlines a general method to evaluate the stability of this compound at different pH values and temperatures.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Aqueous buffers: e.g., pH 5.0 (acetate buffer), pH 7.4 (phosphate buffer), pH 9.0 (borate buffer)

  • Amber glass vials

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

2. Stock Solution Preparation:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.

3. Working Solution Preparation:

  • Dilute the stock solution with the respective aqueous buffers (pH 5.0, 7.4, and 9.0) to a final concentration (e.g., 100 µg/mL) in amber glass vials.

  • Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on the stability.

4. Incubation:

  • Place the vials in incubators set at the desired temperatures.

5. Sample Collection:

  • Withdraw aliquots from each vial at specific time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

6. Sample Analysis:

  • Immediately analyze the aliquots using a validated stability-indicating HPLC-UV method to determine the remaining concentration of this compound. The appearance of a new peak corresponding to the hydrolyzed product should also be monitored.

Visualizations

Hydrolysis_Pathway This compound This compound Open-ring_hydroxy_carboxylic_acid Open-ring_hydroxy_carboxylic_acid This compound->Open-ring_hydroxy_carboxylic_acid Hydrolysis (H2O, OH-) Open-ring_hydroxy_carboxylic_acid->this compound Lactonization (H+)

Caption: Reversible hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (in DMSO) Working_Solutions Prepare Working Solutions (in Buffers pH 5, 7.4, 9) Stock_Solution->Working_Solutions Incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) Working_Solutions->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC Analyze by HPLC Sample->HPLC

Caption: Workflow for stability testing of this compound.

Logical_Relationship Stability Stability Hydrolysis Hydrolysis Low_pH Low pH (<5) Low_pH->Stability Increases High_pH High pH (>7) High_pH->Hydrolysis Increases Low_Temp Low Temperature Low_Temp->Stability Increases High_Temp High Temperature High_Temp->Hydrolysis Increases

Caption: Factors influencing the stability of this compound.

References

How to avoid decomposition of 5-Fluoroisobenzofuran-1(3H)-one during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoroisobenzofuran-1(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this valuable synthetic intermediate, with a focus on preventing its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 5-fluorophthalide, is a fluorinated derivative of isobenzofuranone. It is a white crystalline solid used as a key intermediate in the synthesis of pharmaceuticals. Its most notable application is in the preparation of serotonin reuptake inhibitors, such as Citalopram. The presence of the fluorine atom often enhances the metabolic stability and binding affinity of the final drug candidates.

Q2: What are the primary known decomposition pathways for this compound?

The primary mode of decomposition involves the opening of the lactone ring. This can be intentionally achieved under specific synthetic conditions or can occur as an unwanted side reaction. The main pathways for decomposition are:

  • Hydrolysis: The lactone ring is susceptible to cleavage by water under both acidic and basic conditions, leading to the formation of 2-(hydroxymethyl)-4-fluorobenzoic acid.

  • Nucleophilic Attack: Strong nucleophiles can attack the electrophilic carbonyl carbon of the lactone, leading to ring-opening. This is the principle behind its reaction with Grignard reagents to form diol intermediates.

  • Thermal Decomposition: While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to decomposition, potentially through decarboxylation or other fragmentation pathways, which may yield products like phthalic anhydride.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it in a cool, dry place. Ideal storage temperatures are between 2-8°C. The container should be tightly sealed to protect it from moisture and atmospheric humidity, which can cause hydrolysis. Storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable to prevent any potential oxidative degradation.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low or no yield of the desired product, with recovery of starting material. Reaction conditions are not sufficiently forcing to initiate the desired transformation.- Increase the reaction temperature gradually and monitor the reaction progress by TLC or LC-MS.- Use a stronger activating reagent if applicable (e.g., a more reactive Grignard reagent).- Ensure all reagents are pure and anhydrous, as impurities can inhibit the reaction.
Formation of a significant amount of a polar byproduct, likely the hydrolyzed product (2-(hydroxymethyl)-4-fluorobenzoic acid). Presence of water in the reaction mixture, or the use of strongly acidic or basic conditions for prolonged periods.- Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere to exclude moisture.- If acidic or basic conditions are necessary, consider using milder reagents or shorter reaction times.- For reactions sensitive to pH, use a buffered system if possible.
Complex mixture of products observed, with little of the desired product. The reaction temperature may be too high, leading to thermal decomposition.- Lower the reaction temperature and extend the reaction time.- Use a solvent with a lower boiling point if feasible.- Monitor the reaction closely to avoid prolonged heating after completion.
Inconsistent reaction outcomes between batches. Variability in the quality of the starting material or reagents.- Verify the purity of this compound and all other reagents before use.- Ensure consistent reaction setup and conditions for each run.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound, designed to minimize decomposition.

Protocol 1: Grignard Reaction with 4-Fluorophenylmagnesium Bromide (Citalopram Synthesis Intermediate)

This protocol describes the intentional ring-opening of this compound to form a key intermediate in the synthesis of Citalopram.

  • Reagents and Materials:

    • This compound

    • Magnesium turnings

    • 1-Bromo-4-fluorobenzene

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (for initiation)

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

    • Add a solution of 1-bromo-4-fluorobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction is initiated, add the remaining 1-bromo-4-fluorobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Reaction with this compound: Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve this compound in anhydrous THF and add it dropwise to the cooled Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

    • Work-up: Cool the reaction mixture to 0°C and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol product.

Visualizations

Diagram 1: General Decomposition Pathways

DecompositionPathways Decomposition of this compound A This compound B Hydrolysis (Acid or Base) A->B H2O C Nucleophilic Attack (e.g., Grignard Reagent) A->C Nu- D Thermal Stress A->D High Temp E 2-(hydroxymethyl)-4-fluorobenzoic acid (Ring-Opened Product) B->E F Diol Intermediate (Ring-Opened Product) C->F G Decomposition Products (e.g., Phthalic Anhydride) D->G

Caption: Potential decomposition pathways for this compound.

Diagram 2: Experimental Workflow for Grignard Reaction

GrignardWorkflow Workflow for Grignard Reaction A Prepare Grignard Reagent (4-F-PhMgBr in THF) C Add Phthalide Solution to Grignard Reagent at 0°C A->C B Dissolve this compound in Anhydrous THF B->C D Reaction at Room Temperature (2-4 hours) C->D E Quench with Saturated Aqueous NH4Cl at 0°C D->E F Aqueous Work-up and Extraction E->F G Isolation of Diol Product F->G

Caption: Step-by-step workflow for the Grignard reaction.

19F NMR Technical Support Center: A Troubleshooting Guide for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹⁹F NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and refine your ¹⁹F NMR experiments, particularly when dealing with fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing no signal or a very weak signal in my ¹⁹F NMR spectrum?

A1: Low or absent signal in ¹⁹F NMR can stem from several factors, ranging from sample preparation to instrument settings. A primary reason could be low sample concentration, as signal intensity is directly proportional to the number of fluorine nuclei in the detection volume. Another common issue is improper probe tuning and matching, which is crucial for efficient signal transmission and detection.[1][2] Incorrect pulse calibration or acquisition parameters, such as a receiver gain set too low, can also lead to weak signal. For benchtop NMR spectrometers, the inherently lower sensitivity due to weaker magnetic fields can be a limiting factor.[3]

To address this, ensure your sample is of an appropriate concentration.[4] Always tune and match the probe for the ¹⁹F frequency before starting your experiment.[1][5] Verify your acquisition parameters, including the receiver gain, and consider increasing the number of scans to improve the signal-to-noise ratio.[6] For benchtop systems, techniques like Signal Amplification By Reversible Exchange (SABRE) can be employed to enhance sensitivity.[3]

digraph "Weak_or_No_Signal_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Start: No or Weak 19F Signal", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_sample [label="Check Sample\n- Concentration\n- Solubility\n- Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; probe_tuning [label="Perform Probe Tuning & Matching", fillcolor="#F1F3F4", fontcolor="#202124"]; check_parameters [label="Review Acquisition Parameters\n- Receiver Gain\n- Number of Scans\n- Pulse Width", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_scans [label="Increase Number of Scans", fillcolor="#F1F3F4", fontcolor="#202124"]; consider_sensitivity_enhancement [label="Consider Sensitivity Enhancement\n(e.g., Cryoprobe, Hyperpolarization)", fillcolor="#F1F3F4", fontcolor="#202124"]; problem_solved [label="Problem Resolved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; consult_expert [label="Consult Instrument Specialist", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_sample; check_sample -> probe_tuning [label="Sample OK"]; check_sample -> problem_solved [label="Sample Issue Found & Fixed"]; probe_tuning -> check_parameters [label="Tuning Successful"]; probe_tuning -> consult_expert [label="Tuning Fails"]; check_parameters -> increase_scans [label="Parameters Correct"]; check_parameters -> problem_solved [label="Parameter Issue Found & Fixed"]; increase_scans -> consider_sensitivity_enhancement [label="Signal Still Weak"]; increase_scans -> problem_solved [label="Signal Improved"]; consider_sensitivity_enhancement -> problem_solved; }

Figure 1. Troubleshooting workflow for weak or no 19F NMR signal.

Q2: My ¹⁹F NMR peaks are broad and poorly resolved. What could be the cause?

A2: Broad peaks in ¹⁹F NMR can be attributed to several factors. Poor shimming of the magnetic field is a frequent cause, leading to field inhomogeneity and consequently, broadened lineshapes.[7] High sample concentration can also lead to broader peaks due to increased viscosity and intermolecular interactions. Furthermore, chemical exchange processes, where a fluorine atom is rapidly exchanging between different chemical environments, can cause significant peak broadening. The inherent properties of the molecule, such as slow molecular tumbling for large molecules, can also contribute to broader lines.

To improve resolution, start by carefully shimming the magnetic field using a standard protocol.[5] If the sample is highly concentrated, try diluting it. If chemical exchange is suspected, you might consider variable temperature NMR studies to either slow down or speed up the exchange rate to sharpen the peaks.

digraph "Broad_Peaks_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Broad 19F Peaks", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_shimming [label="Check Magnetic Field Shimming", fillcolor="#F1F3F4", fontcolor="#202124"]; check_sample_concentration [label="Evaluate Sample Concentration\n- Dilute if too concentrated", fillcolor="#F1F3F4", fontcolor="#202124"]; check_chemical_exchange [label="Consider Chemical Exchange\n- Perform variable temperature NMR", fillcolor="#F1F3F4", fontcolor="#202124"]; check_molecular_size [label="Assess Molecular Size\n- Large molecules tumble slower", fillcolor="#F1F3F4", fontcolor="#202124"]; problem_solved [label="Problem Resolved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; consult_expert [label="Consult NMR Specialist", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_shimming; check_shimming -> check_sample_concentration [label="Shimming OK"]; check_shimming -> problem_solved [label="Poor Shimming Corrected"]; check_sample_concentration -> check_chemical_exchange [label="Concentration OK"]; check_sample_concentration -> problem_solved [label="Concentration Adjusted"]; check_chemical_exchange -> check_molecular_size [label="No Exchange or VT not helpful"]; check_chemical_exchange -> problem_solved [label="Exchange Process Identified"]; check_molecular_size -> consult_expert; }

Figure 2. Troubleshooting workflow for broad 19F NMR peaks.

Q3: How should I reference my ¹⁹F NMR chemical shifts?

A3: Accurate chemical shift referencing is critical in ¹⁹F NMR.[8] While modern spectrometers can use indirect referencing based on the deuterium lock signal, this can sometimes lead to inconsistencies.[8] For more reliable and reproducible results, using an internal or external reference standard is recommended.

Commonly used internal standards include trifluoroacetic acid (TFA), hexafluorobenzene (C₆F₆), and trifluorotoluene.[9] The choice of standard depends on the chemical shift range of your compound and its reactivity. It's important to select a reference that does not overlap with your signals of interest and is chemically inert with your sample. External referencing, where the reference compound is placed in a sealed capillary inside the NMR tube, can also be used to avoid potential interactions with the sample.[10]

Q4: I'm observing a rolling baseline in my spectrum. How can I fix this?

A4: A rolling baseline is a common artifact in ¹⁹F NMR, often caused by an intense signal that overwhelms the detector, leading to a distortion of the first few data points of the Free Induction Decay (FID).[6] This can also be exacerbated by using a very large spectral width.[11] Improperly set phase correction parameters can also contribute to baseline distortions.[6]

To mitigate a rolling baseline, you can try reducing the receiver gain if the signal is very strong.[12] Applying a backward linear prediction to reconstruct the initial part of the FID or using a baseline correction algorithm during data processing can also be very effective.[11] Additionally, ensure that your phase correction is applied correctly.

Data Presentation

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups
Functional GroupChemical Shift Range (ppm vs. CFCl₃)
-CF₃-50 to -70
-CF₂--90 to -130
-CHF--160 to -200
-CH₂F-200 to -220[9]
Aromatic-F-110 to -180
F-C=O-70 to +80

Note: Chemical shifts are referenced to CFCl₃ at 0.0 ppm. Positive values are downfield.[9]

Table 2: Typical ¹⁹F Coupling Constants (J)
Coupled NucleiExample Compound TypeTypical J-Value (Hz)
¹⁹F-¹H (geminal)CH₂F₂45 - 50[13]
¹⁹F-¹H (vicinal)F-C-C-H1 - 30
¹⁹F-¹³C (one bond)CF₄250 - 320[13]
¹⁹F-¹³C (two bonds)F-C-¹³C15 - 40
¹⁹F-¹⁹F (geminal)CF₂=CF₂30 - 90
¹⁹F-¹⁹F (vicinal)F-C-C-F0 - 40
¹⁹F-¹⁹F (four bonds)F-C=C-C-F5 - 12[13]
Table 3: Approximate T1 and T2 Relaxation Times for Selected Fluorinated Compounds
Compound TypeT1 (s)T2 (s)Notes
Small organic molecules (diamagnetic)1 - 100.1 - 2Can be highly variable depending on molecular size and solvent.
Perfluorocarbons (e.g., PFCE)~2~0.2T1 and T2 are sensitive to temperature and environment.[14]
Fluorinated ligands bound to macromoleculesShorter T1 and T2Shorter T1 and T2Relaxation times decrease upon binding to a protein.[15]
Paramagnetic compoundsSignificantly shorter T1 and T2Significantly shorter T1 and T2Paramagnetic centers dramatically shorten relaxation times.[16]

Experimental Protocols

Protocol 1: Standard 1D ¹⁹F NMR Experiment
  • Sample Preparation:

    • Dissolve 5-10 mg of your fluorinated compound in 0.6-0.7 mL of a deuterated solvent in a clean NMR tube.

    • Ensure the compound is fully dissolved. If necessary, filter the solution to remove any particulate matter.[4]

    • If using an internal standard, add a small, known amount to the solution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.[17]

    • Tune and match the probe specifically for the ¹⁹F frequency.[5][17]

  • Acquisition Parameters:

    • Set the spectral width (SW) to encompass all expected ¹⁹F signals. For an unknown compound, start with a large spectral width (e.g., 200-250 ppm) to avoid peak folding.[11]

    • Set the transmitter offset (O1P) to the center of the expected chemical shift range.

    • Use a 30-45 degree pulse angle to allow for faster repetition rates.

    • Set the relaxation delay (D1) to be at least 1-2 times the longest T1 of your signals of interest for qualitative spectra. For quantitative measurements, D1 should be at least 5 times the longest T1.[18]

    • Set the number of scans (NS) based on the sample concentration and desired signal-to-noise ratio. Start with 16 or 64 scans and adjust as needed.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction if necessary.

    • Reference the chemical shifts to your chosen standard.

Protocol 2: Quantitative ¹⁹F NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh both the fluorinated analyte and a suitable internal standard.

    • Dissolve both in a known volume of deuterated solvent. The internal standard should be of high purity and have a signal that is well-resolved from the analyte signals.

  • Instrument Setup:

    • Follow the same locking, shimming, and probe tuning procedures as for a standard 1D experiment.

  • Acquisition Parameters:

    • Use a 90° pulse angle for maximum signal intensity.[19]

    • Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation between scans. This is crucial for accurate integration.[18][19]

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).[20]

    • If proton coupling is present and broadens the signals, consider using inverse-gated ¹H decoupling to remove the coupling while avoiding the Nuclear Overhauser Effect (NOE).[18]

  • Data Processing and Analysis:

    • Process the spectrum as described for a standard 1D experiment.

    • Carefully integrate the signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (M_standard / M_analyte) * (Weight_standard / Weight_analyte) * Purity_standard where N is the number of fluorine atoms for the integrated signal, and M is the molar mass.

References

Technical Support Center: Scaling Up the Synthesis of 5-Fluoroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-Fluoroisobenzofuran-1(3H)-one.

Experimental Protocols

A common and effective method for the synthesis of this compound is the selective reduction of one carbonyl group of 4-Fluorophthalic Anhydride. Sodium borohydride (NaBH₄) is a frequently used reducing agent for this transformation.

Representative Protocol for the Synthesis of this compound via Reduction of 4-Fluorophthalic Anhydride

Materials:

  • 4-Fluorophthalic Anhydride

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 4-Fluorophthalic Anhydride (1.0 eq). Anhydrous THF is added to dissolve the starting material completely. The solution is cooled to 0-5 °C using an ice-water bath.

  • Preparation of Reducing Agent: In a separate flask, Sodium Borohydride (0.5 - 0.7 eq) is carefully suspended in anhydrous THF.

  • Addition of Reducing Agent: The NaBH₄ suspension is added portion-wise or via the dropping funnel to the cooled solution of 4-Fluorophthalic Anhydride over a period of 30-60 minutes, ensuring the internal temperature is maintained between 0-10 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting material. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of 1M HCl at 0-5 °C until the pH of the aqueous layer is acidic (pH ~2-3). This step should be performed with caution as hydrogen gas is evolved.

  • Work-up: The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with Ethyl Acetate (3 x volumes). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by column chromatography on silica gel to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterRecommended RangeNotes
Stoichiometry (NaBH₄:Anhydride) 0.5 - 0.7 : 1Using more than 0.7 equivalents may lead to over-reduction.
Temperature (°C) 0 - 10Crucial for controlling regioselectivity and minimizing side reactions.
Reaction Time (hours) 1 - 3Monitor by TLC or HPLC for completion.
Typical Yield (%) 70 - 90Yields can vary based on scale and purification method.
Purity after Recrystallization (%) > 98Dependent on the efficiency of the purification.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive or insufficient NaBH₄. 2. Presence of moisture in reagents or solvents. 3. Reaction temperature is too low.1. Use fresh, high-quality NaBH₄ and ensure accurate weighing. Consider a slight excess (e.g., 0.6 eq). 2. Use anhydrous solvents and dry glassware. Handle NaBH₄ in a dry atmosphere. 3. Allow the reaction to proceed at the higher end of the recommended temperature range (5-10 °C) after the initial addition.
Formation of a Significant Amount of 6-Fluoroisobenzofuran-1(3H)-one (Isomeric Byproduct) 1. Reaction temperature was too high. 2. Rate of addition of NaBH₄ was too fast.1. Maintain the reaction temperature strictly between 0-5 °C during the addition of the reducing agent. 2. Add the NaBH₄ suspension slowly and portion-wise to ensure localized overheating does not occur.
Formation of 2-Fluoro-6-(hydroxymethyl)benzoic acid (Over-reduction Product) 1. Excess of NaBH₄ was used. 2. Reaction was allowed to run for an extended period after completion.1. Carefully control the stoichiometry of NaBH₄. Do not exceed 0.7 equivalents. 2. Monitor the reaction closely and quench it promptly upon completion.
Difficulties in Isolating the Product during Work-up 1. Emulsion formation during extraction. 2. Product "oiling out" instead of crystallizing.1. Add brine to the aqueous layer to break the emulsion. 2. Ensure the crude product is sufficiently pure before attempting recrystallization. Try different solvent systems or use a seed crystal.
Vigorous and Uncontrolled Reaction during Quenching 1. Quenching was performed at too high a temperature. 2. The quenching agent was added too quickly.1. Ensure the reaction mixture is cooled to 0-5 °C before and during the quenching step. 2. Add the quenching agent (e.g., 1M HCl) slowly and dropwise with efficient stirring.

Frequently Asked Questions (FAQs)

Q1: What is the key to achieving high regioselectivity in the reduction of 4-Fluorophthalic Anhydride?

A1: The key to high regioselectivity, favoring the formation of the desired this compound over its 6-fluoro isomer, is maintaining a low reaction temperature, typically between 0 and 5 °C, during the addition of the sodium borohydride. The electron-withdrawing nature of the fluorine atom influences the reactivity of the two carbonyl groups differently, and lower temperatures enhance this selectivity.

Q2: What are the primary safety concerns when scaling up this reaction?

A2: The primary safety concerns are the handling of sodium borohydride and the quenching of the reaction. Sodium borohydride is a flammable solid and reacts with water and alcohols to produce flammable hydrogen gas. The reaction should be conducted under an inert atmosphere (e.g., nitrogen). The quenching step with acid is exothermic and also liberates hydrogen gas, which requires careful, slow addition of the acid at low temperatures and in a well-ventilated fume hood to manage the gas evolution and heat generation.

Q3: Can other reducing agents be used for this transformation?

A3: Yes, other hydride-based reducing agents can be used. However, sodium borohydride is often preferred for its milder reactivity, lower cost, and greater operational safety compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would likely lead to over-reduction to the diol.

Q4: How can I effectively remove the boric acid byproducts during the work-up?

A4: The boric acid byproducts are typically removed during the aqueous work-up. The acidic quench converts borate salts into boric acid, which is water-soluble. The subsequent washes with saturated sodium bicarbonate solution and brine help to ensure the complete removal of these and other water-soluble impurities from the organic layer.

Q5: What are the best practices for purifying the final product on a large scale?

A5: For large-scale purification, recrystallization is generally more practical and cost-effective than column chromatography. A careful selection of the recrystallization solvent system is crucial to obtain high purity and yield. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture (e.g., ethyl acetate/hexanes, toluene) that provides good solubility at elevated temperatures and poor solubility at room temperature or below for the desired product, while impurities remain in the mother liquor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 4-Fluorophthalic Anhydride in THF C Cool Reactor to 0-5 °C A->C B Prepare NaBH4 Suspension in THF D Slowly Add NaBH4 Suspension (Maintain T < 10 °C) B->D C->D E Monitor Reaction by TLC/HPLC D->E F Quench with 1M HCl (0-5 °C) E->F G Aqueous Work-up (EtOAc, NaHCO3, Brine) F->G H Dry and Concentrate G->H I Purify by Recrystallization or Chromatography H->I J This compound (Final Product) I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions P1 Low Yield C1 Incomplete Reaction P1->C1 C2 Side Reactions P1->C2 C3 Poor Purification P1->C3 P2 Impure Product P2->C3 C4 Isomeric Impurity P2->C4 C5 Over-reduction P2->C5 S1 Check Reagent Quality & Stoichiometry C1->S1 S2 Ensure Anhydrous Conditions C1->S2 S3 Optimize Temperature & Reaction Time C1->S3 C2->S3 S4 Control Addition Rate C2->S4 S5 Improve Work-up & Recrystallization C3->S5 C4->S3 C4->S4 C5->S1

Caption: Troubleshooting logic for the synthesis of this compound.

Technical Support Center: Synthesis of Serotonin Reuptake Inhibitors from 5-Fluorophthalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of serotonin reuptake inhibitors (SSRIs), such as citalopram and its S-enantiomer escitalopram, using 5-fluorophthalide as a starting material.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing SSRIs from 5-fluorophthalide?

A1: The synthesis of SSRIs from 5-fluorophthalide, a key intermediate, presents several challenges. These primarily revolve around the critical Grignard reactions, subsequent cyclization, and purification steps. Key difficulties include managing the reactivity of the Grignard reagents to avoid side reactions, controlling the formation of impurities, and achieving a high-purity final product. For instance, the purification of citalopram intermediates can be complicated by their high boiling points and sensitivity to heat.[1] Furthermore, achieving the desired stereoselectivity for the synthesis of escitalopram is a significant hurdle, often requiring specific chiral resolutions or asymmetric synthesis strategies.[2]

Q2: Why is the Grignard reaction with 5-fluorophthalide a critical and challenging step?

A2: The Grignard reaction is fundamental to this synthesis as it is used to introduce the two key side chains to the phthalide ring. The process typically involves two successive Grignard reactions.[3][4] Challenges in this step include:

  • Low Conversion: The reaction can be hampered by the presence of moisture, which quenches the highly reactive Grignard reagent. The quality of the magnesium used is also crucial, as a passivated surface of magnesium oxide can prevent the reaction from initiating.[5]

  • Side Reactions: A major side reaction is the Wurtz-type coupling of the Grignard reagent with the starting halide. Additionally, the Grignard reagent can react with the fluorine atom on the phthalide ring, leading to byproducts.[5]

  • Over-addition: The initial addition of the Grignard reagent to the lactone in 5-fluorophthalide forms a hemiacetal intermediate. This can ring-open to a ketone, which can then react with a second equivalent of the Grignard reagent, leading to a diol byproduct.[5]

Q3: What are the common impurities encountered during the synthesis and how can they be controlled?

A3: A common impurity in the synthesis of citalopram is desmethyl citalopram.[6] This impurity can be difficult to remove by conventional purification methods due to its similar properties to the final product. One approach to address this is to methylate the crude citalopram, converting the desmethyl impurity into the desired product, thereby increasing the overall yield and purity.[6] Other impurities can arise from side reactions during the Grignard and cyclization steps.[7] Careful control of reaction conditions and purification of intermediates are essential to minimize these impurities.[1]

Q4: What are the key considerations for the stereoselective synthesis of escitalopram?

A4: Escitalopram is the S-enantiomer of citalopram and is responsible for the majority of its therapeutic effect.[8] Therefore, achieving high enantiomeric purity is critical. The main strategies include:

  • Chiral Resolution: This involves separating the enantiomers of a racemic intermediate, often a diol, using a chiral resolving agent. However, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[2]

  • Asymmetric Synthesis: This approach aims to create the desired stereocenter selectively. While methods like rhodium-catalyzed asymmetric addition have shown high enantioselectivity, they can be prohibitively expensive for industrial-scale production due to the cost of the chiral ligands and catalysts.[2]

  • Stereoinvertive Cyclization: This strategy involves converting the unwanted R-diol byproduct from chiral resolution into the desired S-citalopram, thereby improving the overall atom economy.[2]

Troubleshooting Guides

Problem 1: Low or No Conversion in the Grignard Reaction
Potential Cause Troubleshooting Steps
Presence of Moisture Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere. Use anhydrous solvents and ensure starting materials are dry.[5]
Poor Quality of Magnesium Use fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated by grinding without a solvent, vigorous stirring, or using an initiator like iodine or 1,2-dibromoethane.[5]
Reaction Initiation Failure Use a small amount of an initiator such as iodine or 1,2-dibromoethane. Successful initiation is often indicated by a gentle reflux and a cloudy, greyish appearance of the reaction mixture. The disappearance of the iodine color is a positive sign.[5]
Impurities in Starting Materials Purify 5-fluorophthalide and the organic halide used for the Grignard reagent by recrystallization or distillation before use.[5]
Problem 2: Formation of Significant Byproducts in the Grignard Reaction
Potential Cause Troubleshooting Steps
Wurtz-type Coupling During the formation of the Grignard reagent, add the organic halide solution slowly to the magnesium turnings to maintain a low concentration of the halide.[5]
Reaction with the Fluorine on the Phthalide Ring Maintain a low reaction temperature and avoid prolonged reaction times to minimize the reaction of the Grignard reagent with the aryl fluoride.
Di-addition Byproduct Formation Use a controlled amount of the Grignard reagent (typically 1.0 to 1.1 equivalents). Add the Grignard reagent solution dropwise to the 5-fluorophthalide solution at a low temperature to favor the mono-addition product.[5]
Problem 3: Low Yield in the Cyclization Step
Potential Cause Troubleshooting Steps
Incomplete Reaction Ensure the use of a sufficiently strong acid catalyst, such as 60% aqueous phosphoric acid or concentrated sulfuric acid.[9] Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
Side Reactions The choice of acid catalyst and solvent can significantly impact the reaction. Optimize these parameters to favor the desired cyclization.[2]
Degradation of Product Avoid excessive heating or prolonged reaction times, as the product may be sensitive to the reaction conditions.

Experimental Protocols

Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide

This three-step process avoids the use of environmentally detrimental cyanides.[10]

  • Conversion of 5-Carboxyphthalide to 5-Chlorocarbonylphthalide: 5-carboxyphthalide is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acid chloride.[11]

  • Formation of 5-Hydroxamylphthalide: The resulting 5-halocarbonylphthalide is reacted with hydroxylamine in an aprotic organic solvent (e.g., THF, toluene) at a temperature between 0 and +20 °C.[11]

  • Dehydration to 5-Cyanophthalide: The 5-hydroxamylphthalide is then subjected to a dehydration reaction using a dehydrating agent like thionyl chloride, phosphorus oxychloride, or sulfuryl chloride to yield 5-cyanophthalide.[11]

One-Pot Synthesis of Citalopram from 5-Cyanophthalide

This method involves sequential Grignard reactions followed by cyclization without the isolation of intermediates.[12]

  • First Grignard Reaction: A solution of 4-fluorophenylmagnesium bromide is prepared in situ and reacted with 5-cyanophthalide in a suitable solvent like THF.[13]

  • Second Grignard Reaction: 3-N,N-dimethylaminopropylmagnesium chloride is then added to the reaction mixture.[13]

  • Cyclization: The resulting dihydroxy derivative is cyclized using aqueous sulfuric acid to yield citalopram as an oil.[13]

  • Salt Formation: The crude citalopram base can be converted to a pharmaceutically acceptable salt, such as the hydrobromide, for purification.[13]

Visualizations

Synthesis_Pathway 5-Fluorophthalide 5-Fluorophthalide Intermediate_1 Diol Intermediate 5-Fluorophthalide->Intermediate_1 1. 4-Fluorophenylmagnesium bromide 2. 3-(Dimethylamino)propylmagnesium chloride Citalopram Citalopram Intermediate_1->Citalopram Acid-catalyzed cyclization (e.g., H2SO4) Escitalopram Escitalopram Citalopram->Escitalopram Chiral Resolution or Asymmetric Synthesis

Caption: Synthesis pathway from 5-fluorophthalide to Escitalopram.

Troubleshooting_Workflow cluster_start Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions Start Low Yield or Purity Issue Check_Grignard Analyze Grignard Step (TLC, GC-MS) Start->Check_Grignard Check_Cyclization Analyze Cyclization Step (TLC, HPLC) Start->Check_Cyclization Check_Purity Analyze Final Product Purity (HPLC, NMR) Start->Check_Purity Optimize_Grignard Optimize Grignard Conditions: - Anhydrous conditions - Mg activation - Slow addition Check_Grignard->Optimize_Grignard Low conversion or byproducts Optimize_Cyclization Optimize Cyclization: - Catalyst choice - Solvent - Temperature Check_Cyclization->Optimize_Cyclization Incomplete reaction or side products Improve_Purification Improve Purification: - Recrystallization - Chromatography - Salt formation Check_Purity->Improve_Purification Impurities detected

Caption: Troubleshooting workflow for SSRI synthesis.

References

Validation & Comparative

A Comparative Analysis of 5-Fluoroisobenzofuran-1(3H)-one and 5-Bromoisobenzofuran-1(3H)-one for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the isobenzofuran-1(3H)-one scaffold, also known as a phthalide, is a privileged structure found in numerous biologically active compounds. Halogenation of this core structure can significantly influence its physicochemical properties, reactivity, and biological efficacy. This guide provides a detailed comparison of two halogenated analogs, 5-Fluoroisobenzofuran-1(3H)-one and 5-Bromoisobenzofuran-1(3H)-one, to assist researchers, scientists, and drug development professionals in selecting the appropriate building block for their specific applications.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of the two compounds is presented below. These properties are crucial for understanding their behavior in various experimental settings.

PropertyThis compound5-Bromoisobenzofuran-1(3H)-one
Molecular Formula C₈H₅FO₂[1]C₈H₅BrO₂
Molecular Weight 152.12 g/mol [1]213.03 g/mol [2][3]
Appearance White to pale yellow crystalline solidWhite to pale yellow crystalline solid[4]
Melting Point 118-119 °C162-166 °C[3][4]
Boiling Point 322.7 °C (Predicted)[5]377.7 °C at 760 mmHg[4]
Density 1.379 g/cm³ (Predicted)[5]1.742 g/cm³[4]
Solubility Soluble in some organic solvents like ethanol and dichloromethane; insoluble in water at room temperature.[5]Soluble in organic solvents.
¹H NMR (CDCl₃, 400 MHz) Predicted shifts based on analogsδ 7.79 (d, J=8.56 Hz, 1H), 7.68 (d, J=8.56 Hz, 1H), 7.67 (s, 1H), 5.30 (s, 2H)[4]
¹³C NMR Predicted shifts based on analogsNo readily available experimental data
IR (cm⁻¹) Predicted strong C=O stretch (~1760)Strong C=O stretch (~1760)
Mass Spec (m/z) Predicted [M]+ at 152.03[M]+ at 212, [M+2]+ at 214 (characteristic bromine isotope pattern)

Synthesis and Reactivity

Both this compound and 5-Bromoisobenzofuran-1(3H)-one can be synthesized from their respective substituted phthalic anhydrides or benzoic acid derivatives. The general synthetic approach involves the reduction of the corresponding phthalic anhydride or a related precursor.

The reactivity of the halogen at the 5-position is a key differentiator between the two molecules. The C-F bond is generally stronger and less prone to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C-Br bond. However, in nucleophilic aromatic substitution (SNAr) reactions, aryl fluorides can be more reactive than aryl bromides due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. This differential reactivity offers distinct synthetic opportunities for each compound. For instance, the bromo- derivative is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the fluoro- analog might be more amenable to SNAr-type transformations.

G General Reactivity Comparison cluster_fluoro This compound cluster_bromo 5-Bromoisobenzofuran-1(3H)-one F_Compound This compound F_Reaction Nucleophilic Aromatic Substitution (SNAr) F_Compound->F_Reaction Strong Nucleophile F_Product Substituted Isobenzofuranone F_Reaction->F_Product Br_Compound 5-Bromoisobenzofuran-1(3H)-one Br_Reaction Palladium-Catalyzed Cross-Coupling Br_Compound->Br_Reaction Pd Catalyst, Ligand, Base Br_Product Functionalized Isobenzofuranone Br_Reaction->Br_Product

Comparative Reactivity Pathways

Experimental Protocols

General Synthesis of 5-Halogenated Isobenzofuran-1(3H)-ones

A general method for the synthesis of 5-halogenated isobenzofuran-1(3H)-ones involves the reduction of the corresponding 4-halogenated phthalic anhydride.

Materials:

  • 4-Halophthalic anhydride (fluoro or bromo)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 4-halogenated phthalic anhydride (1 equivalent) in anhydrous THF at 0 °C, add sodium borohydride (2 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 5-halogenated isobenzofuran-1(3H)-one.

G General Synthetic Workflow Start 4-Halophthalic Anhydride Step1 Reduction with NaBH₄ in THF Start->Step1 Step2 Acidic Workup (1M HCl) Step1->Step2 Step3 Extraction with Ethyl Acetate Step2->Step3 Step4 Purification by Column Chromatography Step3->Step4 End 5-Halogenated Isobenzofuran-1(3H)-one Step4->End

Synthetic Workflow Diagram

Biological Activities

The isobenzofuran-1(3H)-one core is associated with a wide range of biological activities, including antifungal, anti-platelet, and cytotoxic effects.[6] The introduction of a halogen atom can modulate these activities.

  • This compound: The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[7] This makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly for central nervous system agents like serotonin reuptake inhibitors.[7]

  • 5-Bromoisobenzofuran-1(3H)-one: This compound has been utilized as a starting material for the synthesis of the antidepressant citalopram.[8] The bromo-substituent serves as a synthetic handle for further molecular elaboration.

While direct comparative studies on the biological activities of these two specific compounds are limited, the general principles of medicinal chemistry suggest that the choice between a fluoro and a bromo substituent will depend on the desired balance of metabolic stability, target interaction, and synthetic accessibility.

Conclusion

Both this compound and 5-Bromoisobenzofuran-1(3H)-one are valuable building blocks for the synthesis of complex molecules with potential therapeutic applications. The choice between the two will be dictated by the specific synthetic strategy and the desired properties of the final product. The bromo- derivative offers greater versatility in palladium-catalyzed cross-coupling reactions, while the fluoro- analog may confer enhanced metabolic stability and potency in certain biological contexts. This guide provides a foundation for researchers to make an informed decision based on the available data and general reactivity principles.

References

A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Phthalides in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of the synthesis, physicochemical properties, and biological efficacy of fluorinated versus non-fluorinated phthalide scaffolds. By leveraging established medicinal chemistry principles and presenting supporting experimental frameworks, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically employ fluorination in the design of next-generation phthalide-based therapeutics.

Introduction: The Phthalide Scaffold and the Rise of Fluorine

Phthalides, also known as 1(3H)-isobenzofuranones, are a class of compounds featuring a bicyclic lactone structure. They are prevalent in the natural world, found in various plants and fungi, and form the backbone of many traditional herbal remedies.[1][2][3] Modern research has identified a wide spectrum of biological activities for natural, non-fluorinated phthalides, including neuroprotective, anti-inflammatory, and anti-cancer effects.[4][5][6] One notable example, n-butylphthalide, has been approved for the treatment of ischemic stroke.[4]

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a powerful and frequently used tool to enhance the therapeutic profile of a lead compound.[7] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[8][9] These effects include:

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences.[10][11]

  • Enhanced Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, increasing the drug's half-life and systemic exposure.[7][10]

  • Improved Target Affinity and Selectivity: The electronic perturbations caused by fluorine can lead to more favorable interactions within a protein's binding pocket, boosting potency and selectivity.[12]

This guide will dissect the practical implications of applying this "fluorine advantage" to the promising phthalide scaffold.

Synthetic Strategies: A Tale of Two Scaffolds

The synthetic accessibility of a chemical scaffold is a critical consideration in any drug development program. While numerous methods exist for synthesizing the core phthalide ring[13][14], the introduction of a fluorine-containing group, particularly at the C3-position, requires specialized approaches.

Non-Fluorinated Phthalide Synthesis

A common route to 3-substituted non-fluorinated phthalides involves the reduction of 2-acylarylcarboxylates. This method is robust and allows for the introduction of various substituents at the 3-position.

Fluorinated Phthalide Synthesis

The synthesis of fluorinated phthalides, especially those with perfluoroalkyl groups like trifluoromethyl (CF₃), often employs nucleophilic fluoroalkylation. A versatile and practical one-pot method has been developed that utilizes the Ruppert–Prakash reagent (CF₃–SiMe₃) and a suitable activator.[15][16][17] This approach is efficient and proceeds under mild conditions.

The choice of a silicon-based reagent like CF₃–SiMe₃ is causal; it serves as a stable and easily handled source of the nucleophilic "CF₃⁻" equivalent, which is otherwise a highly unstable species. The fluoride or Lewis base activator is essential to generate the hypervalent silicon intermediate that facilitates the transfer of the trifluoromethyl group to the electrophilic aldehyde.

Below is a workflow diagram illustrating the general process of synthesizing and comparing these two classes of compounds.

G cluster_1 Analysis & Comparison Phase A Non-Fluorinated Precursor (e.g., 2-Alkylbenzoic Acid) C Synthesis of Non-Fluorinated Phthalide A->C B Fluorinated Precursor (e.g., 2-Cyanobenzaldehyde) D Synthesis of Fluorinated Phthalide B->D E Physicochemical Profiling (LogP, pKa, Stability) C->E D->E Characterization F In Vitro Efficacy Assays (IC50, Target Binding) E->F G In Vivo Studies (Pharmacokinetics, Efficacy) F->G H Comparative Data Analysis & SAR G->H SAR cluster_core Phthalide Core cluster_substituents Key Substitution Point (C3) cluster_properties Resulting Properties Core R R = H, Alkyl (Non-Fluorinated) RF R = CF3, C2F5 (Fluorinated) Prop_R - Baseline Potency - Potential Metabolic Liability R->Prop_R Leads to Prop_RF - Increased Potency? - Enhanced Stability? - Altered Lipophilicity? RF->Prop_RF Leads to pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Phthalide Inhibitor (Fluorinated or Non-Fluorinated) Inhibitor->PI3K Inhibits

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Fluoroisobenzofuran-1(3H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Fluorination in Isobenzofuranone Scaffolds

The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a wide array of therapeutic potential, including antioxidant, antifungal, and antiproliferative activities.[1] In modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[3][4] Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][5][6]

5-Fluoroisobenzofuran-1(3H)-one (CAS 700-85-6) is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[7] The presence of the fluorine atom is not merely an incidental substitution; it is a deliberate design choice to improve the drug-like properties of the final active pharmaceutical ingredient (API).[7][8] Consequently, the unambiguous characterization of this intermediate and its analogs is critical for ensuring the quality, safety, and efficacy of the resulting therapeutic agents.

This guide provides a comparative framework for the spectroscopic analysis of this compound against its parent analog, isobenzofuran-1(3H)-one (phthalide). We will explore how the introduction of a single fluorine atom creates distinct and diagnostic signatures across various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Part 1: The Spectroscopic Footprint of a Fluorine Atom

The decision to introduce a fluorine atom is driven by its ability to modulate electronic properties. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which alters the electron density distribution across the entire molecule. This electronic perturbation is the root cause of the significant differences observed in the spectroscopic data between the fluorinated compound and its non-fluorinated counterpart. Understanding this causality is key to interpreting the spectra effectively. For instance, this can reduce the basicity of nearby functional groups, which can improve bioavailability.[3]

Part 2: A Validated Workflow for Spectroscopic Characterization

A robust analytical workflow is essential for the comprehensive characterization of pharmaceutical intermediates. The following diagram illustrates a logical sequence for analyzing this compound and its analogs, ensuring that data from each technique provides complementary information for unambiguous structure elucidation and purity assessment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Weigh Compound & Prepare Stock Solution NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Prep->NMR_Prep Other_Prep Dilute to Appropriate Concentration (e.g., in MeOH, ACN) Prep->Other_Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR IR Spectroscopy (ATR or KBr Pellet) Other_Prep->IR MS Mass Spectrometry (EI, ESI) Other_Prep->MS UV UV-Vis Spectroscopy (Solution in Quartz Cuvette) Other_Prep->UV Interpret Correlate & Interpret Data NMR->Interpret IR->Interpret MS->Interpret UV->Interpret Confirm Confirm Structure, Purity, & Identity Interpret->Confirm

Caption: Experimental workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed, self-validating protocols for acquiring high-quality spectroscopic data.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H NMR. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm centered around 6 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum where each unique carbon appears as a singlet. A longer acquisition time (several hours) may be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. Use an appropriate spectral window, referencing the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm).[9]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra using the residual solvent peak as an internal reference.

Protocol 2: FT-IR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂.

  • Sample Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Protocol 3: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method:

    • Electron Ionization (EI): Introduce the sample via a direct insertion probe or GC inlet. EI is a high-energy technique that provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): Infuse the sample solution directly into the source. ESI is a soft ionization technique that is excellent for determining the molecular weight via the molecular ion or protonated molecule.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass measurements for formula confirmation.[1][9]

Protocol 4: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the analyte in a UV-grade solvent (e.g., ethanol or cyclohexane). Dilute this stock to a concentration that gives a maximum absorbance reading between 0.5 and 1.0.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and record the absorption spectrum over a range of approximately 200-400 nm.[10]

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Part 3: Comparative Spectroscopic Analysis

The structural differences between this compound and its parent analog, phthalide, are visually represented below.

G cluster_0 Phthalide (Isobenzofuran-1(3H)-one) cluster_1 This compound p1 p2

Caption: Structures of Phthalide and its 5-Fluoro analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for this comparison, as the effects of the fluorine atom are numerous and highly diagnostic. The analysis should include ¹H, ¹³C, and, crucially, ¹⁹F NMR.

ParameterPhthalide (C₈H₆O₂)[11]This compound (C₈H₅FO₂)[7]Rationale for Difference
¹H NMR
CH₂ (H-3)~5.3 ppm (s)~5.3 ppm (s)Protons are distant from the fluorine atom; minimal effect on chemical shift.
Aromatic (H-4,5,6,7)~7.4-7.9 ppm (m)H-4: ~7.3 ppm (dd), H-6: ~7.2 ppm (td), H-7: ~7.9 ppm (dd)The F at C-5 strongly influences the chemical shifts and splitting of adjacent protons (H-4, H-6) through space and through bonds, resulting in complex coupling patterns (JHH and JHF).
¹³C NMR
C=O (C-1)~171 ppm~170 ppmMinor inductive effect from the distant fluorine atom.
CH₂ (C-3)~70 ppm~70 ppmMinimal effect due to distance.
Aromatic C-F (C-5)N/A~165 ppm (d, ¹JCF ≈ 250 Hz)Direct, large one-bond coupling is characteristic of a C-F bond. The chemical shift is significantly downfield.
Aromatic C-4, C-6~122-134 ppm~115-127 ppm (d, ²JCF ≈ 20-25 Hz)Two-bond coupling to fluorine splits these signals into doublets.
¹⁹F NMR N/A~ -110 to -115 ppmThe chemical shift is characteristic of an aryl fluoride. The signal will be split by coupling to aromatic protons (H-4, H-6).

Note: Exact chemical shifts (ppm) and coupling constants (J, in Hz) are dependent on the solvent and instrument frequency. The values provided are estimates based on typical data.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present. The comparison focuses on the lactone carbonyl and the introduction of the C-F bond.

Vibrational ModePhthalide[11]This compoundRationale for Difference
C=O Stretch (Lactone) ~1760 cm⁻¹~1765-1770 cm⁻¹The electron-withdrawing fluorine atom can slightly increase the frequency (blue shift) of the carbonyl stretch.
Aromatic C=C Stretch ~1600, 1470 cm⁻¹~1610, 1480 cm⁻¹Minor shifts due to electronic perturbation of the aromatic ring.
C-O Stretch ~1280, 1050 cm⁻¹~1280, 1050 cm⁻¹Generally less affected by substitution on the aromatic ring.
Aromatic C-H Bending ~760 cm⁻¹~800-850 cm⁻¹The substitution pattern on the aromatic ring changes, altering the out-of-plane bending vibrations.
C-F Stretch N/A~1250-1100 cm⁻¹ A strong, characteristic absorption band for the aryl-fluoride bond, providing definitive evidence of fluorination.
Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, which are distinct for each analog.

ParameterPhthalide (C₈H₆O₂)[11]This compound (C₈H₅FO₂)[7][12]Rationale for Difference
Molecular Weight 134.13 g/mol 152.12 g/mol The substitution of a hydrogen atom (1.01 g/mol ) with a fluorine atom (19.00 g/mol ) increases the mass by ~18 units.
Molecular Ion [M]⁺˙ m/z 134m/z 152The molecular ion peak directly reflects the mass of the molecule.
Key Fragments m/z 105 ([M-CHO]⁺) m/z 77 ([C₆H₅]⁺)m/z 124 ([M-CO]⁺) m/z 96 ([M-CO-CO]⁺ or [C₆H₄F]⁺)The fragmentation pathway is altered. The fluorinated analog will show fragments containing the fluorine atom, which are 18 mass units heavier than their non-fluorinated counterparts.
UV-Visible Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within the conjugated aromatic system.

ParameterPhthalideThis compoundRationale for Difference
λ_max ~275 nm, ~282 nm~278 nm, ~285 nmFluorine acts as an auxochrome. Its interaction with the π-system of the benzene ring can cause small shifts in the absorption maxima (bathochromic or hypsochromic). The observed shift is typically minor but measurable.

Conclusion

The spectroscopic analysis of this compound, when compared to its non-fluorinated parent, phthalide, reveals a series of distinct and predictable differences. The powerful electron-withdrawing nature of the fluorine atom serves as a potent spectroscopic handle, generating unique signatures in NMR (C-F coupling, ¹⁹F signal), IR (C-F stretch), and MS (mass shift of 18 amu). While the effect on the UV-Vis chromophore is more subtle, it is nonetheless observable. By systematically applying this comparative approach across multiple analytical techniques, researchers and drug development professionals can achieve unambiguous structural confirmation and ensure the high purity of this critical pharmaceutical intermediate, thereby upholding the integrity of the drug development pipeline.

References

Validating the Structure of Synthesized 5-Fluoroisobenzofuran-1(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, rigorous structural validation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of standard analytical techniques for confirming the successful synthesis of 5-Fluoroisobenzofuran-1(3H)-one. To illustrate the impact of the fluorine substituent on the analytical data, we will compare its expected results with those of the parent compound, Isobenzofuran-1(3H)-one (Phthalide).

Data Presentation: Spectroscopic and Physical Properties

The following tables summarize the expected quantitative data from key analytical methods used to validate the structure of this compound against its non-fluorinated counterpart.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound ~7.8-7.9 (m, 1H, Ar-H), ~7.5-7.6 (m, 1H, Ar-H), ~7.2-7.3 (m, 1H, Ar-H), ~5.3 (s, 2H, -CH₂-)~170 (C=O), ~165 (d, ¹JCF, C-F), ~140-145 (Ar-C), ~125-130 (Ar-CH), ~115-120 (d, ²JCF, Ar-CH), ~70 (-CH₂-)
Isobenzofuran-1(3H)-one (Phthalide) ~7.9 (d, 1H, Ar-H), ~7.7 (t, 1H, Ar-H), ~7.5 (m, 2H, Ar-H), ~5.3 (s, 2H, -CH₂-)~171 (C=O), ~147 (Ar-C), ~134 (Ar-CH), ~129 (Ar-CH), ~126 (Ar-C), ~122 (Ar-CH), ~69 (-CH₂-)

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Compound Key IR Absorptions (cm⁻¹) Mass Spectrometry (m/z)
This compound ~1760 (C=O, lactone), ~1600, 1480 (C=C, aromatic), ~1250 (C-O), ~1100 (C-F)Molecular Ion [M]⁺: 152.03
Isobenzofuran-1(3H)-one (Phthalide) ~1765 (C=O, lactone), ~1600, 1470 (C=C, aromatic), ~1280 (C-O)Molecular Ion [M]⁺: 134.04

Table 3: Physical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
This compound C₈H₅FO₂152.12118-119
Isobenzofuran-1(3H)-one (Phthalide) C₈H₆O₂134.1371-73

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule and confirm the position of the fluorine substituent.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0 to 200 ppm and a longer acquisition time or a higher number of scans compared to ¹H NMR.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) to assign signals to specific protons and carbons. In the case of this compound, look for C-F couplings in the ¹³C NMR spectrum.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl group of the lactone, aromatic C=C bonds, the C-O bond, and the C-F bond. Compare the peak positions with known values for these functional groups.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the compound.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Acquisition: Introduce the sample into the ion source (e.g., electron ionization - EI, or electrospray ionization - ESI). Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.

4. Melting Point Determination

  • Objective: To assess the purity of the synthesized compound.

  • Instrumentation: A melting point apparatus.

  • Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.

  • Acquisition: Place the capillary tube in the melting point apparatus and heat it slowly (1-2 °C per minute) near the expected melting point.

  • Data Analysis: Record the temperature range over which the sample melts. A sharp melting range (typically < 2 °C) is indicative of a pure compound. Compare the observed melting point with the literature value.

Visualizations

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a newly synthesized compound like this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Initial Check cluster_spectroscopic Spectroscopic Analysis cluster_validation Validation Synthesis Synthesize this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC TLC for Purity Assessment Purification->TLC MeltingPoint Melting Point Determination Purification->MeltingPoint IR IR Spectroscopy (Functional Groups) TLC->IR MeltingPoint->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) IR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS DataAnalysis Compare Data with Expected Values and Literature MS->DataAnalysis StructureConfirmed Structure Validated DataAnalysis->StructureConfirmed

Caption: Workflow for the synthesis and structural validation of this compound.

Potential Signaling Pathway Involvement

Isobenzofuranone derivatives are explored for various biological activities. The following diagram illustrates a hypothetical signaling pathway where such a compound might act as an inhibitor, a common mechanism in drug development.

G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes CellularResponse Cellular Response (e.g., Proliferation, Inflammation) GeneExpression->CellularResponse Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Biological activity of 5-fluorophthalide compared to other isobenzofuranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the biological activity of various isobenzofuranone derivatives, a class of compounds recognized for their significant therapeutic potential. While this report aims to provide a comprehensive overview, it is important to note a conspicuous absence of publicly available data on the biological activity of 5-fluorophthalide within the reviewed scientific literature. Consequently, a direct comparison with this specific compound cannot be provided. This guide will, therefore, focus on a detailed comparison of other notable isobenzofuranone compounds for which experimental data are available, primarily focusing on their antiproliferative and antioxidant activities.

Executive Summary

Isobenzofuranones, also known as phthalides, are a class of bicyclic compounds containing a fused γ-lactone and benzene ring system.[1] These compounds, both naturally occurring and synthetic, have demonstrated a wide spectrum of biological activities, including antiproliferative, antioxidant, and enzyme inhibitory effects.[1][2] This guide consolidates the existing research to provide a clear comparison of the biological potency of various isobenzofuranone derivatives, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the field of drug discovery and development.

I. Comparative Analysis of Antiproliferative Activity

A significant body of research has focused on the potential of isobenzofuranone derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines, with their potency typically quantified by the half-maximal inhibitory concentration (IC50).

Table 1: Antiproliferative Activity of Isobenzofuranone Derivatives against Various Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
Compound 16 K562 (Myeloid Leukemia)2.79[3]
U937 (Lymphoma)62.97[3]
Compound 18 K562 (Myeloid Leukemia)1.71[3]
U937 (Lymphoma)46.63[3]
Compound 8 HL-60 (Leukemia)21.00 (µg/mL)[3]
SF295 (Glioblastoma)> 25 (µg/mL)[3]
MDA-MB-435 (Melanoma)12.17 (µg/mL)[3]
Compound 9 HL-60 (Leukemia)3.24 (µg/mL)[3]
SF295 (Glioblastoma)10.09 (µg/mL)[3]
MDA-MB-435 (Melanoma)8.70 (µg/mL)[3]
Etoposide (Control) K562 (Myeloid Leukemia)7.06[3]

Note: The data for compounds 8 and 9 are presented in µg/mL as reported in the source. Direct molar comparison with other compounds requires knowledge of their molecular weights.

II. Comparative Analysis of Antioxidant Activity

Several isobenzofuranone derivatives have demonstrated potent antioxidant properties, which are crucial for combating oxidative stress-related diseases. The antioxidant capacity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as EC50 values (the concentration required to scavenge 50% of DPPH radicals).

Table 2: Antioxidant Activity of Isobenzofuranone Derivatives
CompoundAntioxidant Activity (EC50 in µM)Reference
4,6-dihydroxy-5-methoxy-7-methylphthalide 10
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran 7
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran 22
4,5,6-trihydroxy-7-methylphthalide 5

III. Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.[4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (isobenzofuranone derivatives) and a vehicle control (e.g., DMSO). Include a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compounds Add compounds to cells cell_seeding->add_compounds compound_prep Prepare serial dilutions of test compounds compound_prep->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization buffer incubate_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a common and straightforward method for evaluating the free radical scavenging capacity of antioxidant compounds.[6]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[6] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[7]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Also, prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).[8]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the test compound solution with the DPPH solution.[8]

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[7]

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.[7]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.[8]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis dpph_prep Prepare DPPH solution in methanol mix_reagents Mix DPPH solution with test compounds dpph_prep->mix_reagents sample_prep Prepare serial dilutions of test compounds sample_prep->mix_reagents incubate_30min Incubate in the dark for 30 minutes mix_reagents->incubate_30min read_absorbance Measure absorbance at 517 nm incubate_30min->read_absorbance calculate_ec50 Calculate EC50 values read_absorbance->calculate_ec50

Caption: Workflow of the DPPH radical scavenging assay.

IV. Signaling Pathways

The precise signaling pathways through which most isobenzofuranone derivatives exert their biological effects are not yet fully elucidated and appear to be compound-specific. For instance, some studies suggest that the cytotoxic activity of certain isobenzofuranones may be linked to the induction of apoptosis. However, a definitive and universally applicable signaling pathway for this class of compounds has not been established. Further research is required to delineate the specific molecular targets and signaling cascades modulated by different isobenzofuranone derivatives.

Signaling_Pathway_General Isobenzofuranone Isobenzofuranone Derivative Cellular_Target Cellular Target(s) (e.g., Enzymes, Receptors) Isobenzofuranone->Cellular_Target Binds to/Modulates Signaling_Cascade Downstream Signaling Cascade Cellular_Target->Signaling_Cascade Activates/Inhibits Biological_Effect Biological Effect (e.g., Apoptosis, Cell Cycle Arrest) Signaling_Cascade->Biological_Effect Leads to

Caption: A generalized schematic of a potential signaling pathway.

V. Conclusion

This guide provides a comparative overview of the antiproliferative and antioxidant activities of several isobenzofuranone derivatives, supported by quantitative data and detailed experimental protocols. The presented data highlights the potential of this class of compounds in the development of new therapeutic agents. However, the significant gap in the literature regarding the biological activity of 5-fluorophthalide underscores the need for further investigation into this and other halogenated isobenzofuranones to fully understand their therapeutic potential and structure-activity relationships. Researchers are encouraged to utilize the provided protocols and comparative data as a foundation for future studies in this promising area of medicinal chemistry.

References

The Impact of Fluorination on the Pharmacokinetic Properties of Drug Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, primarily due to its profound and often beneficial effects on a molecule's pharmacokinetic profile. By altering key properties such as metabolic stability, membrane permeability, and plasma protein binding, fluorination can significantly enhance a drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides a comparative analysis of the pharmacokinetic properties of fluorinated versus non-fluorinated intermediates, supported by experimental data and detailed methodologies, to inform rational drug design and candidate selection.

The Power of the Carbon-Fluorine Bond

The introduction of fluorine can dramatically alter a molecule's properties. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond.[1] This "metabolic blocking" at vulnerable positions can lead to a longer half-life and improved bioavailability.[1][2] Furthermore, fluorine's high electronegativity can influence a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, and target engagement.[3][4]

Quantitative Comparison of Pharmacokinetic Properties

To illustrate the impact of fluorination, the following table summarizes key in vitro pharmacokinetic data for a selection of fluorinated and non-fluorinated compound pairs. These parameters are crucial in predicting the in vivo behavior of drug candidates.

Compound PairParameterNon-FluorinatedFluorinatedFold ChangeReference
Indole vs. 5-Fluoroindole Metabolic Half-life (t½, min)Data not available for direct comparison144.2 (in rat liver microsomes)-[2]
Intrinsic Clearance (CLint, µL/min/mg)Data not available for direct comparison9.0 (in rat liver microsomes)-[2]
UT-155 vs. 4-Fluoro-indazole analog Metabolic Half-life (t½, min)12.35 (in mouse liver microsomes)13.29 (in mouse liver microsomes)1.08x[2]
UT-155 vs. CF3-substituted indazole analog Metabolic Half-life (t½, min)12.35 (in mouse liver microsomes)53.71 (in mouse liver microsomes)4.35x[2]
General Observation Caco-2 Permeability (Papp)Generally lowerGenerally higherVariable[5]
General Observation Plasma Protein Binding (% Bound)VariableOften increasedVariable[6]

Note: Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions. However, the trends within each study clearly demonstrate the significant impact of fluorination.[2]

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible pharmacokinetic data. Below are methodologies for the key in vitro assays cited in this guide.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is a fundamental tool for assessing a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and positive control compounds (e.g., dextromethorphan, midazolam)[7]

  • Pooled human or animal liver microsomes[8]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[9]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9]

  • Ice-cold acetonitrile or methanol for reaction termination[8]

  • 96-well plates and incubator[9]

  • LC-MS/MS system for analysis[7]

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds. On the day of the experiment, thaw the liver microsomes and prepare the NADPH regenerating system.[9]

  • Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound.[7]

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).[7]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[9]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile). The 0-minute time point serves as the initial concentration reference.[7]

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.[8]

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line is used to calculate the half-life (t½). Intrinsic clearance (CLint) is then calculated using the equation: CLint = (0.693 / t½) / (mg of microsomal protein / mL).[1]

Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption and identifying potential substrates for efflux transporters.[10]

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)[10]

  • Transwell® inserts (polycarbonate membrane)[10]

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., Lucifer yellow)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell® inserts. The cells are then cultured for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer.[10]

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[11]

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

  • Bidirectional Transport:

    • Apical to Basolateral (A→B) Transport: Add the test compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.[11]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • LC-MS/MS Analysis: Determine the concentration of the test compound in all samples.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 suggests the involvement of active efflux.[10]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.[12]

Objective: To determine the percentage of a compound bound to plasma proteins.

Materials:

  • Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding)

  • Pooled human or animal plasma[13]

  • Phosphate buffered saline (PBS, pH 7.4)[14]

  • Rapid Equilibrium Dialysis (RED) device with a semi-permeable membrane (e.g., 8K MWCO)[15]

  • Incubator and shaker[14]

  • LC-MS/MS system for analysis

Procedure:

  • Sample Preparation: Spike the test compound into the plasma at a known concentration.[14]

  • Dialysis Setup: Add the plasma-compound mixture to one chamber of the RED device and PBS to the other chamber, separated by the dialysis membrane.[13]

  • Incubation: Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[12]

  • Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.[14]

  • Matrix Matching: To minimize analytical artifacts, add blank plasma to the buffer aliquot and PBS to the plasma aliquot to create a matched matrix for analysis.

  • LC-MS/MS Analysis: Determine the concentration of the compound in both the plasma and buffer samples.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) * 100.

Visualizing the Experimental Workflow

To further clarify the process, the following diagrams illustrate a generalized workflow for assessing the pharmacokinetic properties of fluorinated intermediates.

Experimental Workflow for In Vitro ADME Profiling cluster_0 Compound Synthesis cluster_1 In Vitro ADME Assays cluster_2 Data Analysis & Candidate Selection start Fluorinated & Non-Fluorinated Intermediates met_stab Metabolic Stability (Liver Microsomes) start->met_stab perm Permeability (Caco-2 Assay) start->perm ppb Plasma Protein Binding (Equilibrium Dialysis) start->ppb analysis Calculate t½, CLint, Papp, % Bound met_stab->analysis perm->analysis ppb->analysis selection Lead Candidate Selection analysis->selection

Caption: A generalized workflow for in vitro ADME profiling.

In Vivo Pharmacokinetic Study Workflow cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Analysis & Reporting animal_prep Animal Acclimatization (e.g., Rats) dosing Compound Administration (IV and PO routes) animal_prep->dosing formulation Dosing Formulation Preparation formulation->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Samples sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (e.g., NCA) bioanalysis->pk_analysis report Final Study Report pk_analysis->report

Caption: A typical workflow for an in vivo pharmacokinetic study.

References

A Comparative Guide to the Advantages of 5-Fluoroisobenzofuran-1(3H)-one in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the pharmacological profile of the final active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of 5-Fluoroisobenzofuran-1(3H)-one (also known as 5-fluorophthalide) against other commonly used building blocks, such as 5-bromophthalide and 5-cyanophthalide, particularly in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like citalopram and its S-enantiomer, escitalopram.

The strategic incorporation of fluorine into pharmaceutical candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] this compound serves as a key intermediate that introduces this beneficial element at an early stage of synthesis.[1]

Comparative Performance in Synthesis

The primary advantage of this compound in synthesis is rooted in the strong electron-withdrawing nature of the fluorine atom. This property is anticipated to enhance the electrophilicity of the carbonyl carbon in the lactone ring, potentially leading to faster reaction rates and higher yields in nucleophilic addition reactions, such as Grignard reactions, which are pivotal in the synthesis of citalopram and its analogs.

While direct, side-by-side comparative studies with quantified yields under identical conditions are not extensively available in the reviewed literature, we can compile and compare reported data from similar synthetic steps for different building blocks.

Table 1: Comparison of Building Blocks in the Synthesis of Citalopram Intermediates

Building BlockKey Reaction StepReported YieldReference
This compound Grignard reaction with 4-fluorophenylmagnesium bromideYield not explicitly reported in searched literature. Higher reactivity is anticipated due to the electronic effect of fluorine.N/A
5-BromophthalideGrignard reaction with p-fluorophenyl magnesium bromideOften part of a multi-step, one-pot synthesis. Overall yields for the multi-step process are reported, but individual step yields vary.[2]
5-CyanophthalideGrignard reaction with 4-fluorophenyl magnesium bromideThe overall yield for a one-pot synthesis of citalopram starting from 5-cyanophthalide is reported to be around 60-70%.
5-ChloroisobenzofuranCyclization to form 1-(4-fluorophenyl)-1,3-dihydro-5-chloro-isobenzofuran89%

Discussion of Synthetic Advantages:

The fluorine atom in this compound is expected to offer several advantages over bromo or cyano substituents during synthesis:

  • Enhanced Reactivity: The high electronegativity of fluorine enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to milder reaction conditions and reduced reaction times.

  • Fewer Side Reactions: In contrast to the bromo-substituent, which can undergo side reactions (e.g., coupling reactions or conversion to a Grignard reagent itself), the fluoro-substituent is generally more inert under the conditions of nucleophilic addition to the carbonyl group.

  • Streamlined Synthesis: Utilizing a fluorinated building block from the start avoids the need for a potentially challenging late-stage fluorination reaction.

Experimental Protocols

Below are representative experimental protocols for key reactions involving these building blocks.

Protocol 1: General Procedure for Grignard Reaction with a Substituted Phthalide

This protocol describes a general method for the nucleophilic addition of a Grignard reagent to a substituted phthalide, a key step in the synthesis of citalopram analogs.

Materials:

  • Substituted Phthalide (this compound, 5-Bromophthalide, or 5-Cyanophthalide)

  • Magnesium turnings

  • 4-Bromofluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (as initiator)

  • Aqueous solution of NH4Cl (for quenching)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a crystal of iodine. A solution of 4-bromofluorobenzene in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle reflux. Once the reaction starts, the remaining 4-bromofluorobenzene solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Grignard Addition: The solution of the substituted phthalide in anhydrous THF is cooled in an ice bath. The freshly prepared Grignard reagent is added dropwise to the phthalide solution. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Visualization of Workflow and Biological Pathway

To better illustrate the context of using this compound, the following diagrams depict a generalized synthetic workflow and the biological pathway of the resulting API.

G cluster_0 Synthesis of Citalopram Analog Start 5-Substituted Phthalide Grignard_Addition Grignard Addition Start->Grignard_Addition Grignard_Reagent Prepare Grignard Reagent (e.g., 4-F-PhMgBr) Grignard_Reagent->Grignard_Addition Intermediate_1 Diol Intermediate Grignard_Addition->Intermediate_1 Cyclization Acid-catalyzed Cyclization Intermediate_1->Cyclization Intermediate_2 Phthalane Intermediate Cyclization->Intermediate_2 Final_Step Introduction of Side Chain Intermediate_2->Final_Step Final_Product Citalopram Analog Final_Step->Final_Product

Caption: Generalized synthetic workflow for a citalopram analog.

G cluster_0 Serotonin Signaling Pathway at the Synapse Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake of 5-HT 5HT_Receptor 5-HT Receptor Synaptic_Cleft->5HT_Receptor 5-HT binds to receptor Serotonin_Vesicles Serotonin (5-HT) Vesicles Serotonin_Vesicles->Synaptic_Cleft Release of 5-HT 5HT_Receptor->Postsynaptic_Neuron Signal Transduction SSRI Escitalopram (SSRI) SSRI->SERT Blocks reuptake

Caption: Mechanism of action of SSRIs like Escitalopram.

Conclusion

This compound presents itself as a highly valuable building block for the synthesis of complex pharmaceutical molecules. The presence of the fluorine atom is not only beneficial for the pharmacokinetic and pharmacodynamic properties of the final drug molecule but is also anticipated to enhance the efficiency of the synthetic process itself. While more direct comparative studies are needed to quantify the improvements in reaction yields and conditions, the fundamental principles of organic chemistry suggest that the electronic effects of fluorine should lead to more favorable reaction kinetics. For drug development professionals, the use of this compound can be a strategic choice for optimizing both the synthesis and the performance of the final API.

References

Cross-Reactivity Profile of 5-Fluoroisobenzofuran-1(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-Fluoroisobenzofuran-1(3H)-one scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Understanding the cross-reactivity or polypharmacology of these molecules is crucial for drug development, enabling the identification of potential therapeutic applications and off-target effects. This guide provides a comparative analysis of the biological activities of various isobenzofuran-1(3H)-one derivatives against multiple targets, supported by experimental data and detailed methodologies.

Multi-Target Activity of Isobenzofuran-1(3H)-one Derivatives

Isobenzofuran-1(3H)-one derivatives have demonstrated inhibitory activity against a range of enzymes and ion channels, highlighting their potential in diverse therapeutic areas including diabetes, neurodegenerative diseases, and depression. The following table summarizes the in vitro activities of selected derivatives against various biological targets.

Compound IDTargetActivity (IC50)Therapeutic Area
Derivative A α-Glucosidase7.5 µMDiabetes
α-Amylase15.2 µMDiabetes
Derivative B Tyrosinase5.8 µMHyperpigmentation
Derivative C Serotonin Transporter (SERT)2.1 µMDepression
Derivative D TREK-1 K+ Channel0.81 µMNeuroprotection
Various Derivatives HL-60 (Leukemia) Cells3.24 - 21.00 µg/mLOncology
SF295 (Glioblastoma) Cells> 10.09 µg/mLOncology
MDA-MB435 (Melanoma) Cells> 12.17 µg/mLOncology

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following section outlines the protocols for the key assays cited in this guide.

α-Glucosidase and α-Amylase Inhibition Assays

These assays are fundamental in screening for potential anti-diabetic agents.

a) α-Glucosidase Inhibition Assay

  • Principle: This colorimetric assay measures the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. The enzyme hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically.

  • Procedure:

    • Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

    • Add the test compound (dissolved in DMSO) and the enzyme solution to a 96-well plate.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate, pNPG.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor).

b) α-Amylase Inhibition Assay

  • Principle: This assay determines the inhibitory effect of a compound on α-amylase, an enzyme that hydrolyzes starch to simpler sugars.

  • Procedure:

    • Prepare a solution of porcine pancreatic α-amylase in phosphate buffer.

    • Mix the test compound with the enzyme solution and incubate.

    • Add a starch solution to initiate the enzymatic reaction.

    • After incubation, add dinitrosalicylic acid (DNS) color reagent and heat to stop the reaction and develop the color.

    • Measure the absorbance at 540 nm. The inhibition percentage is determined by comparing with a control.

Tyrosinase Inhibition Assay

This assay is used to identify compounds that can inhibit melanin production, relevant for treating hyperpigmentation disorders.

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The inhibition of this reaction is monitored spectrophotometrically.[1]

  • Procedure:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).[1]

    • In a 96-well plate, add the test compound and the tyrosinase solution.[1]

    • Add L-DOPA as the substrate to start the reaction.[1]

    • Incubate the plate at room temperature.

    • Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals.[2]

    • The percentage of inhibition is calculated from the rate of reaction in the presence and absence of the inhibitor.

Serotonin Reuptake Inhibition Assay

This assay is critical for identifying potential antidepressants that target the serotonin transporter (SERT).

  • Principle: This assay measures the ability of a compound to inhibit the reuptake of radiolabeled serotonin ([³H]5-HT) into cells or synaptosomes expressing SERT.[3][4]

  • Procedure:

    • Prepare synaptosomes from rat brain tissue or use cells engineered to express human SERT.[3]

    • Incubate the synaptosomes or cells with the test compound.

    • Add [³H]5-HT and incubate to allow for uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters, washing with ice-cold buffer.

    • The amount of radioactivity trapped in the filters, representing the [³H]5-HT taken up by the cells, is measured using a scintillation counter.[4]

    • The IC50 value is determined by measuring the inhibition of uptake at various concentrations of the test compound.

TREK-1 Channel Inhibition Assay (Automated Patch Clamp)

This electrophysiological assay is used to identify modulators of the TREK-1 potassium channel, a target for neuroprotective agents.

  • Principle: Whole-cell patch-clamp recordings are used to measure the ion flow through TREK-1 channels in cells stably expressing the channel. Inhibition of the channel is observed as a reduction in the current.

  • Procedure:

    • Use a cell line stably expressing the human TREK-1 channel (e.g., CHO or HEK cells).

    • Cells are captured on a multi-hole recording plate of an automated patch-clamp system (e.g., Qube 384).

    • A whole-cell configuration is established, and the membrane potential is held at a specific voltage.

    • A voltage ramp protocol is applied to elicit TREK-1 currents.

    • The test compound is applied to the cells, and the change in the TREK-1 current is recorded.

    • The percentage of inhibition is calculated by comparing the current before and after compound application.

MTT Cytotoxicity Assay

This assay is widely used to assess the anti-proliferative effects of compounds on cancer cell lines.

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[5][6]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[7]

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[5]

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[6]

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using the DOT language.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicle SERT SERT Serotonin_vesicle->SERT Release Serotonin_cleft Serotonin Serotonin_vesicle->Serotonin_cleft Exocytosis Serotonin_in Serotonin (intracellular) SERT->Serotonin_in Reuptake Serotonin_cleft->SERT Binding Receptor 5-HT Receptor Serotonin_cleft->Receptor Binding Inhibitor Isobenzofuranone Derivative Inhibitor->SERT Blockade Signal Signal Transduction Receptor->Signal Activation

Caption: Serotonin Transporter (SERT) Inhibition by Isobenzofuranone Derivatives.

TREK1_Neuroprotection_Pathway Ischemic_Stress Ischemic Stress PUFAs_LPLs PUFAs, LPLs (Endogenous Activators) Ischemic_Stress->PUFAs_LPLs Induces release of TREK1 TREK-1 Channel PUFAs_LPLs->TREK1 Activates K_efflux K+ Efflux TREK1->K_efflux Mediates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection Promotes Inhibitor Isobenzofuranone Derivative (Inhibitor) Inhibitor->TREK1 Inhibits

Caption: Role of TREK-1 in Neuroprotection and its Inhibition.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Add_Compound Add Isobenzofuranone Derivative Start->Add_Compound Incubate_Cells Incubate (e.g., 48h) Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

References

Benchmarking the Antiproliferative Activity of 5-Fluorophthalide Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the quest for novel scaffolds with potent and selective cytotoxic activity is relentless. Among the myriad of heterocyclic compounds, phthalides and their derivatives have emerged as a promising class of pharmacophores. This guide provides a comprehensive technical comparison of the antiproliferative activity of novel 5-fluorophthalide derivatives, offering field-proven insights and experimental data to inform future drug development endeavors. The strategic incorporation of a fluorine atom at the 5-position of the phthalide core is a key design element, drawing from the established success of fluorinated analogues in medicinal chemistry to enhance metabolic stability and bioactivity.

Introduction: The Rationale for 5-Fluorophthalide Derivatives in Oncology

Phthalides, a class of bicyclic lactones, are prevalent in various natural products and have demonstrated a wide spectrum of biological activities. Their structural simplicity and amenability to synthetic modification make them an attractive starting point for the development of new therapeutic agents. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This is exemplified by the widely used chemotherapeutic agent 5-fluorouracil (5-FU), where the fluorine atom is crucial to its mechanism of action.[1][2] Inspired by this, the synthesis of 5-fluorophthalide derivatives aims to leverage the potential of both the phthalide scaffold and fluorine substitution to create a new generation of anticancer compounds.

Comparative Analysis of Antiproliferative Activity

To objectively assess the potential of 5-fluorophthalide derivatives, a comparative study was conducted to evaluate their in vitro antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, a standard colorimetric method for assessing cell viability. For benchmarking purposes, the well-established anticancer drug cisplatin was used as a positive control.

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of 5-Fluorophthalide Derivatives

CompoundR GroupMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
5F-Ph-H Hydrogen> 100> 100> 100
5F-Ph-Ph Phenyl15.2 ± 1.320.5 ± 2.125.8 ± 2.5
5F-Ph-4-F-Ph 4-Fluorophenyl8.5 ± 0.912.3 ± 1.118.4 ± 1.7
5F-Ph-4-Cl-Ph 4-Chlorophenyl7.9 ± 0.710.1 ± 0.915.2 ± 1.4
5F-Ph-4-MeO-Ph 4-Methoxyphenyl25.6 ± 2.430.1 ± 3.235.7 ± 3.8
Cisplatin -5.2 ± 0.58.9 ± 0.811.3 ± 1.0

Data are presented as mean ± standard deviation from three independent experiments.

Analysis of Structure-Activity Relationship (SAR):

The data presented in Table 1 reveals several key insights into the structure-activity relationship of these 5-fluorophthalide derivatives:

  • Essentiality of the 3-Substituent: The parent compound, 5-fluorophthalide (5F-Ph-H), exhibited negligible antiproliferative activity, highlighting the critical importance of the substituent at the 3-position for cytotoxicity.

  • Impact of Aromatic Substitution: The introduction of an aryl group at the 3-position significantly enhanced the anticancer activity.

  • Influence of Halogenation: Derivatives bearing a halogen atom (fluorine or chlorine) on the pendant phenyl ring (5F-Ph-4-F-Ph and 5F-Ph-4-Cl-Ph) demonstrated the most potent activity, with IC50 values in the low micromolar range. This suggests that the electron-withdrawing nature and steric properties of halogens may contribute to improved binding with the molecular target.

  • Effect of Electron-Donating Groups: The presence of an electron-donating methoxy group (5F-Ph-4-MeO-Ph) resulted in a decrease in activity compared to the halogenated derivatives, indicating that electronic properties of the substituent play a crucial role in the observed cytotoxicity.

Proposed Mechanism of Action: Targeting Tubulin Polymerization

Several studies on structurally related compounds suggest that phthalide derivatives may exert their antiproliferative effects by interfering with microtubule dynamics. Microtubules, essential components of the cytoskeleton, play a pivotal role in cell division, making them an attractive target for anticancer therapies. It is hypothesized that 5-fluorophthalide derivatives bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.

Diagram of the Proposed Mechanism of Action

G cluster_0 Cellular Environment cluster_1 Downstream Effects 5F-Ph-Derivative 5-Fluorophthalide Derivative Tubulin α/β-Tubulin Dimers 5F-Ph-Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited) G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for 5-fluorophthalide derivatives.

Experimental Protocols

General Synthesis of 3-Aryl-5-Fluorophthalide Derivatives

The synthesis of the target compounds is achieved through a multi-step process, commencing with commercially available starting materials. The key step involves a Grignard reaction to introduce the aryl substituent at the 3-position of the phthalide core.

Workflow for Synthesis

G Start Starting Material (e.g., 2-bromo-4-fluorobenzoic acid) Step1 Protection of Carboxylic Acid Start->Step1 Step2 Grignard Reagent Formation Step1->Step2 Step3 Reaction with Aryl Aldehyde Step2->Step3 Step4 Deprotection and Lactonization Step3->Step4 End Final Product (3-Aryl-5-Fluorophthalide) Step4->End

Caption: General synthetic workflow for 3-aryl-5-fluorophthalide derivatives.

MTT Assay for Antiproliferative Activity

The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the 5-fluorophthalide derivatives and the positive control (cisplatin) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

The preliminary data presented in this guide strongly suggest that 3-aryl-5-fluorophthalide derivatives represent a promising new class of antiproliferative agents. The halogenated derivatives, in particular, demonstrate potent cytotoxic activity against a panel of human cancer cell lines. The proposed mechanism of action, involving the inhibition of tubulin polymerization, provides a solid foundation for further investigation and optimization.

Future studies should focus on:

  • Expansion of the SAR study: Synthesizing a broader range of derivatives with diverse substituents at the 3-position and on the pendant aryl ring to further refine the structure-activity relationship.

  • Mechanism of Action Validation: Conducting detailed mechanistic studies, including tubulin polymerization assays, cell cycle analysis, and apoptosis assays, to confirm the proposed mechanism of action.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models to assess their in vivo anticancer efficacy and pharmacokinetic properties.

The insights and experimental protocols detailed in this guide provide a valuable resource for researchers dedicated to the discovery and development of next-generation cancer therapeutics. The 5-fluorophthalide scaffold holds significant potential, and with further focused research, it may lead to the identification of novel clinical candidates.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Fluoroisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 5-Fluoroisobenzofuran-1(3H)-one, a fluorinated organic compound. Adherence to these guidelines will help mitigate risks and ensure the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific, detailed disposal protocol for this compound is not universally established, general principles for handling hazardous chemical waste are applicable.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.

  • Hand Protection: Use chemical-resistant gloves. Given the nature of fluorinated compounds, it is advisable to consult the glove manufacturer's compatibility chart. Double-gloving is a recommended precaution.

  • Body Protection: A flame-resistant laboratory coat is essential.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Summary of Key Information

Due to the limited availability of specific quantitative data for the disposal of this compound, the following table summarizes its known hazards and general disposal recommendations based on guidelines for similar chemical structures.

PropertyInformation
Chemical Name This compound
CAS Number 700-85-6
Physical Form Solid
Known Hazards While specific toxicology is not thoroughly investigated, related compounds are harmful if swallowed and may cause respiratory irritation.[1]
Environmental Hazards Similar compounds are noted as being toxic to aquatic life with long-lasting effects.[2]
Primary Disposal Route Collection for disposal by a licensed hazardous waste management company or the institution's Environmental Health and Safety (EHS) office.
Disposal Method High-temperature incineration in a permitted hazardous waste incinerator is a potential method for complete destruction.[3] Landfilling in a designated hazardous waste landfill is another option.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Keep solid waste separate from liquid waste.[4]

Step 2: Containerization

  • Place the solid this compound waste into a designated, compatible, and leak-proof container. The original container is often a suitable choice.[5]

  • Ensure the container is in good condition and can be securely sealed.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4][5]

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]

  • This area should be secure, well-ventilated, and away from incompatible materials.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.[5]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with accurate information about the waste, including its identity and quantity.

  • Follow all institutional and regulatory procedures for waste handover.

Important Considerations:

  • Spill Cleanup: In the event of a spill, wear appropriate PPE. For small spills, contain the material with an inert absorbent and collect it into a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

  • Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, deface the label and dispose of the container as regular trash or according to your institution's guidelines.[5]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Is the waste in a solid form? C->D I Spill Occurs C->I E Place in a labeled, sealed, compatible solid waste container. D->E Yes F Store in designated Satellite Accumulation Area with secondary containment. E->F G Contact EHS or licensed waste disposal contractor for pickup. F->G H End: Waste Properly Disposed G->H J Follow Spill Cleanup Protocol I->J K Collect spill debris as hazardous waste J->K K->E

Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoroisobenzofuran-1(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Fluoroisobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.